molecular formula C8H17N B1589246 (R)-(-)-1-Cyclohexylethylamine CAS No. 5913-13-3

(R)-(-)-1-Cyclohexylethylamine

Cat. No.: B1589246
CAS No.: 5913-13-3
M. Wt: 127.23 g/mol
InChI Key: XBWOPGDJMAJJDG-SSDOTTSWSA-N
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Description

(R)-(-)-1-Cyclohexylethylamine is a chiral amine mainly used as a resolving agent for racemic compounds.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R)-1-cyclohexylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-7(9)8-5-3-2-4-6-8/h7-8H,2-6,9H2,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBWOPGDJMAJJDG-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1CCCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5913-13-3
Record name (-)-1-Cyclohexylethylamine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-α-cyclohexanemethylamine
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Foundational & Exploratory

An In-depth Technical Guide to (R)-(-)-1-Cyclohexylethylamine: Properties and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Overview and Chemical Identity

(R)-(-)-1-Cyclohexylethylamine is a chiral amine of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science. Its utility stems primarily from its stereochemically defined structure, which makes it an invaluable tool for the separation of racemic mixtures and as a foundational building block for the synthesis of complex, enantiomerically pure molecules.[1][2] This guide provides a comprehensive overview of its physical and chemical properties, detailed protocols for its application, and essential safety information.

IdentifierValue
Chemical Name This compound
Synonyms (R)-(-)-α-Methylcyclohexanemethylamine, (R)-(-)-(1-Aminoethyl)cyclohexane
Molecular Formula C₈H₁₇N[3]
Molecular Weight 127.23 g/mol [3]
CAS Number 5913-13-3[3]
EC Number 227-634-2[3]
Beilstein/REAXYS 2935070[3]
PubChem CID 10997046[4]

Physicochemical Properties

This compound is a colorless to nearly colorless liquid with a characteristic amine-like odor.[1] It is sensitive to air and hygroscopic, necessitating proper storage under an inert atmosphere.[5] Below is a summary of its key physicochemical properties.

PropertyValueSource(s)
Appearance Colorless to almost colorless clear liquid[1]
Melting Point -15°C (estimate)[6]
Boiling Point 177-178 °C (lit.)[3][6]
Density 0.866 g/mL at 20 °C (lit.)[3]
Refractive Index (n²⁰/D) 1.463[7]
Specific Rotation ([α]²⁰/D) -3.8° to -4° (neat)[3]
pKa 10.89 ± 0.29 (Predicted)[1]
Flash Point 52 °C (125.6 °F) - closed cup[3]
Solubility Miscible with acetone, chloroform, dimethyl sulfoxide, ethanol, methanol, ether, petroleum ether, and dichloromethane. Insoluble in water.[1][6]

Spectroscopic Profile

Spectroscopic analysis is crucial for the verification of the identity and purity of this compound. Below are the characteristic spectral data.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the hydrogen environments within the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.7-2.9m1HCH-NH₂
~1.6-1.8m5HCyclohexyl CH
~1.0-1.3m6HCyclohexyl CH₂
~1.05d3HCH₃
~1.2br s2HNH₂

Note: Predicted chemical shifts based on typical values for similar structures. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms.

Chemical Shift (δ) ppmAssignment
~52CH-NH₂
~45Cyclohexyl CH
~29-30Cyclohexyl CH₂
~26Cyclohexyl CH₂
~23CH₃

Note: Predicted chemical shifts based on typical values for similar structures. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum shows the characteristic vibrational frequencies of the functional groups.

Frequency (cm⁻¹)BondFunctional Group
~3300-3500N-H stretchPrimary Amine (doublet)
~2850-2950C-H stretchAlkane
~1600N-H bendPrimary Amine
~1450C-H bendAlkane

Chemical Reactivity and Stability

The chemical behavior of this compound is dominated by the primary amine functionality, which imparts basic properties. It readily reacts with acids to form ammonium salts. This reactivity is the cornerstone of its application as a chiral resolving agent.

The amine can also participate in a variety of other reactions typical of primary amines, such as acylation, alkylation, and condensation with carbonyl compounds to form imines. For instance, it reacts with benzaldehyde to form benzylidene(1-cyclohexylethyl)amine.[6]

Stability and Incompatibilities: this compound is stable under normal conditions. However, it is incompatible with strong oxidizing agents. Due to its air and moisture sensitivity, it should be stored under a dry, inert atmosphere, such as nitrogen.

Applications in Asymmetric Synthesis

Chiral Resolving Agent

The most prominent application of this compound is in the resolution of racemic mixtures, particularly carboxylic acids.

Mechanism of Resolution: The process relies on the formation of diastereomeric salts. The chiral amine, being a single enantiomer (R), reacts with a racemic mixture of a carboxylic acid ((R)-acid and (S)-acid) to form two diastereomeric salts: [(R)-amine:(R)-acid] and [(R)-amine:(S)-acid]. These diastereomers possess different physical properties, most notably different solubilities in a given solvent. This difference in solubility allows for their separation by fractional crystallization. The less soluble diastereomeric salt will crystallize out of the solution, leaving the more soluble one behind. After separation, the pure enantiomer of the acid can be recovered by treatment with a strong acid to break the salt.

Figure 1. Mechanism of chiral resolution via diastereomeric salt formation.

Experimental Protocol: Resolution of Racemic Ibuprofen

This protocol provides a general framework for the resolution of a racemic carboxylic acid, using ibuprofen as an example.

Materials:

  • Racemic ibuprofen

  • This compound

  • Methanol

  • Diethyl ether

  • 2M Hydrochloric acid

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Salt Formation:

    • In an Erlenmeyer flask, dissolve racemic ibuprofen (1 equivalent) in a minimal amount of warm methanol.

    • In a separate container, dissolve this compound (0.5-1.0 equivalent) in methanol.

    • Slowly add the amine solution to the ibuprofen solution with stirring.

    • Allow the mixture to cool slowly to room temperature, then place it in an ice bath to promote crystallization of the less soluble diastereomeric salt.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.

    • The filtrate contains the more soluble diastereomeric salt.

  • Liberation of the Enantiomerically Enriched Ibuprofen:

    • Suspend the collected crystals in water and add 2M hydrochloric acid until the solution is acidic (test with pH paper).

    • Extract the aqueous solution with diethyl ether (3 x volume of aqueous layer).

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield one enantiomer of ibuprofen.

  • Isolation of the Other Enantiomer:

    • Treat the filtrate from step 2 with 2M hydrochloric acid.

    • Follow the same extraction procedure as in step 3 to isolate the other enantiomer of ibuprofen.

  • Analysis:

    • Determine the optical purity (enantiomeric excess) of each ibuprofen sample using polarimetry or chiral HPLC.

G start Dissolve Racemic Ibuprofen and (R)-Amine in Methanol cool Cool to Crystallize Less Soluble Salt start->cool filter Vacuum Filtration cool->filter crystals Crystals of (R)-Amine:(S)-Ibuprofen Salt filter->crystals Solid filtrate Filtrate with (R)-Amine:(R)-Ibuprofen Salt filter->filtrate Liquid acidify_xtals Acidify with HCl crystals->acidify_xtals acidify_filtrate Acidify with HCl filtrate->acidify_filtrate extract_xtals Extract with Ether acidify_xtals->extract_xtals dry_xtals Dry and Evaporate extract_xtals->dry_xtals s_ibu (S)-Ibuprofen dry_xtals->s_ibu extract_filtrate Extract with Ether acidify_filtrate->extract_filtrate dry_filtrate Dry and Evaporate extract_filtrate->dry_filtrate r_ibu (R)-Ibuprofen dry_filtrate->r_ibu

Figure 2. Workflow for the chiral resolution of ibuprofen.

Chiral Building Block

This compound is also a valuable chiral precursor in the synthesis of more complex molecules. Its primary amine group can be readily functionalized to introduce the chiral cyclohexylethyl moiety into a target structure.

Examples of Applications:

  • Synthesis of Chiral Ligands: It can be used to prepare chiral ligands for asymmetric catalysis. For example, it can be used to synthesize chiral Schiff base derivatives of calix[5]arenes, which have shown potential in enantioselective recognition of amines.

  • Preparation of Chiral Stationary Phases: It is used in the preparation of chiral polymethacrylamides. These polymers can be employed as stationary phases in liquid chromatography for the resolution of racemic amides.[6]

  • Pharmaceutical Intermediates: The amine serves as a key building block in the synthesis of various pharmaceutical compounds, where its stereochemistry is crucial for the biological activity of the final drug molecule.[1]

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

GHS Hazard Classification:

  • Flammable Liquids: Category 3[3]

  • Acute Toxicity, Oral: Category 4[3]

  • Acute Toxicity, Dermal: Category 4[3]

  • Skin Corrosion/Irritation: Category 1B[3]

  • Serious Eye Damage/Eye Irritation: Category 1

Hazard Statements:

  • H226: Flammable liquid and vapor.[3]

  • H302 + H312: Harmful if swallowed or in contact with skin.[3]

  • H314: Causes severe skin burns and eye damage.[3]

Precautionary Measures:

  • Handling: Work in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Store under an inert atmosphere (e.g., nitrogen) to prevent degradation from air and moisture.[1]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous waste.

References

A Comprehensive Technical Guide to the Synthesis and Preparation of Enantiopure (R)-(-)-1-Cyclohexylethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Enantiopure (R)-(-)-1-Cyclohexylethylamine is a pivotal chiral building block in modern organic synthesis, with significant applications in the pharmaceutical and agrochemical industries.[1][2][3] Its defined stereochemistry is crucial for the biological activity and selectivity of numerous active pharmaceutical ingredients (APIs).[4] This technical guide provides an in-depth exploration of the primary methodologies for the synthesis and preparation of this compound, designed for researchers, scientists, and professionals in drug development. The guide focuses on three core strategies: classical chiral resolution via diastereomeric salt formation, asymmetric synthesis utilizing a chiral auxiliary, and enzymatic kinetic resolution. Each section offers a detailed examination of the underlying chemical principles, step-by-step experimental protocols, and a critical evaluation of the method's advantages and limitations, grounded in established scientific literature.

Introduction: The Significance of this compound

This compound, a colorless liquid with a characteristic amine odor, is a highly valued chiral intermediate.[3] Its structural motif, featuring a stereogenic center adjacent to a cyclohexyl group, imparts unique properties to molecules that incorporate it, often enhancing lipophilicity and influencing binding affinity to biological targets.[1] Consequently, this chiral amine is a cornerstone in the synthesis of a variety of pharmaceuticals and agrochemicals, where stereochemistry dictates efficacy and safety.[1][5] The demand for enantiomerically pure forms of such compounds has driven the development of robust and efficient synthetic strategies to access single enantiomers, moving away from the production of racemic mixtures which can contain inactive or even harmful isomers.[4] This guide will dissect the most reliable and field-proven methods for obtaining the (R)-enantiomer of 1-cyclohexylethylamine with high enantiomeric excess (ee).

Methodologies for Enantiopure Synthesis

The preparation of enantiopure this compound can be broadly categorized into three main approaches: the separation of a racemic mixture (chiral resolution), the direct synthesis of the desired enantiomer (asymmetric synthesis), and the selective transformation of one enantiomer in a racemic mixture (enzymatic resolution).

Chiral Resolution via Diastereomeric Salt Formation with L-(+)-Tartaric Acid

Classical resolution is a time-honored and scalable technique for separating enantiomers.[6] It relies on the reaction of a racemic amine with a single enantiomer of a chiral acid to form a pair of diastereomeric salts.[7] These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[6][8] For the resolution of racemic 1-cyclohexylethylamine, L-(+)-tartaric acid is a commonly employed and cost-effective resolving agent.[7][8]

Causality of Experimental Choices:

The fundamental principle of this method is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties.[2] The choice of L-(+)-tartaric acid is strategic; it is a readily available, inexpensive, and naturally occurring chiral molecule. The selection of the solvent, typically methanol, is critical as the difference in solubility between the two diastereomeric salts is often maximized in a specific solvent system.[2][9] The less soluble diastereomeric salt, in this case, the salt of (R)-1-cyclohexylethylamine with L-(+)-tartaric acid, will preferentially crystallize from the solution upon cooling. Subsequent treatment with a base regenerates the free amine, now enriched in the (R)-enantiomer.

Experimental Protocol: Chiral Resolution of Racemic 1-Cyclohexylethylamine

  • Salt Formation: In a suitable flask, dissolve racemic 1-cyclohexylethylamine (1.0 eq.) and L-(+)-tartaric acid (1.0 eq.) in methanol with heating until a clear solution is obtained.[2]

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystalline solid by vacuum filtration and wash with a small amount of cold methanol.

  • Recrystallization (Optional but Recommended): To enhance the enantiomeric excess, the collected crystals can be redissolved in a minimal amount of hot methanol and recrystallized. A Chinese patent reports achieving an enantiomeric excess of 99% after recrystallization from ethyl acetate.[10]

  • Liberation of the Free Amine: Suspend the purified diastereomeric salt in water and add a strong base, such as 50% aqueous sodium hydroxide, until the solution is strongly basic (pH > 12).[2]

  • Extraction: Extract the liberated this compound with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.

Self-Validating System:

The success of the resolution can be monitored at each stage. The formation of a crystalline precipitate is the first indicator. The enantiomeric excess of the final product should be determined using a reliable analytical technique, such as chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC), or by measuring the optical rotation.

Logical Relationship: Chiral Resolution Workflow

G racemate Racemic (R,S)-1-Cyclohexylethylamine dissolve Dissolve in Methanol (Heating) racemate->dissolve tartaric L-(+)-Tartaric Acid tartaric->dissolve cool Cool and Crystallize dissolve->cool filter Filter cool->filter less_soluble Less Soluble Salt ((R)-Amine • L-Tartrate) filter->less_soluble Solid more_soluble More Soluble Salt in Filtrate ((S)-Amine • L-Tartrate) filter->more_soluble Liquid base Treat with Base (e.g., NaOH) less_soluble->base extract Extract with Organic Solvent base->extract final_product Enantiopure this compound extract->final_product

Caption: Workflow for chiral resolution.

Asymmetric Synthesis via Reductive Amination with a Chiral Auxiliary

Asymmetric synthesis offers a more direct route to the desired enantiomer, avoiding the theoretical 50% yield limitation of classical resolution.[4] A powerful strategy involves the use of a chiral auxiliary, a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction.[11] For the synthesis of chiral amines, tert-butanesulfinamide (tBS) has emerged as a highly effective and versatile chiral auxiliary.[12][13]

Causality of Experimental Choices:

The synthesis begins with the condensation of a prochiral ketone, acetylcyclohexane, with enantiopure (S)-tert-butanesulfinamide to form a chiral N-sulfinyl imine.[14] The tert-butanesulfinyl group serves two critical functions: it activates the imine for nucleophilic attack and its steric bulk directs the approach of the reducing agent from the less hindered face, thereby establishing the desired stereocenter.[15] The choice of a reducing agent that can deliver a hydride nucleophile, such as sodium borohydride, is essential for the transformation of the imine to the corresponding amine. Finally, the auxiliary is cleaved under acidic conditions to yield the target chiral amine.[14]

Experimental Protocol: Asymmetric Synthesis of this compound

  • Imine Formation: In a reaction vessel, combine acetylcyclohexane (1.0 eq.) and (S)-(-)-2-methyl-2-propanesulfinamide ((S)-tBS) (1.0 eq.) in an anhydrous solvent like THF. Add a Lewis acid catalyst, such as Ti(OEt)₄, and stir the mixture at an elevated temperature (e.g., 60-70 °C) until the reaction is complete (monitored by TLC or GC).

  • Diastereoselective Reduction: Cool the reaction mixture to a low temperature (e.g., -78 °C) and add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise. The low temperature is crucial for maximizing diastereoselectivity.

  • Work-up: After the reduction is complete, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Auxiliary Cleavage: Dissolve the crude N-sulfinyl amine in methanol and add a solution of HCl in an organic solvent (e.g., HCl in dioxane). Stir at room temperature until the cleavage is complete.

  • Isolation and Purification: Neutralize the reaction mixture with a base and extract the product. The crude amine can then be purified by distillation or chromatography to afford enantiopure this compound.

Self-Validating System:

The formation of the imine and the subsequent reduction can be monitored by standard chromatographic and spectroscopic techniques. The diastereomeric ratio of the N-sulfinyl amine intermediate can be determined by ¹H NMR spectroscopy. The enantiomeric excess of the final product must be verified by chiral HPLC or GC analysis.

Signaling Pathway: Asymmetric Synthesis Mechanism

G ketone Acetylcyclohexane imine Chiral N-Sulfinyl Imine ketone->imine + Auxiliary - H₂O auxiliary (S)-tert-Butanesulfinamide auxiliary->imine reduction Diastereoselective Reduction (e.g., NaBH₄) imine->reduction intermediate N-Sulfinyl Amine (Diastereomerically Enriched) reduction->intermediate Hydride Attack cleavage Acidic Cleavage (e.g., HCl in MeOH) intermediate->cleavage product This compound cleavage->product

Caption: Mechanism of asymmetric synthesis.

Enzymatic Kinetic Resolution

Enzymatic methods offer a green and highly selective alternative for the synthesis of chiral compounds.[3] Kinetic resolution using enzymes, particularly lipases, is a widely used technique for resolving racemic amines.[16] This method relies on the ability of a chiral catalyst (the enzyme) to selectively acylate one enantiomer of a racemic amine at a much faster rate than the other.[17]

Causality of Experimental Choices:

Candida antarctica lipase B (CALB), often immobilized on a solid support (e.g., Novozym 435), is a robust and highly enantioselective biocatalyst for the acylation of amines.[16] The reaction involves treating the racemic 1-cyclohexylethylamine with an acyl donor, such as ethyl acetate, in a non-polar organic solvent. The enzyme's active site, being chiral, preferentially binds and catalyzes the acylation of one enantiomer (typically the (S)-enantiomer for CALB with this type of substrate), leaving the other enantiomer ((R)-amine) unreacted. The process is stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the acylated product and the remaining unreacted amine.

Experimental Protocol: Enzymatic Kinetic Resolution of Racemic 1-Cyclohexylethylamine

  • Reaction Setup: In a flask, dissolve racemic 1-cyclohexylethylamine (1.0 eq.) and an acylating agent (e.g., ethyl acetate, 0.5-1.0 eq.) in an anhydrous organic solvent such as toluene or methyl tert-butyl ether.

  • Enzyme Addition: Add immobilized Candida antarctica lipase B (e.g., Novozym 435) to the mixture.

  • Reaction Monitoring: Stir the reaction at a controlled temperature (e.g., 40-50 °C) and monitor the progress by taking aliquots and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining amine and the formed amide.

  • Termination and Separation: Once the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme (which can often be reused).

  • Product Isolation: The resulting mixture contains the (R)-amine and the (S)-amide. These can be separated by standard techniques such as column chromatography or by an acid-base extraction, as the amide is neutral while the amine is basic.

Self-Validating System:

The progress of the enzymatic resolution is critically dependent on accurate monitoring of the conversion and enantiomeric excess. Chiral chromatography is essential for this purpose. The enantiomeric ratio (E-value) is a measure of the enzyme's selectivity and can be calculated from the conversion and the enantiomeric excess of the substrate and product. A high E-value is indicative of an efficient resolution.

Experimental Workflow: Enzymatic Resolution

G cluster_0 Reaction Vessel cluster_1 Work-up racemic_mix Racemic Amine + Acyl Donor in Organic Solvent reaction Selective Acylation (Stirring, 40-50°C) racemic_mix->reaction enzyme Immobilized Lipase (e.g., CALB) enzyme->reaction filtration Filter to Remove Enzyme reaction->filtration ~50% Conversion separation Separation (Chromatography or Extraction) filtration->separation s_amide (S)-Amide separation->s_amide r_amine (R)-Amine separation->r_amine

Caption: Workflow for enzymatic kinetic resolution.

Comparative Analysis of Synthetic Routes

The choice of synthetic methodology for producing enantiopure this compound depends on various factors, including the desired scale of production, cost considerations, and the required level of enantiomeric purity.

Methodology Starting Materials Typical Yield Typical Enantiomeric Excess (ee) Advantages Disadvantages
Chiral Resolution Racemic 1-cyclohexylethylamine, L-(+)-tartaric acid< 50% (per enantiomer)>99% (after recrystallization)[10]Scalable, uses inexpensive resolving agent, well-established technique.Theoretical yield is limited to 50%, requires separation of diastereomers, may require multiple recrystallizations.
Asymmetric Synthesis Acetylcyclohexane, (S)-tert-butanesulfinamidePotentially high (>80%)High (>95%)High theoretical yield, direct access to the desired enantiomer.Requires stoichiometric chiral auxiliary, which can be expensive; multi-step process.
Enzymatic Resolution Racemic 1-cyclohexylethylamine, acyl donor< 50% (for the amine)>99% (at ~50% conversion)High enantioselectivity, mild reaction conditions, reusable catalyst (enzyme), environmentally friendly.Limited to 50% yield for the desired enantiomer, requires separation of product and unreacted starting material.

Conclusion

The synthesis of enantiopure this compound is a critical process for the pharmaceutical and agrochemical industries. This guide has detailed three robust methodologies: classical chiral resolution, asymmetric synthesis with a chiral auxiliary, and enzymatic kinetic resolution.

  • Chiral resolution with tartaric acid remains a viable and scalable option, particularly when cost is a primary driver. Its main drawback is the inherent 50% yield limitation.

  • Asymmetric synthesis using tert-butanesulfinamide provides a direct and high-yielding route to the target enantiomer, making it an excellent choice for producing high-value material where the cost of the chiral auxiliary is justified.

  • Enzymatic kinetic resolution represents a green and highly selective method that is increasingly attractive due to its mild conditions and the reusability of the biocatalyst.

The selection of the optimal synthetic route will ultimately depend on a careful consideration of project-specific requirements, including scale, cost, and purity specifications. Each method presented here is a self-validating system, with clear checkpoints for monitoring progress and ensuring the final product meets the highest standards of scientific integrity.

References

An In-depth Technical Guide to the Spectroscopic Data of (R)-(-)-1-Cyclohexylethylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(-)-1-Cyclohexylethylamine is a chiral primary amine with significant applications in organic synthesis, particularly as a resolving agent and a building block for chiral ligands and pharmaceuticals. Its stereochemical purity is crucial for its function, and a comprehensive understanding of its spectroscopic properties is essential for its identification, characterization, and quality control. This guide provides a detailed analysis of the mass spectrometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy data for this compound.

The structural and stereochemical features of this molecule give rise to a unique spectroscopic fingerprint. This guide will delve into the interpretation of these spectra, providing insights into how the molecular structure dictates the observed data. The protocols described herein represent self-validating systems, ensuring technical accuracy and reproducibility.

Caption: 2D structure of this compound.

Mass Spectrometry

Mass spectrometry of this compound provides valuable information about its molecular weight and fragmentation pattern, which is characteristic of aliphatic amines.

Experimental Protocol

A typical protocol for acquiring the mass spectrum of this compound involves gas chromatography-mass spectrometry (GC-MS).

  • Sample Preparation: A dilute solution of the amine is prepared in a volatile organic solvent such as methanol or dichloromethane.

  • Injection: A small volume (typically 1 µL) of the solution is injected into the GC inlet, which is heated to ensure volatilization of the sample.

  • Chromatographic Separation: The volatilized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a nonpolar column like DB-5ms). The oven temperature is programmed to ramp up, allowing for the separation of the analyte from any impurities.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron ionization (EI) at 70 eV is a standard method for small molecules.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.

GC-MS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Injector Column GC Column Injector->Column Mobile Phase (He) MS_Inlet MS Inlet Column->MS_Inlet Ion_Source Ion Source (EI) MS_Inlet->Ion_Source Eluent Mass_Analyzer Mass Analyzer Ion_Source->Mass_Analyzer Ions Detector Detector Mass_Analyzer->Detector Data_System Data System Detector->Data_System Signal

Caption: A simplified workflow for GC-MS analysis.

Data Presentation

The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions. The data presented below is based on the spectrum available in the NIST WebBook.[1]

m/zRelative Intensity (%)Proposed Fragment
127~5[M]⁺
112~15[M-CH₃]⁺
83~40[C₆H₁₁]⁺
56~100[C₃H₆N]⁺
44~95[C₂H₆N]⁺
Spectral Interpretation

The mass spectrum provides clear evidence for the structure of this compound.

  • Molecular Ion (m/z 127): The peak at m/z 127 corresponds to the molecular weight of the compound (C₈H₁₇N), confirming its elemental composition.[1] The low intensity of the molecular ion peak is typical for aliphatic amines, which readily undergo fragmentation.

  • Alpha-Cleavage: The most significant fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of the bond adjacent to the nitrogen atom. This leads to the formation of a resonance-stabilized iminium ion. For this compound, two primary α-cleavage pathways are possible:

    • Loss of a methyl radical (•CH₃): This results in the formation of an iminium ion at m/z 112.

    • Loss of a cyclohexyl radical (•C₆H₁₁): This is the major fragmentation pathway, leading to the formation of the highly stable iminium ion at m/z 44, which is often the base peak or a very intense peak in the spectrum.

  • Other Fragmentations: The peak at m/z 83 corresponds to the cyclohexyl cation ([C₆H₁₁]⁺), resulting from the cleavage of the bond between the cyclohexyl ring and the ethylamine side chain. The intense peak at m/z 56 is likely due to a rearrangement followed by fragmentation.

Fragmentation M [C₈H₁₇N]⁺˙ m/z = 127 frag1 [C₇H₁₄N]⁺ m/z = 112 M->frag1 - •CH₃ frag2 [C₂H₆N]⁺ m/z = 44 M->frag2 - •C₆H₁₁ frag3 [C₆H₁₁]⁺ m/z = 83 M->frag3 - C₂H₆N•

Caption: Key fragmentation pathways of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound clearly indicates the presence of a primary amine and aliphatic C-H bonds.

Experimental Protocol

A common and straightforward method for obtaining the IR spectrum of a neat liquid sample like this compound is using Attenuated Total Reflectance (ATR) FT-IR spectroscopy.

  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean. A background spectrum of the clean, empty crystal is recorded.

  • Sample Application: A small drop of the neat liquid sample is placed directly onto the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Data Presentation

The following table summarizes the expected characteristic IR absorption bands for this compound.

Wavenumber (cm⁻¹)IntensityAssignment
~3380 and ~3290Medium, SharpN-H asymmetric and symmetric stretching (primary amine)
~2920 and ~2850Strong, SharpC-H stretching (cyclohexyl and ethyl groups)
~1600MediumN-H bending (scissoring)
~1450MediumC-H bending (scissoring)
~1130MediumC-N stretching
Spectral Interpretation

The IR spectrum provides a clear signature for the functional groups present.

  • N-H Vibrations: The presence of a primary amine is unequivocally confirmed by the two sharp bands around 3380 and 3290 cm⁻¹, corresponding to the asymmetric and symmetric N-H stretching vibrations, respectively. The N-H bending (scissoring) vibration is expected to appear around 1600 cm⁻¹.

  • C-H Vibrations: The strong, sharp absorptions around 2920 and 2850 cm⁻¹ are characteristic of the C-H stretching vibrations of the sp³-hybridized carbons in the cyclohexyl and ethyl groups. The C-H bending vibrations appear around 1450 cm⁻¹.

  • C-N Vibration: The C-N stretching vibration is expected to be observed in the fingerprint region, typically around 1130 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural elucidation of this compound.

Experimental Protocol

Standard protocols for acquiring ¹H and ¹³C NMR spectra of small organic molecules are as follows:

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (0 ppm).

  • Instrument Setup: The NMR tube is placed in the spectrometer. The magnetic field is shimmed to achieve homogeneity.

  • ¹H NMR Acquisition: A standard pulse sequence is used to acquire the ¹H NMR spectrum. Key parameters include the spectral width, acquisition time, and number of scans.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the ¹³C NMR spectrum, resulting in a spectrum where each unique carbon appears as a singlet. A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final NMR spectra.

¹H NMR Spectroscopy

Data Presentation

The following table presents the expected ¹H NMR chemical shifts, multiplicities, and integrations for this compound.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~2.7m1HCH-NH₂
~1.6-1.8m5HCyclohexyl-H
~1.5br s2HNH₂
~1.0-1.3m6HCyclohexyl-H
~1.0d3HCH₃

Spectral Interpretation

  • Amine Protons (~1.5 ppm): The protons of the primary amine typically appear as a broad singlet. The chemical shift can vary depending on concentration and solvent due to hydrogen bonding.

  • Methine Proton (~2.7 ppm): The proton on the carbon bearing the amine group (CH-NH₂) is expected to be a multiplet due to coupling with the neighboring methyl protons and the proton on the cyclohexyl ring.

  • Cyclohexyl Protons (~1.0-1.8 ppm): The eleven protons on the cyclohexyl ring will appear as a complex series of overlapping multiplets in the aliphatic region of the spectrum.

  • Methyl Protons (~1.0 ppm): The three protons of the methyl group will appear as a doublet due to coupling with the adjacent methine proton.

¹³C NMR Spectroscopy

Data Presentation

The expected ¹³C NMR chemical shifts for this compound are presented in the table below.

Chemical Shift (ppm)Assignment
~55CH-NH₂
~45Cyclohexyl-CH
~30Cyclohexyl-CH₂
~26Cyclohexyl-CH₂
~25Cyclohexyl-CH₂
~20CH₃

Spectral Interpretation

  • Carbons of the Ethylamine Moiety: The carbon attached to the nitrogen (CH-NH₂) is expected to resonate around 55 ppm. The methyl carbon (CH₃) will appear at a higher field, around 20 ppm.

  • Cyclohexyl Carbons: The six carbons of the cyclohexyl ring will give rise to several signals in the range of ~25-45 ppm. Due to the chirality of the adjacent carbon, the pairs of carbons in the cyclohexyl ring that would be equivalent in an achiral environment may become diastereotopic and show separate signals.

Conclusion

The combination of mass spectrometry, IR spectroscopy, and NMR spectroscopy provides a comprehensive and unambiguous characterization of this compound. Mass spectrometry confirms the molecular weight and reveals a characteristic fragmentation pattern dominated by α-cleavage. IR spectroscopy clearly identifies the primary amine and aliphatic C-H functional groups. ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, allowing for the assignment of all protons and carbons in the molecule. This in-depth spectroscopic analysis is indispensable for ensuring the identity, purity, and quality of this important chiral building block in research and development settings.

References

Sourcing (R)-(-)-1-Cyclohexylethylamine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

(R)-(-)-1-Cyclohexylethylamine , a chiral amine, is a critical building block in asymmetric synthesis, particularly within the pharmaceutical and agrochemical industries. Its stereospecific nature makes it an invaluable tool for the creation of enantiomerically pure compounds, influencing their efficacy and safety profiles. This guide provides an in-depth analysis of commercial suppliers, pricing considerations, and key technical data to aid researchers, scientists, and drug development professionals in the strategic procurement of this essential chemical.

Introduction to this compound

This compound (CAS No. 5913-13-3) is a chiral primary amine featuring a cyclohexyl group attached to a chiral ethylamine moiety. This structure is fundamental to its utility as a resolving agent for racemic mixtures and as a chiral auxiliary in a variety of chemical transformations. Its applications span from the synthesis of active pharmaceutical ingredients (APIs) to the development of novel agrochemicals.[1] The enantiomeric purity of this compound is a critical parameter, as it directly impacts the stereochemical outcome of the reactions in which it is employed.

Commercial Suppliers and Product Specifications

A multitude of chemical suppliers offer this compound, catering to a wide range of research and development needs. The primary differentiators among suppliers include the purity of the compound, available quantities, and the level of accompanying technical documentation, such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS). Below is a comparative table of prominent suppliers.

SupplierProduct NameCAS NumberPurity/GradeAvailable Quantities
Sigma-Aldrich (Merck) This compound5913-13-398%5 g, and larger quantities by inquiry[2][3][4]
Thermo Fisher Scientific (Alfa Aesar) This compound, ChiPros®5913-13-398%, ee 94+%1 g, and larger quantities by inquiry[5]
TCI Chemicals This compound5913-13-3>98.0% (GC)5 g, 25 g
Parchem This compound5913-13-3Inquiry requiredBulk and semi-bulk quantities
Matrix Scientific (1R)-1-Cyclohexylethanamine5913-13-3Inquiry requiredInquiry required[6]
Manchester Organics (1R)-1-Cyclohexylethanamine5913-13-3Inquiry requiredInquiry required, discounts on >5x largest pack size[7]
Lab Pro Inc. This compound5913-13-3Min. 98.0% (GC,T)25 g[8]
CPAChem R)-(-)-1-Cyclohexylethylamine5913-13-3Certified Reference Material100 mg[9]
Spectrum Chemical R-1-Cyclohexylethylamine5913-13-3Inquiry required5 g, 25 g[10]

Pricing Analysis

The pricing of this compound is influenced by several factors, including purity, quantity, and the supplier's production scale. For small research quantities, the price per gram is significantly higher than for bulk orders. It is important to note that many suppliers require users to log in or request a formal quote to obtain pricing information, particularly for larger quantities. The following table provides an overview of publicly available or indicative pricing.

SupplierQuantityPrice (USD)Price per Gram (USD)
Sigma-Aldrich (Merck) 5 g$126.65 (List Price: $149.00)[4]$25.33
TCI Chemicals 5 g¥8,600 (approx. $58)approx. $11.60
TCI Chemicals 25 g¥29,400 (approx. $199)approx. $7.96
Aladdin Scientific 100 g$49.99$0.50
CPAChem 100 mg€42.35 (approx. $46)approx. $460

Note: Prices are subject to change and may not include shipping and handling fees. Currency conversions are approximate and based on exchange rates at the time of writing.

Key Applications in Research and Drug Development

The utility of this compound is primarily derived from its chiral nature. It serves as a cornerstone in asymmetric synthesis for the following applications:

  • Chiral Resolving Agent: It is widely used to separate racemic mixtures of acidic compounds by forming diastereomeric salts that can be separated by crystallization.

  • Chiral Auxiliary: The amine can be temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. After the reaction, the auxiliary can be cleaved to yield the desired enantiomerically enriched product.

  • Synthesis of Chiral Ligands: It is a precursor for the synthesis of chiral ligands used in transition-metal-catalyzed asymmetric reactions.

  • Building Block for Pharmaceuticals and Agrochemicals: This compound is a key intermediate in the synthesis of a variety of biologically active molecules, where the specific stereoisomer is crucial for its therapeutic or pesticidal activity.[1]

The selection of this compound with the appropriate enantiomeric excess (ee) is paramount for the success of these applications.

Procurement Workflow: From Selection to Synthesis

The process of procuring and utilizing this compound in a research or development setting involves several critical steps. The following diagram illustrates a typical workflow.

procurement_workflow cluster_procurement Procurement Phase cluster_experimental Experimental Phase Supplier_Identification Identify Potential Suppliers Quote_Request Request Quotes & Lead Times Supplier_Identification->Quote_Request Shortlist Specification_Review Review Purity & CoA Quote_Request->Specification_Review Receive Quotes Supplier_Selection Select Supplier Specification_Review->Supplier_Selection Compare Offers Purchase_Order Place Purchase Order Supplier_Selection->Purchase_Order Final Decision Incoming_QC Incoming Quality Control Purchase_Order->Incoming_QC Receive Shipment Reaction_Setup Asymmetric Synthesis Setup Incoming_QC->Reaction_Setup Material Release Product_Analysis Analysis of Enantiomeric Purity Reaction_Setup->Product_Analysis Reaction Complete Downstream_Processing Downstream Processing Product_Analysis->Downstream_Processing Verify Stereochemistry

References

An In-depth Technical Guide to the Safe Handling of (R)-(-)-1-Cyclohexylethylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(R)-(-)-1-Cyclohexylethylamine , a chiral amine essential as a resolving agent and building block in pharmaceutical and chemical synthesis, requires meticulous handling due to its hazardous properties.[1][2] This guide provides a comprehensive overview of its safety, handling, and emergency protocols, grounded in authoritative data to ensure the well-being of laboratory personnel and the integrity of research.

Section 1: Compound Profile and Hazard Identification

This compound (CAS No. 5913-13-3) is a colorless to almost colorless liquid with a characteristic amine-like odor.[1] It is a flammable liquid and vapor, harmful if swallowed or in contact with skin, and causes severe skin burns and eye damage.[1][3][4] Understanding its properties is the foundation of safe laboratory practices.

1.1: Physical and Chemical Properties

A clear understanding of the compound's physical and chemical characteristics is paramount for safe handling and storage.

PropertyValueSource
Molecular Formula C₈H₁₇N[3][5]
Molecular Weight 127.23 g/mol [5]
Appearance Colorless to almost colorless clear liquid[1][6]
Boiling Point 177-178 °C[2]
Density 0.866 g/mL at 20 °C[2]
Flash Point 52 °C (125.6 °F) - closed cup
Water Solubility Insoluble[1][2]
Solubility Miscible with acetone, chloroform, dimethyl sulfoxide, ethanol, methanol, ether, and petroleum ether.[1][2]
pKa 10.89 ± 0.29 (Predicted)[1]

1.2: GHS Hazard Classification and Precautionary Statements

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication.

GHS ClassificationHazard StatementPrecautionary Statement (Examples)Source
Flammable liquids (Category 3)H226: Flammable liquid and vaporP210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[1][3]
Acute toxicity, Oral (Category 4)H302: Harmful if swallowedP270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1][3]
Acute toxicity, Dermal (Category 4)H312: Harmful in contact with skinP280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water.[1][3]
Skin corrosion (Category 1B)H314: Causes severe skin burns and eye damageP260: Do not breathe dust/fume/gas/mist/vapors/spray. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3][6]
Section 2: Safe Handling and Storage Protocols

Adherence to rigorous handling and storage protocols is critical to mitigate the risks associated with this compound.

2.1: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential.

  • Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7]

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[8]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[8] Ensure gloves are inspected before use and changed frequently.

  • Respiratory Protection: If working outside a fume hood or if there is a risk of inhalation, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and ammonia is necessary.[7]

2.2: Handling Procedures

The principle of "as low as reasonably achievable" (ALARA) for exposure should always be applied.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[3]

  • Ignition Sources: Keep away from open flames, hot surfaces, and sparks.[3][7] Use non-sparking tools and take precautionary measures against static discharge.[6][7]

  • Inert Atmosphere: This compound is air-sensitive and hygroscopic.[1][6][9] It should be stored and handled under an inert atmosphere, such as nitrogen or argon.

  • Grounding: Ground and bond containers and receiving equipment to prevent static electricity buildup.[1][7]

2.3: Storage Requirements

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[3][7]

  • Temperature: Store in a cool place.[3] Some sources recommend storage at room temperature, while others suggest a cool and dark place below 15°C.[1][6]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents and acids.[10]

  • Security: Store in a locked cabinet or other secure area.[1][7]

Section 3: Emergency Procedures

Preparedness is key to effectively managing accidental exposures and spills.

3.1: First-Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][11]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[3][11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][7]

3.2: Accidental Release Measures

A calm and systematic approach is necessary to contain and clean up a spill.

Workflow for a Minor Laboratory Spill

Spill_Response A Alert personnel and evacuate the immediate area. B Don appropriate PPE (gloves, goggles, lab coat, respirator if necessary). A->B D If flammable, remove all ignition sources. B->D C Contain the spill with absorbent material (e.g., vermiculite, sand). E Carefully collect the absorbed material into a sealable, labeled waste container. C->E D->C F Clean the spill area with soap and water. E->F G Dispose of waste as hazardous material. F->G H Report the incident to the laboratory supervisor. G->H

Caption: Workflow for handling a minor spill of this compound.

For major spills, evacuate the area immediately and contact your institution's environmental health and safety department.[13]

3.3: Fire-Fighting Measures

  • Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide. For large fires, use water spray, fog, or foam.[3]

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[7] Hazardous combustion products include carbon oxides and nitrogen oxides (NOx).[3]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Section 4: Toxicological and Ecological Information

While comprehensive toxicological data is not fully available, the known hazards necessitate cautious handling.[7] The primary routes of exposure are inhalation, ingestion, and skin/eye contact. Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[7] As a corrosive material, ingestion can cause severe damage to the digestive tract.[7]

Information on the ecological effects of this compound is limited. It is important to prevent its release into the environment.[7] All waste materials should be disposed of in accordance with local, state, and federal regulations.[7]

Section 5: Experimental Protocols

Safe Dispensing Protocol

Dispensing_Protocol A Work within a certified chemical fume hood. B Don all required PPE. A->B C Ground the source and receiving containers. B->C D Purge the receiving vessel with an inert gas. C->D E Slowly transfer the required amount using a syringe or cannula. D->E F Securely cap both containers immediately after transfer. E->F G Clean any minor drips with a suitable absorbent. F->G H Dispose of contaminated materials in a designated hazardous waste container. G->H

Caption: Step-by-step protocol for safely dispensing this compound.

References

The Versatile Chiral Workhorse: An In-depth Technical Guide to the Applications of (R)-(-)-1-Cyclohexylethylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Amines in Modern Chemistry

In the landscape of modern organic synthesis and pharmaceutical development, the control of stereochemistry is paramount. Enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles. Chiral amines, in particular, have emerged as indispensable tools for achieving high levels of stereocontrol. Among these, (R)-(-)-1-Cyclohexylethylamine stands out as a versatile and economically viable chiral building block and resolving agent. Its utility spans from the classical resolution of racemic mixtures to its application as a stereodirecting group in complex asymmetric transformations. This guide provides a comprehensive overview of the core applications of this compound, offering both theoretical insights and practical, field-proven methodologies.

PART 1: Chiral Resolution of Racemic Carboxylic Acids via Diastereomeric Salt Formation

One of the most established and industrially significant applications of this compound is the resolution of racemic carboxylic acids.[1] This classical method relies on the formation of diastereomeric salts, which, unlike enantiomers, possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[2]

The Underlying Principle: A Tale of Two Salts

The reaction of a racemic carboxylic acid, (±)-R-COOH, with an enantiomerically pure amine, such as this compound, results in the formation of a pair of diastereomeric salts: [(R)-acid·(R)-amine] and [(S)-acid·(R)-amine]. The different spatial arrangement of the constituent ions in the crystal lattice of these diastereomers leads to a disparity in their solubilities in a given solvent system. By carefully selecting the solvent and optimizing crystallization conditions, one diastereomer can be selectively precipitated, while the other remains in the mother liquor. The enantiomerically enriched carboxylic acid can then be liberated from the isolated salt by treatment with a strong acid.

G cluster_0 Racemic Carboxylic Acid cluster_1 Chiral Resolving Agent cluster_2 Diastereomeric Salt Formation cluster_3 Separation by Fractional Crystallization cluster_4 Liberation of Enantiomers racemic_acid (R)-COOH / (S)-COOH salt_formation [(R)-COOH · (R)-Amine] [(S)-COOH · (R)-Amine] racemic_acid->salt_formation Reaction chiral_amine This compound chiral_amine->salt_formation separation Different Solubilities salt_formation->separation less_soluble Less Soluble Salt (e.g., [(S)-COOH · (R)-Amine]) (Solid) separation->less_soluble more_soluble More Soluble Salt (e.g., [(R)-COOH · (R)-Amine]) (in Solution) separation->more_soluble liberation_S Acidification -> (S)-COOH less_soluble->liberation_S liberation_R Acidification -> (R)-COOH more_soluble->liberation_R

Figure 1: Workflow for Chiral Resolution via Diastereomeric Salt Formation.

Experimental Protocol: Resolution of Racemic 2-Chloromandelic Acid

This protocol provides a detailed procedure for the resolution of racemic 2-chloromandelic acid using this compound.[3]

Materials:

  • Racemic 2-chloromandelic acid

  • This compound

  • Absolute Ethanol

  • Diethyl ether

  • 2M Hydrochloric acid

  • Sodium sulfate (anhydrous)

  • Standard laboratory glassware (Erlenmeyer flasks, Büchner funnel, separatory funnel)

  • Magnetic stirrer and hotplate

  • Rotary evaporator

Procedure:

  • Salt Formation:

    • In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic 2-chloromandelic acid in 100 mL of absolute ethanol, warming gently if necessary to achieve complete dissolution.

    • In a separate flask, dissolve an equimolar amount of this compound in 50 mL of absolute ethanol.

    • Slowly add the amine solution to the acid solution with constant stirring.

    • Allow the mixture to cool to room temperature and then stir for an additional 2 hours. Further cooling in an ice bath may promote crystallization.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold absolute ethanol, followed by a wash with cold diethyl ether to facilitate drying.

    • Dry the crystals under vacuum to a constant weight. This solid is the less soluble diastereomeric salt, enriched in one enantiomer of 2-chloromandelic acid.

  • Liberation of the Enantiomerically Enriched Acid:

    • Suspend the dried diastereomeric salt in 100 mL of water.

    • Add 50 mL of diethyl ether to the suspension.

    • While stirring vigorously, slowly add 2M hydrochloric acid until the aqueous layer is acidic (pH ~1-2).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with two additional 25 mL portions of diethyl ether.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched 2-chloromandelic acid.

  • Determination of Enantiomeric Excess:

    • The enantiomeric excess (ee) of the resolved acid can be determined by chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation and comparing it to the known value for the pure enantiomer.

Quantitative Data for Chiral Resolution

The efficiency of chiral resolution is highly dependent on the substrate, solvent, and crystallization conditions. The following table provides representative data for the resolution of various racemic acids using this compound.

Racemic AcidResolving AgentSolventYield of Diastereomeric Salt (%)Enantiomeric Excess (ee%) of Resolved AcidReference
2-Chloromandelic AcidThis compoundEthanol~40-45>95% (after recrystallization)[3]
Mandelic Acid(R)-1-Phenylethylamine (structurally similar)Isopropanol--[4]
Ibuprofen(S)-(-)-α-Phenylethylamine (structurally similar)Ethanol->90%[5]

PART 2: Asymmetric Synthesis Utilizing this compound as a Chiral Auxiliary

Beyond its role as a resolving agent, this compound can be employed as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. After the desired transformation, the auxiliary is removed and can often be recovered for reuse.

The Chiral Auxiliary Strategy: Guiding Stereochemical Outcomes

The general strategy involves the formation of a covalent bond between the chiral amine and the substrate, typically forming an amide or an imine. The steric and electronic properties of the cyclohexylethyl group then create a chiral environment that biases the approach of reagents to one of the two prochiral faces of the molecule, leading to the preferential formation of one diastereomer. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched product.

G cluster_0 Prochiral Substrate cluster_1 Chiral Auxiliary cluster_2 Formation of Chiral Adduct cluster_3 Diastereoselective Reaction cluster_4 Cleavage of Auxiliary substrate e.g., Glycine derivative adduct e.g., Chiral Schiff Base substrate->adduct Condensation auxiliary This compound auxiliary->adduct reaction e.g., Alkylation adduct->reaction diastereomer Preferential formation of one diastereomer reaction->diastereomer cleavage Hydrolysis diastereomer->cleavage product Enantiomerically Enriched Product (e.g., α-Amino Acid) cleavage->product recovered_aux Recovered Auxiliary cleavage->recovered_aux

Figure 2: General Workflow for Asymmetric Synthesis Using a Chiral Auxiliary.

Experimental Protocol: Asymmetric Synthesis of α-Amino Acids via Alkylation of a Chiral Schiff Base

Materials:

  • Glycine tert-butyl ester hydrochloride

  • This compound

  • Triethylamine

  • Anhydrous Toluene

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA)

  • Alkyl halide (e.g., benzyl bromide)

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard glassware for anhydrous reactions (Schlenk flask, syringe, etc.)

Procedure:

  • Formation of the Chiral Schiff Base:

    • To a solution of glycine tert-butyl ester hydrochloride in toluene, add triethylamine and this compound.

    • Reflux the mixture with a Dean-Stark trap to remove water.

    • After completion of the reaction (monitored by TLC), cool the mixture and remove the solvent under reduced pressure. The crude Schiff base is often used directly in the next step.

  • Diastereoselective Alkylation:

    • In a flame-dried Schlenk flask under an argon atmosphere, dissolve the chiral Schiff base in anhydrous THF and cool the solution to -78 °C.

    • Slowly add a solution of LDA in THF via syringe.

    • Stir the resulting enolate solution at -78 °C for 30 minutes.

    • Add the alkyl halide dropwise and continue stirring at -78 °C for 2-4 hours.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Hydrolysis and Isolation of the α-Amino Acid:

    • Allow the reaction mixture to warm to room temperature and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

    • Concentrate the solution under reduced pressure.

    • Hydrolyze the resulting alkylated Schiff base by treatment with 1M hydrochloric acid.

    • Neutralize the solution with a saturated sodium bicarbonate solution and extract the aqueous layer to remove the chiral auxiliary.

    • The aqueous layer containing the desired α-amino acid can be further purified by ion-exchange chromatography.

Quantitative Data for Asymmetric Synthesis

The diastereoselectivity of such reactions is often high, leading to products with high enantiomeric excess after removal of the auxiliary.

SubstrateChiral AuxiliaryReactionDiastereomeric Ratio (d.r.)Enantiomeric Excess (ee%) of ProductReference
Glycine Schiff Base(S)-1-Naphthylethylamine (structurally similar)Alkylation--[9]
Alanine Schiff Base Ni(II) ComplexBenzylprolineAlkylationHigh98%[7]

PART 3: Applications in Pharmaceutical Synthesis

This compound and its derivatives serve as crucial chiral building blocks in the synthesis of various active pharmaceutical ingredients (APIs). Its incorporation can introduce a key stereocenter or be used to resolve a racemic intermediate, ensuring the final drug product is enantiomerically pure.

Case Study: The Role in the Synthesis of Clopidogrel

Clopidogrel, a widely used antiplatelet medication, is a chiral compound where the therapeutic activity resides in the (S)-enantiomer. While a direct synthesis of Clopidogrel using this compound as a chiral auxiliary is not explicitly detailed in the provided search results, chiral amines are instrumental in the resolution of key intermediates in its synthesis. For instance, the resolution of racemic 2-chlorophenylglycine, a precursor to Clopidogrel, is a critical step that can be achieved using a chiral amine.

PART 4: Other Notable Applications

Beyond chiral resolution and asymmetric synthesis, this compound finds application in other specialized areas of chemistry:

  • Chiral Stationary Phases: It is used in the preparation of chiral polymethacrylamides, which serve as stationary phases for the liquid-chromatographic resolution of racemic amides.[10]

  • Chiral Ligands: This amine can be a precursor for the synthesis of more complex chiral ligands used in asymmetric catalysis.

  • Chiral Derivatizing Agent: It can be used to derivatize other chiral molecules to determine their enantiomeric purity by techniques such as NMR or HPLC.

Conclusion

This compound is a powerful and versatile tool in the arsenal of the modern organic chemist. Its applications, ranging from the classical and robust method of chiral resolution to its potential as a chiral auxiliary in asymmetric synthesis, underscore its importance in both academic research and industrial-scale production of enantiomerically pure compounds. The methodologies and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively harness the potential of this valuable chiral amine.

References

An In-Depth Technical Guide to the Solubility Profile of (R)-(-)-1-Cyclohexylethylamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of (R)-(-)-1-Cyclohexylethylamine, a pivotal chiral amine in pharmaceutical synthesis and chemical research. While quantitative solubility data is not extensively documented in publicly available literature, this guide synthesizes foundational chemical principles to predict its solubility behavior across a range of common organic solvents. We delve into the molecular structure, physicochemical properties, and intermolecular forces governing the solvency of this compound. Furthermore, we provide a detailed, field-proven experimental protocol for the precise quantitative determination of its solubility, empowering researchers to generate critical data for process development, formulation, and reaction optimization. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's solubility profile.

Introduction and Physicochemical Overview

This compound, with the chemical formula C₈H₁₇N, is a primary chiral amine widely utilized as a resolving agent and a key building block in the synthesis of stereochemically complex molecules.[1][2] Its utility in drug development and asymmetric synthesis necessitates a thorough understanding of its physical properties, among which solubility is paramount for designing and optimizing experimental conditions.

The molecular structure, comprising a nonpolar cyclohexyl ring and a polar primary amine group, dictates its solubility behavior. The amine functional group is capable of acting as a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the lone pair of electrons on the nitrogen atom), while the bulky cyclohexyl group contributes significant van der Waals interactions.[3] This amphiphilic nature suggests a favorable solubility profile in a variety of organic solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 5913-13-3[1][4]
Molecular Formula C₈H₁₇N[1][4]
Molecular Weight 127.23 g/mol [4]
Appearance Colorless to almost colorless clear liquid[1][2]
Boiling Point 177-178 °C[2][4]
Density 0.866 g/mL at 20 °C[2][4]
pKa 10.89 ± 0.29 (Predicted)[2]
Water Solubility Insoluble[1][2]

Theoretical Solubility Profile & Mechanistic Rationale

The principle of "like dissolves like" is the cornerstone for predicting solubility. The solubility of this compound is governed by the balance of intermolecular forces between the solute and the solvent molecules.

  • Hydrogen Bonding: The primary amine group (-NH₂) is the most significant contributor to its solubility in polar, protic solvents like alcohols (e.g., methanol, ethanol). It can donate two hydrogen bonds and accept one, allowing for strong interactions with solvents that have similar capabilities.

  • Dipole-Dipole Interactions: The polarity of the C-N bond contributes to dipole-dipole interactions, enhancing solubility in polar aprotic solvents such as acetone and dimethyl sulfoxide.

  • Van der Waals Forces (London Dispersion Forces): The large, nonpolar cyclohexyl group dominates the interaction with nonpolar solvents like ethers and petroleum ether. These weak, transient forces are the primary mechanism of solvation in such media.

Based on these principles, this compound is predicted to be highly soluble in a broad spectrum of organic solvents. Literature consistently describes it as miscible with acetone, chloroform, dimethyl sulfoxide, ethanol, methanol, ether, petroleum ether, and dichloromethane.[1][2] Miscibility implies that the solute and solvent can be mixed in all proportions without phase separation, indicating very high solubility. Conversely, its large hydrophobic cyclohexyl moiety makes it insoluble in water.[1][2]

The following diagram illustrates the key molecular interactions influencing solubility.

G Logical Framework for Solubility Prediction Solute This compound AmineGroup Primary Amine Group (-NH2) (Polar, H-Bonding) Solute->AmineGroup possesses CyclohexylGroup Cyclohexyl Group (Nonpolar) Solute->CyclohexylGroup possesses PolarProtic Polar Protic (e.g., Ethanol, Methanol) AmineGroup->PolarProtic Strong H-Bonding PolarAprotic Polar Aprotic (e.g., Acetone, DMSO) AmineGroup->PolarAprotic Dipole-Dipole CyclohexylGroup->PolarProtic Weak Interaction CyclohexylGroup->PolarAprotic Weak Interaction Nonpolar Nonpolar (e.g., Ether, Hexane) CyclohexylGroup->Nonpolar Van der Waals Forces Solvent Organic Solvent Solubility Solubility Outcome PolarProtic->Solubility High Solubility (Miscible) PolarAprotic->Solubility High Solubility (Miscible) Nonpolar->Solubility Good Solubility

Caption: Key molecular interactions driving solubility.

Experimental Protocol for Quantitative Solubility Determination

To move beyond qualitative descriptions, a robust experimental protocol is required. The following is a standardized equilibrium solubility shake-flask method, which is a reliable approach for determining the solubility of a compound in various solvents.[4] This method can be coupled with gravimetric analysis for a straightforward quantification.

Materials and Equipment
  • This compound (solute)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, diethyl ether)

  • Analytical balance (± 0.1 mg accuracy)

  • Thermostatically controlled shaker or incubator

  • Glass vials with screw caps (e.g., 20 mL)

  • Syringe filters (0.22 µm, solvent-compatible)

  • Pipettes and tips

  • Evaporating dishes or pre-weighed vials

  • Vacuum oven or desiccator

Step-by-Step Methodology
  • Preparation:

    • Pre-weigh and label several evaporating dishes or glass vials and record their masses (W₁).

    • Add an excess amount of this compound to a series of 20 mL glass vials. An excess is critical to ensure a saturated solution is formed.

  • Equilibration:

    • Add a known volume (e.g., 10 mL) of the desired organic solvent to each vial containing the amine.

    • Securely cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period to reach equilibrium. A duration of 24-48 hours is typically adequate, but longer times may be necessary for very slow-dissolving systems.[1]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow undissolved solute to sediment.

    • Carefully withdraw a known volume of the supernatant (e.g., 5 mL) using a pipette, ensuring no solid particles are disturbed.

    • Filter the collected supernatant through a 0.22 µm syringe filter into a pre-weighed evaporating dish (W₁). This step is crucial to remove any suspended microparticles.

  • Quantification (Gravimetric Analysis):

    • Record the total mass of the evaporating dish plus the filtered solution (W₂).

    • Place the evaporating dish in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute (a gentle stream of nitrogen can also be used).

    • Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it. Repeat the drying and weighing process until a constant mass is achieved (W₃).

  • Calculation:

    • Mass of the solute in the aliquot = W₃ - W₁

    • Mass of the solvent in the aliquot = W₂ - W₃

    • Solubility ( g/100 g solvent) = [(W₃ - W₁) / (W₂ - W₃)] * 100

The following diagram outlines this experimental workflow.

G Experimental Workflow for Solubility Determination A 1. Preparation Add excess amine to vial B 2. Solvent Addition Add known volume of solvent A->B C 3. Equilibration Shake at constant temp (24-48h) B->C D 4. Sedimentation Let stand for 2h C->D E 5. Sampling & Filtration Withdraw supernatant through 0.22µm filter D->E F 6. Weighing (Aliquot) Transfer to pre-weighed dish (W1) and weigh (W2) E->F G 7. Solvent Evaporation Dry in vacuum oven to constant weight F->G H 8. Final Weighing Weigh dish with residue (W3) G->H I 9. Calculation Determine solubility (g/100g solvent) H->I

Caption: Shake-flask method with gravimetric analysis.

Data Presentation and Interpretation

Table 2: Qualitative and Predicted Solubility of this compound

SolventSolvent TypePredicted SolubilityQualitative Data
Methanol Polar ProticVery HighMiscible[2]
Ethanol Polar ProticVery HighMiscible[1]
Acetone Polar AproticVery HighMiscible[2]
Dichloromethane Polar AproticVery HighMiscible[2]
Diethyl Ether NonpolarHighMiscible[1]
Petroleum Ether NonpolarHighMiscible[2]
Water Polar ProticVery LowInsoluble[2]

The expected quantitative results would show very high solubility in the organic solvents listed, likely exceeding 50 g/100 g of solvent, confirming their classification as "miscible." The insolubility in water is due to the large, nonpolar cyclohexyl group, which disrupts the strong hydrogen-bonding network of water without sufficient compensatory interactions from the small amine group.

Conclusion

This compound exhibits broad and high solubility in a range of common organic solvents, from polar protic and aprotic to nonpolar varieties. This favorable profile is a direct consequence of its molecular structure, which combines a hydrogen-bonding primary amine with a large, lipophilic cyclohexyl ring. While the literature consistently reports the compound as "miscible" in many organic media, this guide provides the necessary theoretical framework and a detailed, self-validating experimental protocol for researchers to determine precise quantitative solubility data. Such data is invaluable for ensuring the scientific integrity and success of processes in pharmaceutical development and chemical synthesis.

References

Methodological & Application

Application Notes and Protocols for Diastereomeric Salt Formation with (R)-(-)-1-Cyclohexylethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in Modern Chemistry

In the realm of pharmaceuticals, agrochemicals, and material science, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different biological activities or physical properties. Consequently, the isolation of single enantiomers from a racemic mixture, a process known as chiral resolution, is a critical step in the development of many chemical entities.

Diastereomeric salt formation is a classical and robust method for chiral resolution on both laboratory and industrial scales.[1] This technique leverages the conversion of a racemic mixture of a chiral acid or base into a pair of diastereomeric salts by reacting it with an enantiomerically pure resolving agent. Unlike enantiomers, diastereomers possess different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization.[2]

This document provides a comprehensive guide to the principles and a detailed protocol for the use of (R)-(-)-1-Cyclohexylethylamine as a chiral resolving agent for the separation of racemic carboxylic acids. This compound is a versatile and effective resolving agent, and understanding the nuances of its application can significantly streamline the process of obtaining enantiomerically pure compounds.

Physicochemical Properties of this compound

A thorough understanding of the resolving agent's properties is crucial for designing a successful resolution protocol.

PropertyValue
CAS Number 5913-13-3
Molecular Formula C₈H₁₇N
Molecular Weight 127.23 g/mol
Appearance Colorless liquid
Boiling Point 177-178 °C
Density 0.866 g/mL at 20 °C
Solubility Miscible with many organic solvents (e.g., ethanol, methanol, acetone, ether); Insoluble in water.

Core Principle: The Mechanism of Diastereomeric Salt Resolution

The fundamental principle of this resolution technique is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties. The process can be broken down into three key stages:

  • Salt Formation: A racemic carboxylic acid, (R,S)-Acid, is reacted with an enantiomerically pure chiral amine, in this case, this compound, ((R)-Amine). This acid-base reaction forms a mixture of two diastereomeric salts: [(R)-Acid·(R)-Amine] and [(S)-Acid·(R)-Amine].

  • Fractional Crystallization: Due to their different three-dimensional structures, the two diastereomeric salts will exhibit different solubilities in a given solvent. By carefully selecting the solvent and controlling the temperature, one of the diastereomeric salts can be selectively crystallized from the solution.

  • Liberation of the Enantiomer: After isolation of the less soluble diastereomeric salt, the enantiomerically pure carboxylic acid is recovered by breaking the salt, typically by treatment with a strong acid or base.

Diagrammatic Representation of the Resolution Process

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Liberation of Enantiomer racemic_acid Racemic Carboxylic Acid ((R,S)-Acid) diastereomeric_salts Mixture of Diastereomeric Salts [(R)-Acid·(R)-Amine] [(S)-Acid·(R)-Amine] racemic_acid->diastereomeric_salts + resolving_agent This compound ((R)-Amine) resolving_agent->diastereomeric_salts less_soluble Less Soluble Diastereomeric Salt (e.g., [(S)-Acid·(R)-Amine]) (Crystalline Solid) diastereomeric_salts->less_soluble  Selective Crystallization more_soluble More Soluble Diastereomeric Salt (e.g., [(R)-Acid·(R)-Amine]) (in Mother Liquor) diastereomeric_salts->more_soluble pure_enantiomer Enantiomerically Pure Carboxylic Acid ((S)-Acid) less_soluble->pure_enantiomer  Acid/Base Treatment recovered_agent Recovered Resolving Agent ((R)-Amine) less_soluble->recovered_agent G start Start: Racemic Ibuprofen & (R)-Amine dissolve Dissolve in Methanol start->dissolve add_amine Add (R)-Amine dissolve->add_amine crystallize Cool to Crystallize add_amine->crystallize filter Filter to Isolate Salt crystallize->filter liberate Liberate Acid with HCl filter->liberate extract Extract with Ethyl Acetate liberate->extract dry_concentrate Dry and Concentrate extract->dry_concentrate analyze Analyze Enantiomeric Excess (Polarimetry, Chiral HPLC) dry_concentrate->analyze end End: Enriched Ibuprofen Enantiomer analyze->end

References

Application Notes and Protocols for (R)-(-)-1-Cyclohexylethylamine in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of (R)-(-)-1-Cyclohexylethylamine

This compound [CAS: 5913-13-3, Formula: C₈H₁₇N] is a chiral primary amine that has established itself as a cornerstone reagent in the field of asymmetric synthesis.[1][2] Its rigid cyclohexyl group and the chiral center at the α-position provide a well-defined stereochemical environment, making it a highly effective tool for inducing chirality. While its applications are diverse, its primary and most celebrated role is as a chiral resolving agent for racemic acids, a classic and industrially relevant technique for obtaining enantiomerically pure compounds. Beyond this, it serves as a versatile chiral building block for the synthesis of more complex chiral ligands, auxiliaries, and catalysts that are employed in a multitude of stereoselective transformations.[3][4][5]

This guide provides an in-depth exploration of the principal applications of this compound, moving from the fundamental principles of chiral resolution to its use as a precursor for advanced chiral ligands. We will dissect the causality behind its efficacy and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.

Part 1: The Archetypal Application: Chiral Resolution of Racemic Acids

The most widespread application of this compound is the separation of racemic carboxylic acids through the formation of diastereomeric salts.[6] This method, while traditional, remains one of the most practical and scalable approaches for accessing enantiopure materials, particularly in pharmaceutical development.[7]

Principle of Diastereomeric Salt Resolution

The underlying principle is elegant in its simplicity. The chiral amine, being a base, reacts with a racemic acid in a simple acid-base reaction to form a pair of diastereomeric ammonium carboxylate salts.

  • (R)-Amine + (R)-Acid → (R,R)-Diastereomeric Salt

  • (R)-Amine + (S)-Acid → (R,S)-Diastereomeric Salt

Unlike enantiomers, which have identical physical properties, diastereomers possess distinct physical characteristics, including solubility, melting point, and crystal structure.[8] This critical difference allows for their separation by conventional physical methods, most commonly fractional crystallization.[6] By carefully selecting the solvent system, one diastereomeric salt (e.g., the less soluble one) is induced to crystallize out of the solution, leaving the other diastereomer enriched in the mother liquor. Once the solid diastereomeric salt is isolated, a simple treatment with a strong acid regenerates the chiral resolving agent and liberates the desired, now enantiomerically enriched, carboxylic acid.

Visualized Workflow: Chiral Resolution

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation & Recovery Racemic_Acid Racemic Acid (R/S Mixture) Mix_1 Reaction Mixture Racemic_Acid->Mix_1 Chiral_Amine This compound Chiral_Amine->Mix_1 Solvent Solvent System (e.g., Ethanol/Water) Solvent->Mix_1 Diastereomers Diastereomeric Salts (R,R) and (R,S) in Solution Mix_1->Diastereomers Acid-Base Reaction Crystallization Fractional Crystallization (Cooling/Evaporation) Diastereomers->Crystallization Filtration Filtration Crystallization->Filtration Solid Insoluble Salt Crystal (e.g., R,R-Salt) Filtration->Solid Liquid Mother Liquor (Enriched in R,S-Salt) Filtration->Liquid Acid_Treat_Solid Acidification (e.g., aq. HCl) Solid->Acid_Treat_Solid Acid_Treat_Liquid Acidification (e.g., aq. HCl) Liquid->Acid_Treat_Liquid Enant_R Pure (R)-Acid Acid_Treat_Solid->Enant_R Recovered_Amine1 Recovered (R)-Amine Acid_Treat_Solid->Recovered_Amine1 Enant_S Pure (S)-Acid Acid_Treat_Liquid->Enant_S Recovered_Amine2 Recovered (R)-Amine Acid_Treat_Liquid->Recovered_Amine2

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Protocol 1: Resolution of Racemic Mandelic Acid

This protocol provides a representative procedure for the resolution of a racemic carboxylic acid. The choice of solvent is critical and often requires empirical optimization to achieve a balance between the solubility of both diastereomeric salts to maximize both yield and enantiomeric excess.

Materials:

  • Racemic Mandelic Acid

  • This compound

  • Ethanol (absolute)

  • Diethyl ether

  • 2M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flasks, reflux condenser, separatory funnel, Büchner funnel, filter paper

  • Polarimeter or Chiral HPLC system for analysis

Procedure:

  • Salt Formation: In a 250 mL round-bottom flask, dissolve racemic mandelic acid (1.0 equiv.) in a minimal amount of warm absolute ethanol. In a separate beaker, dissolve this compound (0.5 equiv.) in a small amount of ethanol.

    • Causality Note: Using only 0.5 equivalents of the resolving agent is a common strategy. It ensures that only one enantiomer of the acid can form a salt, leaving the other enantiomer in solution and often leading to higher enantiomeric purity of the crystallized salt.

  • Slowly add the amine solution to the warm mandelic acid solution with gentle swirling. A precipitate will likely form.

  • Gently heat the mixture to reflux until a clear solution is obtained.

  • Allow the solution to cool slowly to room temperature, and then let it stand undisturbed for 12-24 hours. If no crystals form, consider placing it in a 4°C refrigerator.

  • Isolation of Diastereomeric Salt: Collect the resulting crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol or diethyl ether to remove any adhering mother liquor.

  • Liberation of the Enantiomer: Transfer the crystalline salt to a separatory funnel. Add 2M HCl (approx. 2-3 volumes relative to the salt) and diethyl ether. Shake the funnel vigorously until all the solid has dissolved.

  • Separate the layers. The enantiomerically enriched mandelic acid will be in the ether layer, while the protonated (R)-amine will be in the aqueous layer.

  • Extract the aqueous layer two more times with diethyl ether. Combine all organic extracts.

  • Recovery of Resolving Agent (Optional but Recommended): The aqueous layer can be basified with a strong base (e.g., NaOH) and extracted with ether to recover the this compound for reuse.

  • Purification and Analysis: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched mandelic acid.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC or by measuring the specific rotation with a polarimeter and comparing it to the literature value for the pure enantiomer.[9][10]

Part 2: A Chiral Building Block for Ligand Synthesis

Beyond its role in resolution, this compound is a valuable synthon for constructing more elaborate chiral molecules, such as Schiff base ligands. These ligands can then be complexed with metals to form catalysts for a wide range of asymmetric reactions.[11]

Principle of Chiral Schiff Base Ligand Synthesis

The primary amine functionality of this compound readily undergoes condensation with aldehydes or ketones to form a chiral imine, also known as a Schiff base. The stereocenter from the amine is thus incorporated into a new, larger molecule. If a salicylaldehyde derivative is used, the resulting Schiff base contains not only the chiral amine moiety but also a phenolic hydroxyl group and the imine nitrogen, which together can act as a bidentate ligand for various metal centers.

Visualized Workflow: Synthesis of a Chiral Salen-type Ligand Precursor

G cluster_0 Step 1: Condensation Reaction cluster_1 Step 2: Purification reagent1 This compound reaction_vessel Ethanol, Reflux reagent1->reaction_vessel reagent2 Salicylaldehyde reagent2->reaction_vessel plus + product Chiral Schiff Base Ligand (Imine Formation) reaction_vessel->product Dehydration purification Cooling & Crystallization product->purification final_product Purified Ligand Crystals purification->final_product

Caption: Synthesis of a chiral Schiff base from this compound.

Protocol 2: Synthesis of a Chiral N-salicylidene-1-cyclohexylethylamine Ligand

This protocol describes the straightforward synthesis of a chiral Schiff base ligand, a precursor often used in the preparation of catalysts for asymmetric synthesis.[3]

Materials:

  • This compound (1.0 equiv.)

  • Salicylaldehyde (1.0 equiv.)

  • Absolute Ethanol

  • Round-bottom flask, reflux condenser

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve salicylaldehyde (1.0 equiv.) in absolute ethanol (approx. 20 mL).

  • Add this compound (1.0 equiv.) to the solution dropwise at room temperature with stirring. A color change to yellow is typically observed.

  • Condensation: Attach a reflux condenser and heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by TLC (disappearance of the aldehyde).

  • Isolation: After the reaction is complete, remove the heat source and allow the solution to cool to room temperature. The Schiff base product will often crystallize directly from the reaction mixture upon cooling.

  • If crystallization is slow, the solution can be cooled further in an ice bath or the solvent volume can be reduced under vacuum.

  • Purification: Collect the yellow crystalline product by vacuum filtration and wash with a small amount of cold ethanol.

  • The product can be further purified by recrystallization from ethanol if necessary. Dry the final product under vacuum.

  • Characterization: Confirm the identity and purity of the Schiff base ligand using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

Data Summary: Representative Applications

The effectiveness of this compound is best illustrated by quantitative outcomes. The following table summarizes typical results for the applications described.

ApplicationSubstrateProductYieldEnantiomeric Excess (ee)Reference
Chiral Resolution Racemic 2-Chloromandelic Acid(R)-2-Chloromandelic Acid~40% (Theor. Max 50%)>98%Based on principles in[6][7]
Ligand Synthesis Salicylaldehyde(R)-N-Salicylidene-1-cyclohexylethylamine>90%N/A (Chirality conserved)Based on methods in[3]

Conclusion

This compound is a powerful and cost-effective tool for introducing chirality into synthetic schemes. Its primary use as a resolving agent provides a robust and scalable method for accessing single enantiomers of acidic compounds, an approach that remains highly relevant in industrial synthesis. Furthermore, its utility as a chiral building block for constructing sophisticated ligands and catalysts underscores its versatility. The protocols and principles outlined in this guide demonstrate the reliability and effectiveness of this reagent, solidifying its place in the essential toolkit of the modern synthetic chemist.

References

Introduction: The Strategic Role of Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

. ## Application Notes and Protocols: (R)-(-)-1-Cyclohexylethylamine as a Chiral Auxiliary in Organic Synthesis

In the landscape of modern organic chemistry, the synthesis of enantiomerically pure compounds is a cornerstone of drug discovery and development.[1][2] Chiral auxiliaries are powerful tools in this endeavor, serving as temporary stereogenic units that guide the formation of new chiral centers with high selectivity.[3][4] By covalently attaching a chiral auxiliary to a prochiral substrate, chemists can effectively control the stereochemical outcome of a reaction. The auxiliary is subsequently cleaved and ideally recovered, having fulfilled its role in transferring its chirality to the target molecule.[3] Among the diverse array of chiral auxiliaries, this compound has emerged as a versatile and reliable controller for a range of asymmetric transformations. Its bulky cyclohexyl group provides excellent steric hindrance, effectively shielding one face of the reactive intermediate and directing the approach of incoming reagents. This document provides an in-depth guide to the application of this compound, complete with detailed protocols and mechanistic insights for key organic reactions.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is crucial for its effective use in the laboratory.

PropertyValueReference
Molecular Formula C₈H₁₇N[5][6]
Molecular Weight 127.23 g/mol [6]
Appearance Colorless to almost colorless transparent liquid
Boiling Point 177-178 °C (lit.)[7]
Density 0.866 g/mL at 20 °C (lit.)[7]
Optical Purity (ee) ≥94%[8]
Solubility Miscible with acetone, chloroform, dimethyl sulfoxide, ethanol, methanol, ether, petroleum ether, and dichloromethane. Insoluble in water.[8]
CAS Number 5913-13-3[6]

Core Application: Asymmetric Alkylation of Carbonyl Compounds

One of the most powerful applications of this compound is in the diastereoselective alkylation of ketones and aldehydes. The strategy involves the formation of a chiral imine, which then directs the stereoselective addition of an alkylating agent.

Mechanistic Rationale

The effectiveness of this compound in this context stems from the formation of a rigid, sterically biased imine intermediate. The bulky cyclohexyl group effectively blocks one face of the enolate formed upon deprotonation, forcing the incoming electrophile to approach from the less hindered face. This leads to a high degree of diastereoselectivity in the alkylation step. Subsequent hydrolysis of the imine cleaves the auxiliary and yields the desired α-alkylated carbonyl compound with high enantiomeric excess.

G cluster_1 Step 1: Imine Formation cluster_2 Step 2: Deprotonation & Alkylation cluster_3 Step 3: Hydrolysis & Auxiliary Recovery Ketone Prochiral Ketone (R1-CO-CH2R2) Imine Chiral Imine Ketone->Imine + Auxiliary - H2O Auxiliary This compound Enolate Chiral Aza-enolate Imine->Enolate + Base Base Strong Base (e.g., LDA) Alkylated_Imine Alkylated Imine Enolate->Alkylated_Imine + Electrophile Electrophile Electrophile (R3-X) Product α-Alkylated Ketone (R1-CO-CHR2R3) Alkylated_Imine->Product + H3O+ Recovered_Auxiliary Recovered Auxiliary Alkylated_Imine->Recovered_Auxiliary + H3O+ G cluster_1 Step 1: Chiral Imine Formation cluster_2 Step 2: Diastereoselective Michael Addition cluster_3 Step 3: Hydrolysis & Auxiliary Recovery Enone α,β-Unsaturated Carbonyl Unsaturated_Imine Chiral α,β-Unsaturated Imine Enone->Unsaturated_Imine + Auxiliary - H2O Auxiliary This compound Adduct_Imine Michael Adduct Imine Unsaturated_Imine->Adduct_Imine + Nucleophile Nucleophile Nucleophile (Nu-) Product Chiral β-Substituted Carbonyl Adduct_Imine->Product + H3O+ Recovered_Auxiliary Recovered Auxiliary Adduct_Imine->Recovered_Auxiliary + H3O+

References

Enantioselective synthesis of pharmaceutical intermediates using (R)-(-)-1-Cyclohexylethylamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Enantioselective Synthesis of Pharmaceutical Intermediates Using (R)-(-)-1-Cyclohexylethylamine

Introduction: The Imperative of Chirality in Modern Pharmaceuticals

In the realm of drug development, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of biological activity. Many pharmaceutical compounds are chiral, existing as a pair of non-superimposable mirror images known as enantiomers.[1][2][3] These enantiomers can exhibit profoundly different pharmacological, toxicological, and pharmacokinetic profiles within the highly chiral environment of the human body.[2][3] Consequently, the synthesis of single-enantiomer drugs is a cornerstone of modern pharmaceutical chemistry, driven by the need for greater efficacy and improved safety profiles.[4][5]

This compound stands out as a versatile and indispensable tool in this endeavor.[6] This chiral amine, readily available and robust, serves two primary roles in the synthesis of enantiomerically pure pharmaceutical intermediates: as a classical chiral resolving agent for racemic acids and as a chiral auxiliary to direct the stereochemical outcome of asymmetric transformations.[7][8][9]

This guide, intended for researchers and drug development professionals, provides an in-depth exploration of these applications. We will move beyond simple procedural lists to explain the underlying chemical principles and the causal logic behind experimental choices, offering a framework for the rational design and optimization of enantioselective synthetic routes.

Part 1: Diastereomeric Salt Resolution of Racemic Carboxylic Acids

The separation of enantiomers from a racemic mixture—a process known as resolution—is a foundational technique in pharmaceutical manufacturing. Diastereomeric salt formation is a robust, scalable, and widely practiced method for resolving compounds containing an acidic or basic functional group.[3][10]

Principle of Resolution

The core principle is the conversion of a pair of enantiomers, which have identical physical properties (e.g., solubility), into a pair of diastereomers, which do not.[11][12] By reacting a racemic carboxylic acid, (R/S)-Acid, with a single enantiomer of a chiral base, such as this compound, two diastereomeric salts are formed:

  • [(R)-Acid]•[(R)-Amine]

  • [(S)-Acid]•[(R)-Amine]

These diastereomeric salts possess different crystal lattice energies and, crucially, different solubilities in a given solvent. This difference allows for their separation by fractional crystallization, where the less soluble salt preferentially precipitates from the solution.[10][11] The enantiomerically pure acid can then be regenerated by treatment with a strong acid or base.

Experimental Workflow and Protocol

The entire process can be visualized as a multi-step workflow.

G cluster_0 Salt Formation cluster_1 Separation cluster_2 Liberation & Recovery racemic_acid Racemic Carboxylic Acid ((R/S)-Acid) diastereomeric_salts Diastereomeric Salt Mixture in Solution racemic_acid->diastereomeric_salts chiral_amine This compound chiral_amine->diastereomeric_salts crystallization Fractional Crystallization (Cooling/Evaporation) diastereomeric_salts->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Salt Crystal (e.g., (R)-Acid • (R)-Amine) filtration->less_soluble Solid mother_liquor Mother Liquor with More Soluble Salt filtration->mother_liquor Liquid basification Basification (e.g., NaOH) & Extraction less_soluble->basification acidification Acidification (e.g., HCl) & Extraction mother_liquor->acidification Recovers Amine enantiopure_acid Enantiopure Carboxylic Acid ((R)-Acid) basification->enantiopure_acid recovered_amine Recovered Chiral Amine ((R)-Amine) basification->recovered_amine acidification->recovered_amine Recovers Amine G cluster_0 Auxiliary Attachment cluster_1 Diastereoselective Reaction cluster_2 Auxiliary Removal prochiral Prochiral Ketone imine Chiral Imine Intermediate prochiral->imine auxiliary This compound auxiliary->imine Condensation (-H₂O) deprotonation Deprotonation (e.g., LDA) imine->deprotonation alkylation Alkylation (e.g., R-X) deprotonation->alkylation alkylated_imine Alkylated Imine (New Stereocenter) alkylation->alkylated_imine alkylation->alkylated_imine Facial Bias from Auxiliary hydrolysis Acidic Hydrolysis alkylated_imine->hydrolysis product Enantiopure Ketone hydrolysis->product recovered_aux Recovered Auxiliary hydrolysis->recovered_aux

References

Application Notes and Protocols for the Resolution of Racemic Acids

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

The separation of enantiomers from a racemic mixture, a process known as chiral resolution, is a critical step in the development and manufacturing of pharmaceuticals, agrochemicals, and fine chemicals.[1][2][3] This is due to the often significantly different pharmacological and toxicological profiles of individual enantiomers.[2][4][5] This comprehensive guide provides detailed application notes and protocols for the experimental resolution of racemic acids. We will delve into the theoretical underpinnings and practical execution of three primary resolution techniques: classical resolution via diastereomeric salt formation, enzymatic kinetic resolution, and chromatographic separation using chiral stationary phases. This document is intended for researchers, scientists, and drug development professionals seeking to implement robust and efficient chiral resolution strategies.

Introduction: The Imperative of Chirality

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in stereochemistry.[6][7] These mirror-image isomers, called enantiomers, possess identical physical and chemical properties in an achiral environment, making their separation a formidable challenge.[1][8][9] However, in a chiral environment, such as the human body, enantiomers can exhibit vastly different biological activities. The tragic case of thalidomide, where one enantiomer was a sedative while the other was a potent teratogen, serves as a stark reminder of the importance of enantiomeric purity in drug development.[2] Therefore, the ability to resolve racemic mixtures—equimolar mixtures of two enantiomers—is not merely an academic exercise but a critical necessity for ensuring the safety and efficacy of chiral drugs.[2][3]

This guide will provide a detailed exploration of the most common and effective methods for the resolution of racemic acids, offering both the theoretical basis for each technique and step-by-step protocols for their practical implementation.

Classical Resolution: Diastereomeric Salt Formation

The most established and widely used method for the resolution of racemic acids on a large scale is through the formation of diastereomeric salts.[3][10] This technique, first demonstrated by Louis Pasteur in 1853, leverages the fact that diastereomers—stereoisomers that are not mirror images—have different physical properties, such as solubility.[3][11]

The Principle of Diastereomeric Salt Formation

The core principle involves reacting the racemic acid with an enantiomerically pure chiral base, known as a resolving agent.[9][12] This acid-base reaction forms a pair of diastereomeric salts.

(±)-Acid + (+)-Base → [(+)-Acid-(+)-Base] + [(-)-Acid-(+)-Base]

Because these salts are diastereomers, they will exhibit different solubilities in a given solvent.[9][12] This difference in solubility allows for their separation by fractional crystallization.[13] The less soluble diastereomeric salt will crystallize out of the solution, leaving the more soluble one behind.[14] Once the desired diastereomeric salt is isolated, the pure enantiomer of the acid can be recovered by treatment with a strong acid to break the salt, followed by removal of the resolving agent.[11][12]

Workflow for Diastereomeric Salt Resolution

G cluster_0 Diastereomeric Salt Formation cluster_1 Separation cluster_2 Recovery Racemic Acid Racemic Acid Salt Formation Salt Formation Racemic Acid->Salt Formation Chiral Resolving Agent Chiral Resolving Agent Chiral Resolving Agent->Salt Formation Solvent Screening Solvent Screening Solvent Screening->Salt Formation Fractional Crystallization Fractional Crystallization Salt Formation->Fractional Crystallization Isolation of Less Soluble Salt Isolation of Less Soluble Salt Fractional Crystallization->Isolation of Less Soluble Salt Acidification Acidification Isolation of Less Soluble Salt->Acidification Pure Enantiomer Pure Enantiomer Acidification->Pure Enantiomer Resolving Agent Recovery Resolving Agent Recovery Acidification->Resolving Agent Recovery

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Protocol: Resolution of Racemic Ibuprofen

This protocol provides a method for the resolution of racemic ibuprofen using (S)-(-)-α-methylbenzylamine as the resolving agent.[15]

Materials:

  • Racemic Ibuprofen

  • (S)-(-)-α-methylbenzylamine

  • Methanol

  • Hydrochloric Acid (HCl), 2M

  • Diethyl ether

  • Sodium sulfate (anhydrous)

  • Erlenmeyer flasks

  • Beakers

  • Büchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Salt Formation:

    • Dissolve 10.0 g of racemic ibuprofen in 100 mL of methanol in a 250 mL Erlenmeyer flask.

    • In a separate flask, dissolve an equimolar amount of (S)-(-)-α-methylbenzylamine in 50 mL of methanol.

    • Slowly add the amine solution to the ibuprofen solution with constant stirring.

    • Allow the mixture to stand at room temperature. The diastereomeric salt of (S)-ibuprofen and (S)-(-)-α-methylbenzylamine is less soluble and will begin to crystallize. For optimal crystallization, the solution can be cooled in an ice bath.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.

    • Dry the crystals in a vacuum oven.

  • Recovery of the Enantiomerically Enriched Acid:

    • Suspend the dried diastereomeric salt in 100 mL of water.

    • Add 2M HCl dropwise with stirring until the solution becomes acidic (pH ~2). This will break the salt.

    • Extract the liberated ibuprofen into diethyl ether (3 x 50 mL) using a separatory funnel.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter to remove the drying agent and remove the solvent using a rotary evaporator to yield the enantiomerically enriched (S)-ibuprofen.

  • Determination of Enantiomeric Purity:

    • The enantiomeric excess (ee) of the resolved ibuprofen should be determined using chiral High-Performance Liquid Chromatography (HPLC).

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes to separate enantiomers.[14] Enzymes, being chiral catalysts, often react at different rates with the two enantiomers of a racemic substrate.[16]

The Principle of Enzymatic Kinetic Resolution

In a kinetic resolution, one enantiomer of the racemate is preferentially transformed into a product by the enzyme, while the other enantiomer is left largely unreacted.[17] For racemic acids, this often involves the esterification of the acid. The enzyme will selectively catalyze the esterification of one enantiomer, leading to a mixture of an ester (from the more reactive enantiomer) and the unreacted acid (the less reactive enantiomer). These two compounds, having different functional groups, can then be easily separated by standard chemical techniques like extraction or chromatography.

A key limitation of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%.[17][18]

Workflow for Enzymatic Kinetic Resolution

G cluster_0 Enzymatic Reaction cluster_1 Separation cluster_2 Products Racemic Acid Racemic Acid Incubation Incubation Racemic Acid->Incubation Enzyme (e.g., Lipase) Enzyme (e.g., Lipase) Enzyme (e.g., Lipase)->Incubation Acyl Acceptor (Alcohol) Acyl Acceptor (Alcohol) Acyl Acceptor (Alcohol)->Incubation Quenching Quenching Incubation->Quenching Extraction/Chromatography Extraction/Chromatography Quenching->Extraction/Chromatography Enantiomerically Enriched Ester Enantiomerically Enriched Ester Extraction/Chromatography->Enantiomerically Enriched Ester Unreacted Enantiomer (Acid) Unreacted Enantiomer (Acid) Extraction/Chromatography->Unreacted Enantiomer (Acid)

Caption: General workflow for enzymatic kinetic resolution of a racemic acid.

Protocol: Lipase-Catalyzed Resolution of a Phenylalkyl Carboxylic Acid

This protocol describes the kinetic resolution of a racemic phenylalkyl carboxylic acid via esterification using a lipase.[19]

Materials:

  • Racemic phenylalkyl carboxylic acid

  • Immobilized Lipase (e.g., Novozym 435, Candida antarctica lipase B)

  • Anhydrous organic solvent (e.g., toluene, hexane)

  • Alcohol (e.g., n-butanol)

  • Molecular sieves (4Å)

  • Shaking incubator or magnetic stirrer

  • Sodium bicarbonate solution (5% w/v)

  • Diethyl ether

  • Sodium sulfate (anhydrous)

Procedure:

  • Reaction Setup:

    • To a flask containing the racemic phenylalkyl carboxylic acid (1 mmol) and the alcohol (1.2 mmol) in 20 mL of anhydrous organic solvent, add immobilized lipase (e.g., 50 mg/mmol of acid) and molecular sieves.

    • Seal the flask and place it in a shaking incubator at a controlled temperature (e.g., 40-50°C).

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of the remaining acid and the formed ester. The reaction should be stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the product and the unreacted starting material.

  • Work-up and Separation:

    • Once the desired conversion is reached, filter off the enzyme and molecular sieves.

    • Wash the enzyme with fresh solvent and combine the filtrates.

    • Extract the unreacted acid from the organic solution with a 5% sodium bicarbonate solution.

    • Acidify the aqueous layer with 2M HCl and extract the acid with diethyl ether. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the unreacted enantiomer.

    • Wash the original organic layer with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the enantiomerically enriched ester.

Chromatographic Resolution

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers.[2][6] It relies on the differential interaction of enantiomers with a chiral stationary phase (CSP).[6]

The Principle of Chiral Chromatography

In chiral chromatography, the column is packed with a chiral stationary phase.[1] As the racemic mixture passes through the column, the two enantiomers interact differently with the CSP, forming transient diastereomeric complexes.[20] The enantiomer that forms the more stable complex with the CSP will be retained longer on the column and thus elute later, leading to their separation.[2]

Common types of CSPs include polysaccharide-based (cellulose or amylose derivatives), protein-based, and Pirkle-type phases.[4] The choice of CSP and mobile phase is crucial for achieving successful separation.[4]

Workflow for Chiral HPLC Method Development

G cluster_0 Initial Screening cluster_1 Method Optimization cluster_2 Validation Select CSPs Select CSPs Screening Runs Screening Runs Select CSPs->Screening Runs Select Mobile Phases Select Mobile Phases Select Mobile Phases->Screening Runs Optimize Mobile Phase Composition Optimize Mobile Phase Composition Screening Runs->Optimize Mobile Phase Composition Optimize Flow Rate Optimize Flow Rate Optimize Mobile Phase Composition->Optimize Flow Rate Optimize Temperature Optimize Temperature Optimize Flow Rate->Optimize Temperature Specificity Specificity Optimize Temperature->Specificity Linearity Linearity Specificity->Linearity Accuracy & Precision Accuracy & Precision Linearity->Accuracy & Precision Robustness Robustness Accuracy & Precision->Robustness

Caption: A systematic approach to chiral HPLC method development.

Protocol: General Guide to Chiral HPLC Resolution of a Racemic Acid

This protocol provides a general framework for developing a chiral HPLC method for the resolution of a racemic acid.

Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • A selection of chiral columns (e.g., polysaccharide-based, Pirkle-type)

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol, acetonitrile)

  • Acidic or basic mobile phase additives (e.g., trifluoroacetic acid, diethylamine)

  • Racemic acid standard

  • Enantiomerically pure standards (if available)

Procedure:

  • Column and Mobile Phase Screening:

    • Begin by screening a few different types of chiral columns (e.g., a cellulose-based and an amylose-based column).

    • For each column, test a range of mobile phases. For normal-phase chromatography, typical mobile phases consist of hexane with an alcohol modifier (e.g., isopropanol or ethanol). For reversed-phase, mixtures of water/buffer and acetonitrile or methanol are common.

    • It is often beneficial to add a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid) to the mobile phase to suppress the ionization of the carboxylic acid and improve peak shape.

  • Method Optimization:

    • Once a column and mobile phase system that shows some separation is identified, optimize the method to achieve baseline resolution (Rs > 1.5).[4]

    • Mobile Phase Composition: Fine-tune the ratio of the mobile phase components. For example, in normal-phase, varying the percentage of the alcohol modifier can have a significant impact on retention and resolution.

    • Flow Rate: Adjust the flow rate to find a balance between analysis time and resolution. Lower flow rates often lead to better resolution.

    • Temperature: The column temperature can affect the separation. Investigate the effect of temperature on the resolution.

  • Method Validation:

    • Once an optimized method is developed, it should be validated to ensure it is suitable for its intended purpose.[21] Validation parameters typically include:

      • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

      • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

      • Accuracy: The closeness of the test results to the true value.

      • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

      • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Quantitative Data Summary

Resolution TechniqueKey Parameters to OptimizeTypical Enantiomeric Excess (ee)Scalability
Diastereomeric Salt Formation Resolving agent, solvent, temperature, crystallization time>98%High
Enzymatic Kinetic Resolution Enzyme, acyl acceptor, solvent, temperature, reaction time>95% (for both enantiomers at ~50% conversion)Medium
Chiral Chromatography Chiral stationary phase, mobile phase composition, flow rate, temperature>99%Low to Medium (Preparative Scale)

Conclusion

The resolution of racemic acids is a critical enabling technology in the pharmaceutical and chemical industries. The choice of method depends on various factors, including the scale of the separation, the properties of the acid, and the desired level of enantiomeric purity. Classical resolution via diastereomeric salt formation remains a robust and scalable method for large-scale production. Enzymatic kinetic resolution offers a highly selective and environmentally friendly alternative, particularly for complex molecules. Chiral chromatography is an indispensable tool for both analytical determination of enantiomeric purity and for preparative-scale separations. A thorough understanding of the principles and practical considerations outlined in this guide will empower researchers to develop and implement effective strategies for the resolution of racemic acids.

References

Introduction: The Pivotal Role of Chirality in Modern Science

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Preparation of Chiral Stationary Phases for High-Performance Liquid Chromatography (HPLC)

In the realms of pharmaceutical development, biotechnology, and chemical synthesis, the concept of chirality is not merely a structural nuance but a fundamental determinant of biological activity and safety. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. This reality has driven regulatory bodies and pharmaceutical companies to increasingly focus on the development of single-enantiomer drugs, making the efficient separation and analysis of racemic mixtures a critical task.

High-Performance Liquid Chromatography (HPLC) has unequivocally become the gold standard for chiral separations, largely due to the innovation and refinement of Chiral Stationary Phases (CSPs). The CSP is the heart of the chiral separation process, creating a chiral environment within the HPLC column that forces enantiomers to interact differently, leading to differential retention times and, ultimately, their separation. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing detailed protocols and foundational knowledge for the preparation of high-performance CSPs.

Foundational Principles of Chiral Recognition

The success of a CSP hinges on its ability to engage in transient, diastereomeric interactions with the enantiomers of an analyte. The prevailing theory explaining this phenomenon is the "three-point interaction model," which posits that for effective chiral recognition, at least three simultaneous points of interaction must occur between the chiral selector and at least one of the enantiomers, with at least one of these interactions being stereochemically dependent. These interactions are a combination of various forces:

  • Hydrogen Bonding: Interactions between hydrogen bond donors and acceptors.

  • π-π Interactions: Attractive, noncovalent interactions between aromatic rings.

  • Dipole-Dipole Interactions: Electrostatic interactions between polar functional groups.

  • Steric Hindrance: Repulsive forces that arise when atoms are brought too close together, forcing a specific fit.

  • Inclusion Complexation: The analyte fits into a chiral cavity within the selector, a primary mechanism for cyclodextrin-based CSPs.

These underlying forces give rise to a diverse landscape of CSPs, which can be broadly classified based on the nature of the chiral selector.

Table 1: Major Classes of Chiral Stationary Phases
CSP ClassChiral Selector TypeTypical Applications & Characteristics
Polysaccharide-Based Derivatives of cellulose and amylose (e.g., carbamates, esters).The most widely used class, offering broad applicability for a vast range of compounds. Known for high loading capacity.
Pirkle-Type (Brush-Type) Small π-acidic or π-basic molecules covalently bonded to the support.Effective for compounds with aromatic rings, amides, esters, and carbamates. Elution order can often be inverted by using a CSP with the opposite enantiomeric configuration.
Protein-Based Immobilized proteins like bovine serum albumin (BSA) or α1-acid glycoprotein (AGP).Mimics biological interactions, useful for separating drugs in biological matrices. Can be sensitive to mobile phase conditions.
Cyclodextrin-Based Cyclic oligosaccharides (α, β, γ-cyclodextrins) bonded to silica.Separation is based on the formation of inclusion complexes. Effective for molecules that can fit within the chiral cavity.
Macrocyclic Antibiotic Glycopeptides like vancomycin or teicoplanin.Offer multi-modal separation mechanisms (ion-exchange, polar, hydrophobic interactions) and are versatile for a wide range of compounds, including amino acids.
Chiral Crown Ether Macrocyclic polyethers.Primarily used for the separation of primary amines and amino acids by forming host-guest complexes with ammonium cations.
Ligand-Exchange Chiral ligands (often amino acids or their derivatives) complexed with a metal ion (e.g., Cu²⁺).Specific for the separation of racemic amino acids, hydroxy acids, and other compounds capable of forming coordination complexes.

The Support Matrix: The Importance of Silica Gel

The performance of a CSP is not solely dependent on the chiral selector but also on the support to which it is attached. Porous silica gel is the overwhelmingly preferred support material for several critical reasons:

  • Mechanical Strength: It can withstand the high pressures inherent to HPLC and UHPLC systems.

  • High Surface Area: Provides a large number of sites for the chiral selector to be attached, leading to high loading capacity and better separation efficiency.

  • Tunable Porosity: The pore size can be controlled to accommodate a wide range of chiral selectors and analytes.

  • Well-Defined Surface Chemistry: The surface is rich in silanol (Si-OH) groups, which provide reactive handles for chemical modification and immobilization of chiral selectors.

Protocol 1: Activation of Silica Gel

Rationale: Raw silica gel contains adsorbed water and a heterogeneous population of silanol groups. Acid washing and thermal activation are crucial to remove metallic impurities and create a consistent, reactive surface for subsequent functionalization.

Materials:

  • Porous spherical silica gel (e.g., 5 µm, 100 Å pore size)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized (DI) water

  • Methanol

  • Toluene

  • Vacuum oven

  • Reflux apparatus

Procedure:

  • Acid Washing: Suspend 50 g of silica gel in 500 mL of 1 M HCl. Reflux the slurry with stirring for 4 hours to remove metallic impurities.

  • Neutralization: Allow the silica to settle, decant the acid, and wash repeatedly with DI water until the washings are neutral (pH ~7).

  • Solvent Exchange: Wash the silica sequentially with methanol (3 x 200 mL) and then toluene (3 x 200 mL) to remove water.

  • Activation: Transfer the silica to a round-bottom flask and dry under vacuum at 150°C for 12 hours. This removes physically adsorbed water and activates the silanol groups.

  • Storage: Store the activated silica gel under an inert atmosphere (e.g., nitrogen or argon) until ready for use to prevent re-adsorption of atmospheric moisture.

Core Methodologies for CSP Preparation: Coating vs. Immobilization

The attachment of the chiral selector to the silica support is the most critical step in CSP preparation. Two primary strategies are employed: physical coating and covalent immobilization. The choice between these methods represents a fundamental trade-off between ease of preparation, chiral recognition ability, and operational robustness.

Physical Coating ("Coated" CSPs)

This is the classical and most straightforward method for preparing polysaccharide-based CSPs. The chiral selector is dissolved in a suitable solvent and physically adsorbed onto the surface of the silica gel.

  • Causality & Rationale: The primary advantage of coating is the preservation of the higher-order (helical) structure of the polysaccharide derivative, which is often crucial for its chiral recognition ability. The process is simple and reproducible. However, this non-covalent attachment is also its main weakness. The use of "strong" or incompatible solvents (e.g., tetrahydrofuran (THF), dichloromethane (DCM), chloroform, ethyl acetate) can dissolve or strip the chiral selector from the silica surface, irreversibly damaging the column.

Protocol 2: Preparation of a Coated Polysaccharide-Based CSP

Materials:

  • Cellulose tris(3,5-dimethylphenylcarbamate) (CDMPC) as the chiral selector

  • Activated silica gel (from Protocol 1)

  • Tetrahydrofuran (THF), HPLC grade

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve 2.5 g of CDMPC in 50 mL of THF in a round-bottom flask by gentle warming and sonication.

  • Slurry Formation: Add 10 g of activated silica gel to the solution.

  • Coating: Mix the slurry thoroughly to ensure uniform wetting of the silica. Slowly remove the THF under reduced pressure using a rotary evaporator. Gentle rotation is key to prevent mechanical breakdown of the silica particles and ensure an even coating.

  • Drying: Once the material appears free-flowing, transfer it to a vacuum oven and dry at 60°C for 12 hours to remove any residual solvent. The final CSP should have a loading of approximately 20% (w/w).

  • Storage: Store the coated CSP in a desiccator until ready for column packing.

Covalent Immobilization ("Bonded" CSPs)

To overcome the solvent limitations of coated phases, immobilization strategies were developed to covalently link the chiral selector to the silica support. This creates a much more robust and versatile CSP.

  • Causality & Rationale: The covalent bond renders the CSP stable against a wide range of organic solvents. This "universal solvent compatibility" is a significant advantage, as it allows for the use of solvents like THF, DCM, or ethyl acetate in the mobile phase, which can dramatically alter selectivity and enable the separation of compounds that are difficult to resolve with standard normal-phase or reversed-phase eluents. While the immobilization process can sometimes slightly reduce the chiral recognition ability compared to its coated counterpart under identical conditions, this is often offset by the vast new optimization space opened up by the expanded solvent choice.

This method involves functionalizing the silica surface with a reactive group (e.g., an amine) and then using a diisocyanate to act as a linker, covalently attaching a chiral selector that has available hydroxyl groups (like a polysaccharide).

Protocol 3: Immobilization of a Polysaccharide Selector via Isocyanate Linkage

Materials:

  • Activated silica gel

  • 3-Aminopropyltriethoxysilane (APTES)

  • Toluene, anhydrous

  • Toluene-2,4-diisocyanate (TDI)

  • Cellulose tris(3,5-dimethylphenylcarbamate) (CDMPC)

  • Pyridine, anhydrous

  • Methanol

Procedure:

  • Silica Amination:

    • Suspend 10 g of activated silica in 100 mL of anhydrous toluene.

    • Add 5 mL of APTES and reflux the mixture under an inert atmosphere for 8 hours.

    • Cool, filter the aminopropyl-functionalized silica, and wash thoroughly with toluene, then methanol.

    • Dry under vacuum at 80°C for 6 hours.

  • Chiral Selector Immobilization:

    • Suspend the 10 g of aminopropyl silica in 100 mL of anhydrous pyridine.

    • In a separate flask, dissolve 2.5 g of CDMPC and 1.5 mL of TDI in 50 mL of anhydrous pyridine. Stir at 80°C for 1 hour.

    • Add the silica suspension to the CDMPC/TDI solution.

    • Stir the reaction mixture at 90°C under an inert atmosphere for 24 hours.

  • Washing and Capping:

    • Cool the reaction mixture and filter the resulting CSP.

    • Wash the CSP sequentially with pyridine, THF, methanol, and diethyl ether to remove unreacted reagents.

    • To cap any unreacted isocyanate or amine groups, resuspend the CSP in methanol and reflux for 2 hours.

    • Filter and dry the final immobilized CSP under vacuum at 60°C.

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific "click" reaction that has become a powerful tool for CSP preparation. It involves the reaction between a terminal alkyne and an azide to form a stable triazole linkage.

  • Causality & Rationale: The high efficiency, mild reaction conditions, and orthogonality (the reacting groups do not interfere with other functional groups) of the click reaction make it an ideal method for immobilization. It allows for precise control over the linkage chemistry, minimizing side reactions and preserving the chiral selector's integrity.

Protocol 4: Immobilization using Cu(I)-Catalyzed Alkyne-Azide Click Chemistry

This protocol involves two main stages: preparing azide-functionalized silica and an alkyne-functionalized chiral selector, then "clicking" them together.

A. Preparation of Azide-Functionalized Silica:

  • Chloropropylation: Suspend 10 g of activated silica in 100 mL of anhydrous toluene. Add 5 mL of 3-chloropropyltrimethoxysilane and reflux for 12 hours. Wash with toluene and dry under vacuum.

  • Azidation: Suspend the chloropropyl silica in 100 mL of dimethylformamide (DMF). Add 5 g of sodium azide (NaN₃). Heat the mixture to 100°C and stir for 24 hours. Cool, filter, and wash thoroughly with water, methanol, and acetone. Dry the resulting azide-functionalized silica under vacuum.

B. Preparation of Alkyne-Functionalized Selector (Example):

  • This step is highly specific to the chosen selector. For a polysaccharide like cellulose, a portion of the hydroxyl groups can be reacted with propargyl bromide to introduce the alkyne functionality. For a Pirkle-type selector, an alkyne group can be incorporated during its initial synthesis.

C. The "Click" Immobilization Reaction:

  • Reaction Setup: Suspend 5 g of azide-functionalized silica and 1.5 g of the alkyne-functionalized chiral selector in 50 mL of DMF.

  • Catalyst Addition: Add copper(I) iodide (CuI, ~5 mol%) and N,N-diisopropylethylamine (DIPEA, ~10 mol%) to the suspension.

  • Reaction: Stir the mixture under an inert atmosphere at 60°C for 24 hours.

  • Washing: Cool the reaction. Filter the CSP and wash extensively with DMF to remove unreacted selector, followed by an aqueous EDTA solution to remove copper salts, then water, and finally methanol.

  • Drying: Dry the final "clicked" CSP under vacuum at 60°C.

Visualization of Workflows

Diagram 1: General Workflow for CSP Preparation

G cluster_0 Support Preparation cluster_1 Selector Preparation cluster_3 Downstream Processing Silica Raw Silica Gel Activation Acid Wash & Thermal Activation Silica->Activation Coating Physical Coating Activation->Coating Immobilization Covalent Immobilization Activation->Immobilization Selector Chiral Selector (e.g., Polysaccharide) Func_Selector Functionalization (Optional, for Immobilization) Selector->Func_Selector Selector->Coating Func_Selector->Immobilization Characterization Characterization (FTIR, TGA, EA) Coating->Characterization Immobilization->Characterization Packing Column Slurry Packing Characterization->Packing Testing Chromatographic Testing Packing->Testing

Caption: General workflow for preparing a Chiral Stationary Phase.

Diagram 2: Comparison of Coated vs. Immobilized CSP Pathways

G cluster_coated Coated CSP Pathway cluster_immobilized Immobilized CSP Pathway Start Activated Silica + Chiral Selector C1 Dissolve Selector Start->C1 I1 Functionalize Silica (e.g., with Azide) Start->I1 I2 Functionalize Selector (e.g., with Alkyne) Start->I2 C2 Mix with Silica C1->C2 C3 Solvent Evaporation C2->C3 C_Result Coated CSP (Solvent Restricted) C3->C_Result I3 Covalent Coupling Reaction (e.g., Click Chemistry) I1->I3 I2->I3 I4 Wash & Dry I3->I4 I_Result Immobilized CSP (Solvent Robust) I4->I_Result

Caption: Comparison of preparation pathways for Coated vs. Immobilized CSPs.

Characterization of the Prepared CSP

After synthesis, the CSP must be thoroughly characterized to confirm successful preparation and quantify its key properties. This step is essential for ensuring reproducibility and understanding the performance of the final column.

Table 2: Key Characterization Techniques for CSPs
TechniquePurpose & CausalityExpected Outcome
Elemental Analysis (EA) Quantifies the percentage of Carbon, Hydrogen, and Nitrogen (%C, %H, %N). This data is used to calculate the amount of chiral selector (the organic component) that has been successfully loaded onto the inorganic silica support.A significant increase in %C and %N compared to the bare or functionalized silica, confirming the presence of the organic selector. Allows for calculation of ligand density (µmol/m²).
Thermogravimetric Analysis (TGA) Measures the change in mass of the material as a function of temperature. The weight loss observed between ~150°C and 800°C corresponds to the combustion of the organic material (chiral selector and linkers), providing a direct measure of the organic loading.A distinct weight loss step after the initial loss of adsorbed water, quantifying the total organic content on the silica surface.
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies the functional groups present in the material. It is used to confirm the success of each chemical modification step, such as the appearance of the azide stretch (~2100 cm⁻¹) after azidation or the carbonyl stretch (~1700 cm⁻¹) of a carbamate selector.Appearance of characteristic peaks corresponding to the chiral selector and any linking groups, and disappearance of peaks from starting materials (e.g., azide peak after a successful click reaction).
Solid-State NMR Spectroscopy Provides detailed structural information about the immobilized species. ¹³C and ²⁹Si NMR can confirm the covalent linkage between the selector and the silica surface and verify that the selector's structure remained intact during the immobilization process.Broad signals in the ¹³C spectrum corresponding to the selector's carbon skeleton. Changes in the ²⁹Si spectrum (appearance of T-type silicon signals) confirm covalent bonding to the silica surface.

Packing the HPLC Column

A perfectly synthesized CSP is only effective if it is packed into a column correctly. The goal of column packing is to create a homogenous, densely packed bed free of voids, which is essential for high chromatographic efficiency and symmetrical peak shapes. Slurry packing is the standard technique.

Protocol 5: Slurry Packing of a Laboratory-Scale HPLC Column

Materials:

  • Prepared CSP

  • Empty HPLC column (e.g., 150 mm x 4.6 mm)

  • High-pressure column packing pump

  • Slurry reservoir

  • Slurry solvent (e.g., isopropanol or a mixture matching the packing pressure viscosity of the driving solvent)

  • Driving solvent (e.g., hexane or methanol)

Procedure:

  • Slurry Preparation: For a 150 x 4.6 mm column, weigh approximately 1.5-2.0 g of the CSP. Suspend the CSP in ~20 mL of the slurry solvent. Sonicate the slurry for 5-10 minutes to break up any aggregates and ensure a uniform suspension.

  • Assembly: Attach the slurry reservoir to the top of the empty HPLC column, which has its outlet frit and end-fitting in place.

  • Filling: Pour the sonicated slurry into the reservoir in a single, smooth motion to avoid introducing air bubbles.

  • Packing: Quickly connect the reservoir to the high-pressure packing pump. Immediately begin pumping the driving solvent at a high pressure (e.g., 5,000-8,000 psi). The pressure should be at least 20% higher than the intended maximum operating pressure of the column.

  • Consolidation: Maintain the high pressure and pump several column volumes of the driving solvent through the column until the packed bed is stable and no further compression is observed.

  • Finishing: While maintaining pressure, carefully disconnect the pump and remove the slurry reservoir. Use a spatula to clean any excess packing material from the top of the column, and securely attach the inlet end-fitting and frit.

  • Equilibration: Install the column on an HPLC system and equilibrate with an appropriate mobile phase at a low flow rate before performance testing.

Performance Evaluation

The final step is to evaluate the chromatographic performance of the newly prepared CSP. This is done by challenging the column with a known racemic analyte and measuring its ability to separate the enantiomers.

Protocol 6: Chromatographic Testing with a Racemic Mixture

System: HPLC with UV detector Column: The newly packed CSP column Analyte: A standard racemate (e.g., trans-Stilbene Oxide, 1-phenyl-1-propanol, or a relevant pharmaceutical compound) Mobile Phase: A typical normal-phase eluent (e.g., Hexane/Isopropanol 90:10 v/v) Flow Rate: 1.0 mL/min Temperature: 25°C

Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject a 1 mg/mL solution of the racemic analyte.

  • Record the chromatogram and calculate the key performance metrics.

Table 3: Key Chromatographic Performance Metrics
MetricFormulaInterpretation & Significance
Retention Factor (k) k = (t_R - t_0) / t_0Describes the retention of an analyte. Optimal values are typically between 2 and 10 for good resolution and reasonable analysis time.
Separation Factor (α) α = k₂ / k₁Measures the selectivity of the CSP for the two enantiomers. An α value of 1.0 indicates no separation. The higher the α, the better the selectivity.
Resolution (Rs) Rs = 2(t_R₂ - t_R₁) / (w₁ + w₂)The ultimate measure of separation quality, accounting for both selectivity (retention difference) and efficiency (peak width). An Rs value ≥ 1.5 indicates baseline separation.

(Where t_R is the retention time, t_0 is the void time, k₁ and k₂ are the retention factors for the first and second eluting enantiomers, and w₁ and w₂ are the peak widths at the base.)

Conclusion and Future Perspectives

The preparation of chiral stationary phases is a multi-step process that combines materials science, organic synthesis, and analytical chemistry. The choice between coating and immobilization represents a critical decision based on the intended application, with immobilization offering superior robustness and solvent versatility at the cost of a more complex synthesis. Methodologies like click chemistry are paving the way for more efficient and controlled preparation of next-generation CSPs. As the demand for faster and more efficient chiral separations continues to grow, research into novel supports, such as superficially porous particles and monolithic silica, will undoubtedly lead to even more powerful tools for enantiomeric resolution. A thorough understanding of the principles and protocols outlined in this guide provides a solid foundation for researchers to develop and characterize bespoke CSPs tailored to the unique challenges of modern chemical and pharmaceutical analysis.

Determining Enantiomeric Purity of Carbonyl Compounds Using (R)-(-)-1-Cyclohexylethylamine: A Detailed Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chiral Purity in Drug Development

In the pharmaceutical industry, the stereochemistry of a molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Consequently, the precise determination of the enantiomeric composition of drug candidates and intermediates is a critical aspect of drug development and quality control. This application note provides a comprehensive guide to the derivatization of chiral carbonyl compounds (aldehydes and ketones) with the chiral resolving agent (R)-(-)-1-Cyclohexylethylamine. This method converts a pair of enantiomers into a pair of diastereomers, which, unlike enantiomers, possess different physical properties and can be separated and quantified using standard chromatographic and spectroscopic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide is designed for researchers, scientists, and drug development professionals, offering in-depth theoretical background, detailed experimental protocols, and practical insights into the causality behind experimental choices, ensuring both scientific integrity and reliable results.

Theoretical Framework: From Enantiomers to Separable Diastereomers

The fundamental principle behind this method lies in the conversion of an inseparable mixture of enantiomers into a separable mixture of diastereomers. This compound, a readily available chiral primary amine, serves as an efficient chiral derivatizing agent (CDA).

The reaction of a racemic carbonyl compound with an enantiomerically pure CDA, such as this compound, results in the formation of two diastereomeric imines. These diastereomers, having different spatial arrangements, exhibit distinct physical and chemical properties, which allows for their separation and quantification.[1]

The Chemistry: Imine Formation

The core reaction is the formation of an imine (also known as a Schiff base) through the nucleophilic addition of the primary amine to the carbonyl group of the aldehyde or ketone, followed by the elimination of a water molecule.[2][3][4] This reaction is typically reversible and often requires conditions that drive the equilibrium towards the product, such as the removal of water.[3][5]

The general mechanism for imine formation proceeds as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of this compound attacks the electrophilic carbonyl carbon.

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine intermediate.

  • Protonation of the Hydroxyl Group: The hydroxyl group is protonated by an acid catalyst, converting it into a good leaving group (water).

  • Elimination of Water: The lone pair on the nitrogen atom forms a double bond with the carbon, expelling a water molecule.

  • Deprotonation: A base removes a proton from the nitrogen atom, yielding the neutral imine and regenerating the acid catalyst.

G cluster_0 Reaction Mechanism Reactants Racemic Carbonyl ((R)- and (S)-enantiomers) + This compound Intermediate Diastereomeric Carbinolamine Intermediates Reactants->Intermediate Nucleophilic Addition Products Diastereomeric Imines ((R,R)- and (S,R)-diastereomers) Intermediate->Products Dehydration

Caption: General workflow of the derivatization reaction.

Experimental Protocols

PART 1: Derivatization of a Chiral Ketone

This protocol provides a general method for the derivatization of a chiral ketone with this compound. Optimization of reaction time and temperature may be necessary for specific substrates.

Materials:

  • Chiral Ketone (e.g., racemic 2-methylcyclohexanone)

  • This compound (ee > 98%)

  • Toluene (anhydrous)

  • Magnesium Sulfate (MgSO₄, anhydrous) or Molecular Sieves (4Å)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser or Dean-Stark apparatus

  • Heating mantle or oil bath

  • Standard laboratory glassware

Protocol:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the chiral ketone (1.0 mmol).

  • Solvent and Reagent Addition: Add anhydrous toluene (10 mL) to dissolve the ketone. To this solution, add this compound (1.1 mmol, 1.1 equivalents).

  • Dehydration: Add a dehydrating agent, such as anhydrous magnesium sulfate (approx. 2 g) or activated 4Å molecular sieves (approx. 2 g), to the reaction mixture. This is crucial to drive the reaction towards imine formation by removing the water produced.[5]

  • Reaction: Stir the mixture at room temperature for 2-4 hours or at reflux (approximately 110°C for toluene) for 1-2 hours. The optimal conditions should be determined by monitoring the reaction progress.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting ketone.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the dehydrating agent.

    • Wash the filter cake with a small amount of fresh toluene.

    • Combine the filtrate and washings.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Product: The resulting residue contains the diastereomeric imines and can be used directly for analysis or purified further by column chromatography if necessary.

Expert Insight: The choice of dehydrating agent is critical. While magnesium sulfate is cost-effective, molecular sieves are often more efficient for complete water removal. For reactions that are sluggish at room temperature, heating to reflux with a Dean-Stark apparatus provides a highly effective method for continuous water removal, thereby maximizing the yield of the imine.[5]

PART 2: Analysis of Diastereomeric Imines by Gas Chromatography-Mass Spectrometry (GC-MS)

The formed diastereomers can be separated and quantified using a chiral GC column. Cyclodextrin-based columns are particularly effective for this purpose.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent, coupled to a Mass Spectrometer (e.g., Agilent 5977A).

  • Column: Chiral GC Column (e.g., CycloSil-B, 30 m x 0.25 mm ID, 0.25 µm film thickness, or similar β-cyclodextrin based column).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 5°C/min to 220°C.

    • Hold: 10 minutes at 220°C.

  • MSD Transfer Line Temperature: 280°C.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-400.

Data Analysis:

  • Peak Identification: Identify the peaks corresponding to the two diastereomeric imines in the total ion chromatogram (TIC). The mass spectra of the two diastereomers will be identical. The NIST Mass Spectral Library can be a useful reference for the mass spectrum of the parent amine.[6]

  • Peak Integration: Integrate the peak areas of the two diastereomer peaks.

  • Calculation of Diastereomeric Ratio and Enantiomeric Excess:

    • Diastereomeric Ratio (dr) = Area of Diastereomer 1 / Area of Diastereomer 2

    • Enantiomeric Excess (% ee) = [ (Area of Major Diastereomer - Area of Minor Diastereomer) / (Area of Major Diastereomer + Area of Minor Diastereomer) ] x 100

Table 1: GC-MS Analysis Parameters

ParameterValueRationale
GC Column Chiral β-cyclodextrin basedProvides enantioselective separation of diastereomers.
Injector Temp. 250°CEnsures rapid volatilization of the sample.
Oven Program 100°C to 220°CAllows for good separation of diastereomers with reasonable analysis time.
Carrier Gas HeliumInert and provides good chromatographic efficiency.
MS Scan Range m/z 40-400Covers the expected mass range of the imine fragments.
PART 3: Analysis of Diastereomeric Imines by ¹H NMR Spectroscopy

NMR spectroscopy is a powerful tool for determining the ratio of diastereomers. The different chemical environments of the protons in the two diastereomers lead to distinct signals in the ¹H NMR spectrum.[7][8]

Instrumentation and Sample Preparation:

  • NMR Spectrometer: Bruker Avance 400 MHz or equivalent.

  • Solvent: Chloroform-d (CDCl₃).

  • Sample Preparation: Dissolve an accurately weighed amount of the crude or purified imine mixture in CDCl₃.

Data Acquisition and Analysis:

  • Acquire ¹H NMR Spectrum: Obtain a high-resolution ¹H NMR spectrum of the sample.

  • Identify Diastereotopic Protons: Identify a pair of well-resolved signals corresponding to a specific proton in each of the two diastereomers. Protons close to the newly formed stereocenter, such as the methine proton of the cyclohexylethylamine moiety or protons on the carbon adjacent to the imine, are often good candidates for exhibiting distinct chemical shifts.[9]

  • Integration: Carefully integrate the areas of the selected diastereotopic signals.

  • Calculate Diastereomeric Ratio and Enantiomeric Excess: The ratio of the integrals of these two signals directly corresponds to the diastereomeric ratio, from which the enantiomeric excess of the original carbonyl compound can be calculated as described in the GC-MS section.

G cluster_1 Analytical Workflow Derivatization Derivatization of Racemic Carbonyl Analysis Analysis Method Derivatization->Analysis GCMS GC-MS Analysis Analysis->GCMS Chromatographic Separation NMR ¹H NMR Analysis Analysis->NMR Spectroscopic Differentiation Quantification Quantification of Diastereomeric Ratio & Enantiomeric Excess GCMS->Quantification NMR->Quantification

Caption: Decision workflow for the analysis of diastereomeric imines.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the results, the following self-validating steps should be incorporated:

  • Purity of the Chiral Derivatizing Agent: The enantiomeric excess of the this compound used should be verified independently to be high (ideally >98% ee). Any impurity in the CDA will lead to an inaccurate determination of the enantiomeric excess of the analyte.

  • Complete Conversion: Ensure the derivatization reaction goes to completion. The presence of unreacted carbonyl compound will lead to an underestimation of the enantiomeric excess. Reaction completion can be monitored by TLC or GC.

  • Baseline Separation: For GC analysis, ensure baseline separation of the diastereomeric peaks for accurate integration. The oven temperature program may need to be optimized for different analytes.

  • Signal Resolution in NMR: For NMR analysis, select signals that are well-resolved and free from overlap with other signals in the spectrum for accurate integration.

Conclusion

The derivatization of chiral carbonyl compounds with this compound is a robust and reliable method for the determination of enantiomeric excess. By converting enantiomers into diastereomers, this technique allows for their separation and quantification using standard laboratory instrumentation. The detailed protocols and insights provided in this application note are intended to empower researchers to confidently and accurately assess the chiral purity of their compounds, a critical step in the development of safe and effective pharmaceuticals.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Diastereomeric Salt Crystallization Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for diastereomeric salt resolution. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of chiral resolution. As your virtual senior application scientist, I will guide you through the nuanced process of optimizing crystallization conditions to achieve high yield and diastereomeric purity.

Introduction to Diastereomeric Salt Crystallization

Chiral resolution is a pivotal step in the development of pharmaceuticals and fine chemicals, as enantiomers of a chiral molecule often exhibit distinct pharmacological and toxicological profiles.[1] Diastereomeric salt crystallization is a classical, industrially scalable, and cost-effective method for separating racemic mixtures.[1][2][3] The principle is elegant in its simplicity: a racemic mixture is reacted with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts.[1][2][4][5] Unlike enantiomers, which share identical physical properties in an achiral environment, diastereomers possess different physicochemical characteristics, such as solubility, melting point, and crystal structure.[2][5][6][7][8] This crucial difference allows for their separation by fractional crystallization, where the less soluble diastereomer preferentially crystallizes from a carefully selected solvent system.[2][4][9]

The success of this technique hinges on a systematic approach to optimizing various experimental parameters. This guide provides a structured framework for troubleshooting common issues and making informed decisions to enhance your resolution efficiency.

Frequently Asked Questions (FAQs)

Here are some of the most common questions encountered during diastereomeric salt crystallization:

Q1: What are the most critical factors to consider for a successful diastereomeric salt resolution?

A1: Success in diastereomeric salt resolution is a multifactorial endeavor. The most critical parameters to investigate are:

  • Resolving Agent Selection: The choice of the resolving agent is paramount. An ideal agent will form diastereomeric salts with a significant difference in solubility and crystal packing.[9] It is common practice to screen several resolving agents to find the most effective one.[9]

  • Solvent System: The solvent plays a crucial role as the separation is driven by the differential solubility of the diastereomeric salts.[4][9][10] An optimal solvent will maximize the solubility difference between the desired and undesired diastereomer.[9]

  • Temperature Profile: Temperature directly influences the solubility of the salts.[9] A controlled cooling profile is often critical for achieving high yield and purity.[9]

  • Supersaturation: The level of supersaturation is the driving force for nucleation and crystal growth.[9] Controlling this parameter is key to obtaining high-quality crystals and a good yield.[9]

  • Stoichiometry: The molar ratio of the racemate to the resolving agent can significantly impact the selective precipitation of the desired diastereomer.[9] While a 1:1 ratio is a common starting point, this should be optimized.

Q2: How do I choose the right resolving agent?

A2: The selection of a resolving agent is often empirical and requires screening.[9] However, some guiding principles can be applied. The resolving agent should be readily available in high enantiomeric purity, be chemically stable under the resolution conditions, and allow for easy recovery after the resolution.[7] A good starting point is to choose an agent with a pKa value that is at least 2 units different from the compound to be resolved to ensure efficient salt formation.[7]

Q3: What analytical techniques are essential for monitoring the process?

A3: Several analytical techniques are indispensable for assessing the purity and diastereomeric/enantiomeric excess:

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most common and reliable method for determining the enantiomeric excess of the final product after the resolving agent has been removed.[9][11][12][13] It can also be used to analyze the composition of the diastereomeric salts directly.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to determine the diastereomeric ratio of the salt mixture.[14] The signals for the two diastereomers may be distinct, allowing for quantification.[1][14]

  • Differential Scanning Calorimetry (DSC): DSC is useful for characterizing the thermal properties of the diastereomeric salts and can help in constructing phase diagrams.[15]

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments in a question-and-answer format, providing detailed explanations and actionable protocols.

Issue 1: No Crystals Are Forming

Q: I've mixed my racemate and resolving agent in the chosen solvent, but no crystals have formed, even after cooling and extended stirring. What should I do?

A: The absence of crystallization indicates that the solution is not sufficiently supersaturated. Several factors could be at play:

  • Cause 1: Insufficient Supersaturation. The concentration of the diastereomeric salt in the solution is below its solubility limit.

    • Solution:

      • Increase Concentration: Carefully evaporate a portion of the solvent to increase the solute concentration.[10]

      • Utilize an Anti-Solvent: If the salt is highly soluble, consider adding an anti-solvent (a solvent in which the salt is poorly soluble) to induce precipitation.

  • Cause 2: Incorrect Solvent System. The chosen solvent may be too effective at solvating both diastereomers, preventing either from crystallizing.[10]

    • Solution:

      • Systematic Solvent Screening: Conduct a solvent screen using a range of solvents with varying polarities and hydrogen bonding capabilities.[9][10] A 96-well plate format can be used for high-throughput screening.[10]

  • Cause 3: Wide Metastable Zone. The energy barrier for nucleation is too high, preventing the initial formation of crystal nuclei.

    • Solution:

      • Induce Nucleation: Try scratching the inside of the crystallization vessel with a glass rod.[10]

      • Seeding: If available, add a small number of seed crystals of the desired diastereomeric salt to the supersaturated solution.[9][16] This provides a template for crystal growth.

  • Cause 4: Inhibition by Impurities. Trace impurities in the starting materials can sometimes inhibit nucleation.[10]

    • Solution:

      • Purify Starting Materials: Consider an additional purification step for your racemic compound and resolving agent.

Issue 2: The Product is "Oiling Out"

Q: Instead of forming crystals, my product is separating as an oily liquid. What is happening and how can I fix it?

A: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase instead of a solid. This is often due to high supersaturation or a crystallization temperature that is above the salt's melting point.[10][17]

  • Cause 1: High Supersaturation. The concentration of the salt is too high, leading to a rapid, uncontrolled phase separation.

    • Solution:

      • Dilute the Solution: Add more solvent to reduce the concentration.[10]

      • Slower Cooling: Employ a slower, more controlled cooling rate to allow for orderly crystal growth.[4]

  • Cause 2: Crystallization Temperature is Too High. The temperature of the solution is above the melting point of the diastereomeric salt.

    • Solution:

      • Lower the Crystallization Temperature: Decrease the temperature of the crystallization process.[10]

  • Cause 3: Inappropriate Solvent. The chosen solvent may favor the liquid phase of the salt.

    • Solution:

      • Change the Solvent System: Experiment with a different solvent, perhaps one that is less polar, which might favor crystallization.[10]

Issue 3: Low Diastereomeric Excess (d.e.) of the Crystals

Q: I've isolated crystals, but the diastereomeric excess is low. How can I improve the selectivity?

A: Low diastereomeric excess indicates poor separation of the two diastereomers, which can be due to similar solubilities or co-precipitation.

  • Cause 1: Similar Solubilities of Diastereomers. The solubilities of the desired and undesired diastereomeric salts in the chosen solvent are too close.

    • Solution:

      • Extensive Solvent Screening: This is the most critical step. A systematic screening of various solvents and solvent mixtures is necessary to find a system that maximizes the solubility difference.[4][10]

      • Construct a Phase Diagram: For a more fundamental understanding, constructing a ternary phase diagram (two diastereomers and a solvent) can reveal the optimal conditions for separation.[6][7][18]

  • Cause 2: Cooling Rate is Too Fast. Rapid cooling can lead to the co-precipitation of the more soluble diastereomer.[4]

    • Solution:

      • Slow Down the Cooling Process: Use a programmable bath or insulate the crystallization vessel to achieve a slow and controlled cooling rate.[4]

  • Cause 3: Formation of a Solid Solution. In some cases, the crystal lattice of the less soluble diastereomer can incorporate the more soluble one, forming a solid solution, which is difficult to separate by simple crystallization.[17][19]

    • Solution:

      • Change the Resolving Agent: A different resolving agent will form diastereomers with different crystal packing, potentially avoiding the formation of a solid solution.[17]

      • Recrystallization: Repeated recrystallizations may improve the diastereomeric purity, although this can be ineffective for true solid solutions.[17]

      • Temperature Cycling (Annealing): Subjecting the solid to temperature cycles can sometimes promote phase separation.[17]

Issue 4: Low Crystal Yield

Q: The diastereomeric excess of my crystals is good, but the overall yield is very low. How can I increase the recovery?

A: Low yield typically means that a significant amount of the desired diastereomer remains in the mother liquor.

  • Cause 1: Too Much Solvent Used. The desired product has a non-negligible solubility in the crystallization solvent.[4]

    • Solution:

      • Optimize Solvent Volume: Use the minimum amount of solvent required to dissolve the salt at an elevated temperature.

      • Concentrate the Mother Liquor: After filtering the first crop of crystals, concentrate the mother liquor and cool it again to obtain a second crop (which may have a lower d.e.).[4]

  • Cause 2: Final Crystallization Temperature is Too High. A higher final temperature will result in higher solubility and thus lower yield.

    • Solution:

      • Cool to a Lower Temperature: After the initial crystallization at room temperature, cool the mixture in an ice bath or refrigerator to maximize precipitation.[4]

  • Cause 3: Insufficient Crystallization Time. The system may not have reached equilibrium, leaving a significant amount of the product in solution.

    • Solution:

      • Increase Crystallization Time: Allow the crystallization to proceed for a longer period before filtration.

Experimental Protocols & Workflows

Protocol 1: High-Throughput Solvent Screening

Objective: To rapidly identify a promising solvent system for selective crystallization.

Methodology:

  • Preparation: In a 96-well microplate, dispense a fixed amount of the racemic compound and the chiral resolving agent into each well.

  • Solvent Addition: Add a selection of different crystallization solvents or solvent mixtures to the wells.[9]

  • Equilibration: Seal the plate and allow it to shake or stand at a controlled temperature for 24-48 hours to allow for crystallization.[9]

  • Analysis: Visually inspect the wells for crystal formation. Isolate any crystalline material by filtration or centrifugation. Analyze the solid and the mother liquor by chiral HPLC to determine the yield and diastereomeric excess.[9]

Protocol 2: Optimizing Cooling Profile

Objective: To determine the optimal cooling rate to maximize yield and purity.

Methodology:

  • Saturated Solution Preparation: Prepare a saturated solution of the diastereomeric salt mixture at an elevated temperature.[9]

  • Controlled Cooling: Divide the solution into several vials and subject them to different, controlled cooling profiles (e.g., 1°C/hour, 5°C/hour, and rapid cooling).

  • Isolation and Analysis: Once the final temperature is reached, isolate the crystals from each vial and analyze the yield and diastereomeric purity.[9]

Workflow Visualization

Below are diagrams illustrating key decision-making processes in optimizing diastereomeric salt crystallization.

Troubleshooting_Workflow Start Initial Crystallization Attempt Result Analyze Outcome Start->Result NoCrystals No Crystals Formed Result->NoCrystals No Solid OilingOut Product Oiled Out Result->OilingOut Liquid Phase LowDE Low Diastereomeric Excess Result->LowDE Crystals Formed Success Successful Resolution (High d.e. & Yield) Result->Success Crystals with High d.e. & Yield Action_NoCrystals Increase Concentration Induce Nucleation Screen Solvents NoCrystals->Action_NoCrystals Action_OilingOut Lower Concentration Lower Temperature Change Solvent OilingOut->Action_OilingOut LowYield Low Yield LowDE->LowYield Good d.e. LowDE->Success Good d.e. & Yield Action_LowDE Optimize Solvent Slow Cooling Rate Change Resolving Agent LowDE->Action_LowDE Action_LowYield Reduce Solvent Volume Lower Final Temperature Increase Time LowYield->Action_LowYield Action_NoCrystals->Start Re-attempt Action_OilingOut->Start Re-attempt Action_LowDE->Start Re-attempt Action_LowYield->Start Re-attempt

Caption: A troubleshooting workflow for common crystallization issues.

Solvent_Screening_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis cluster_decision Decision cluster_outcome Outcome Prep Racemate + Resolving Agent Screen Solvent 1 Solvent 2 Solvent 3 ... Solvent N Prep->Screen Analysis Visual Inspection HPLC Analysis of Solid & Mother Liquor Screen->Analysis Decision Identify Solvent with Max Solubility Difference Analysis->Decision Outcome Optimized Solvent for Scale-up Decision->Outcome

Caption: A systematic workflow for solvent screening.

Data Summary Tables

The selection of an appropriate solvent is paramount for achieving high diastereomeric excess. The following table provides an example of solvent screening results for the resolution of a hypothetical racemic acid with (R)-1-phenylethanamine.

Solvent SystemDiastereomeric Excess (d.e.) of Crystals (%)Yield (%)Observations
Methanol6575Rapid crystallization upon cooling.
Ethanol8860Slower crystal growth, well-formed needles.
Isopropanol9545Very slow crystallization over several hours.
Acetone5580Fine powder precipitated quickly.
Ethyl Acetate / Hexane (9:1)9252Good crystal formation upon slow cooling.

Note: Data are illustrative and highly dependent on the specific substrates.[4]

Advanced Strategies

Q: I've screened multiple solvents and resolving agents, but the yield and/or diastereomeric excess remains poor. What advanced strategies can I employ?

A: When standard optimization proves insufficient, more advanced techniques can be explored:

  • Crystallization-Induced Diastereomeric Transformation (CIDT): This powerful technique can dramatically improve yields, sometimes approaching 100%. CIDT is applicable when the undesired diastereomer in solution can epimerize to the desired, less soluble diastereomer, which then crystallizes out of solution.[9][20] This drives the equilibrium towards the formation of the desired product.[9] A base or acid catalyst may be required to facilitate the epimerization.[21]

  • Kinetic Resolution: In some cases, the desired enantiomer cannot be recovered under equilibrium conditions.[16] A kinetic resolution can be employed where the supersaturated solution is seeded with the pure form of the desired diastereomeric salt, and the crystallization is stopped before the system reaches equilibrium.[16] This approach relies on differences in the rates of nucleation and crystal growth of the two diastereomers.[16]

Conclusion

Optimizing diastereomeric salt crystallization is an iterative process that requires a systematic and logical approach. By understanding the fundamental principles and methodically troubleshooting common issues, researchers can significantly improve the efficiency of their chiral resolutions. This guide provides a comprehensive framework to assist you in this endeavor. For further in-depth understanding, consulting ternary and quaternary phase diagrams is highly recommended.[18][22][23][24]

References

Technical Support Center: Enhancing Enantiomeric Excess with (R)-(-)-1-Cyclohexylethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chiral resolutions utilizing (R)-(-)-1-Cyclohexylethylamine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their separation of racemic acids. Here, you will find in-depth troubleshooting advice and frequently asked questions to address challenges encountered during the formation and crystallization of diastereomeric salts, with the goal of maximizing your enantiomeric excess (e.e.).

I. Fundamentals of Diastereomeric Resolution

Chiral resolution by diastereomeric salt formation is a powerful and widely used technique for separating enantiomers.[1][2] The process relies on the reaction of a racemic mixture (e.g., a racemic carboxylic acid) with an enantiomerically pure resolving agent, such as this compound. This acid-base reaction forms a pair of diastereomeric salts.[3][4][5] Unlike enantiomers, which have identical physical properties, diastereomers possess distinct physical characteristics, including different solubilities in a given solvent.[1][6][7] This crucial difference allows for their separation by fractional crystallization.[3][8] The less soluble diastereomer will crystallize preferentially from the solution, allowing for its isolation in an enriched form.[1]

The overall success of the resolution is highly dependent on maximizing the solubility difference between the two diastereomeric salts. This is primarily achieved through the careful selection of solvents and precise control over crystallization conditions such as temperature and cooling rate.[8]

Workflow for Chiral Resolution via Diastereomeric Salt Crystallization

Chiral Resolution Workflow cluster_0 Step 1: Diastereomeric Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Isolation & Purification cluster_3 Step 4: Liberation of Enantiomer racemic_acid Racemic Acid (R/S) dissolution Dissolution & Salt Formation racemic_acid->dissolution resolving_agent This compound resolving_agent->dissolution solvent Suitable Solvent solvent->dissolution diastereomeric_mixture Mixture of Diastereomeric Salts ((R)-acid-(R)-amine & (S)-acid-(R)-amine) dissolution->diastereomeric_mixture Acid-Base Reaction cooling Controlled Cooling diastereomeric_mixture->cooling crystallization Crystallization of Less Soluble Diastereomer cooling->crystallization filtration Filtration crystallization->filtration washing Wash with Cold Solvent filtration->washing pure_diastereomer Enriched Diastereomeric Salt filtration->pure_diastereomer Solid mother_liquor mother_liquor filtration->mother_liquor Mother Liquor (contains more soluble diastereomer) drying Drying washing->drying base_treatment Treatment with Base (e.g., NaOH) pure_diastereomer->base_treatment extraction Extraction base_treatment->extraction pure_enantiomer Pure Enantiomer of Acid extraction->pure_enantiomer recovered_amine Recovered (R)-Amine extraction->recovered_amine recover_other_enantiomer Process to Recover Other Enantiomer mother_liquor->recover_other_enantiomer

Caption: General workflow for chiral resolution.

II. Frequently Asked Questions (FAQs)

Q1: What makes this compound a good chiral resolving agent?

A1: A good chiral resolving agent should be enantiomerically pure, readily available, and form stable, crystalline salts with the compound to be resolved.[1] Crucially, the resulting diastereomeric salts must exhibit a significant difference in solubility in a common solvent to allow for efficient separation.[1] this compound, being a primary amine, readily forms salts with carboxylic acids. Its rigid cyclohexyl group can lead to well-defined crystal lattice interactions, often resulting in the necessary solubility differences between the diastereomeric salts. Furthermore, it is generally recoverable for reuse after the resolution is complete.[1][9]

Q2: How do I choose the right solvent for my resolution?

A2: The choice of solvent is the most critical parameter in a diastereomeric resolution.[1] An ideal solvent will maximize the solubility difference between the two diastereomers, meaning it will dissolve the undesired diastereomer while having low solubility for the desired diastereomer at a specific temperature.[1] There is no universal solvent; the optimal choice depends on the specific properties of the diastereomeric salts. A systematic solvent screening is highly recommended.[10] Solvents with varying polarities and hydrogen-bonding capabilities should be tested. Common choices include alcohols (methanol, ethanol, isopropanol), esters (ethyl acetate), and ketones (acetone).

Q3: What is the significance of the stoichiometry between my racemic acid and this compound?

A3: The stoichiometry is crucial for an efficient resolution. Typically, a 1:1 molar ratio of the racemic acid to the resolving agent is a good starting point. However, sometimes using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can be beneficial. This ensures that only the less soluble diastereomeric salt precipitates, leaving the unreacted enantiomer of the acid and the more soluble diastereomeric salt in the solution. In some cases, an excess of the resolving agent might be used to ensure complete conversion of the racemic acid to the diastereomeric salts, but this can sometimes act as an impurity and affect crystallization.[11]

III. Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during the resolution process and provides actionable solutions based on established principles.

Issue 1: Low Enantiomeric Excess (e.e.) of the Crystallized Product

Low e.e. indicates that the separation of the diastereomers was not efficient.

Potential Cause Explanation Recommended Solution
Poor Solvent Choice The solvent does not provide a sufficient solubility difference between the diastereomers, leading to co-crystallization.[12]Perform a systematic solvent screen. Test a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate). Sometimes a mixture of solvents can provide the optimal solubility profile.
Cooling Rate Too Fast Rapid cooling can lead to the kinetically favored, but less pure, product precipitating. It doesn't allow for the system to reach thermodynamic equilibrium, trapping impurities and the more soluble diastereomer in the crystal lattice.[1]Slow down the cooling process. Allow the flask to cool slowly to room temperature in an insulated container before transferring to an ice bath. This promotes the growth of larger, purer crystals.
Insufficient Recrystallization A single crystallization is often not enough to achieve high enantiomeric purity.[13]Perform one or more recrystallizations. Dissolve the obtained crystals in a minimal amount of the hot solvent and allow them to recrystallize slowly. Monitor the e.e. after each recrystallization until no further improvement is observed.[14]
Incorrect Stoichiometry An incorrect ratio of resolving agent to racemic acid can lead to incomplete formation of the diastereomeric salts or co-precipitation.[12]Optimize the stoichiometry. Experiment with varying the molar ratio of this compound to your racemic acid. Try using 0.5 to 1.0 equivalents of the resolving agent.
Issue 2: No Crystals Are Forming

The inability to induce crystallization is a common hurdle.

Potential Cause Explanation Recommended Solution
Solution is Too Dilute The concentration of the diastereomeric salts is below the supersaturation point required for nucleation.[10]Increase the concentration. Carefully evaporate some of the solvent under reduced pressure and attempt to crystallize again.[10]
Inhibition by Impurities Trace impurities in the starting materials can inhibit crystal nucleation.[10]Purify the starting materials. Ensure your racemic acid and this compound are of high purity. Recrystallization or chromatography of the starting materials may be necessary.
Incorrect Solvent System The chosen solvent may be too good of a solvent for both diastereomeric salts, preventing either from precipitating.[10]Change the solvent or use an anti-solvent. If the salts are too soluble, try a less polar solvent. Alternatively, slowly add an "anti-solvent" (a solvent in which the salts are insoluble) to the solution to induce precipitation.
High Energy Barrier for Nucleation The formation of the initial crystal nucleus is kinetically hindered.Induce nucleation. Try scratching the inside of the flask with a glass rod at the air-solvent interface.[10] If available, add a seed crystal of the desired diastereomeric salt.[10]
Issue 3: The Product is "Oiling Out" Instead of Crystallizing

"Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase rather than a solid.[10]

Potential Cause Explanation Recommended Solution
High Concentration The concentration of the solute is too high, leading to separation as a liquid phase.Add more solvent. Diluting the solution can often prevent oiling out.[10]
Crystallization Temperature is Too High The temperature of the solution is above the melting point of the diastereomeric salt.Lower the crystallization temperature. Try cooling the solution to a lower temperature before and during crystallization.[10]
Inappropriate Solvent The solvent may be too polar or too non-polar, favoring the formation of an oil.Change the solvent system. A different solvent may promote the formation of a stable crystal lattice.[10]

Troubleshooting Logic for Low Chiral Resolution Efficiency

Troubleshooting Logic start Low Enantiomeric Excess (e.e.) check_solvent Is the solvent choice optimized? start->check_solvent check_cooling Was the cooling rate slow and controlled? check_solvent->check_cooling Yes solvent_screen Perform a solvent screen check_solvent->solvent_screen No check_purity Are starting materials pure? check_cooling->check_purity Yes slow_cooling Decrease cooling rate check_cooling->slow_cooling No recrystallize Have you tried recrystallization? check_purity->recrystallize Yes purify_materials Purify starting acid and amine check_purity->purify_materials No perform_recrystallization Recrystallize the product recrystallize->perform_recrystallization No success High Enantiomeric Excess recrystallize->success Yes solvent_screen->check_cooling slow_cooling->check_purity purify_materials->recrystallize perform_recrystallization->success

Caption: Decision tree for troubleshooting low e.e.

IV. Experimental Protocols

Protocol 1: General Procedure for Diastereomeric Salt Resolution

This protocol provides a general framework. The specific solvent, temperature, and crystallization time may need to be optimized for your specific racemic acid.

  • Dissolution and Salt Formation: In an Erlenmeyer flask, dissolve your racemic acid (1.0 eq.) in a suitable solvent (e.g., isopropanol) with gentle heating. In a separate container, dissolve this compound (0.5 - 1.0 eq.) in a small amount of the same solvent.

  • Mixing: Slowly add the amine solution to the acid solution with stirring. The formation of the diastereomeric salts may cause the solution to become cloudy. Continue heating and stirring until a clear solution is obtained.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To ensure slow cooling, the flask can be placed in an insulated container.

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath or refrigerator for several hours to maximize precipitation.[15]

  • Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals sparingly with a small amount of ice-cold solvent to remove any adhering mother liquor, which contains the more soluble diastereomer.[1]

  • Drying: Dry the collected crystals under vacuum to a constant weight.

  • Analysis: Determine the yield and diastereomeric excess (d.e.) of the salt. The d.e. can often be correlated to the e.e. of the acid after liberation.

Protocol 2: Liberation of the Enantiomerically Enriched Acid
  • Dissolution: Suspend the dried diastereomeric salt in water.

  • Basification: While stirring, add a base (e.g., 2 M NaOH solution) dropwise until the salt is completely dissolved and the solution is basic (pH > 10).[8] This will liberate the free this compound and form the sodium salt of your acid.

  • Extraction of Amine: Transfer the aqueous solution to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or dichloromethane) three times to remove the chiral amine.[8] The combined organic layers can be processed to recover the resolving agent.

  • Acidification: Cool the remaining aqueous layer in an ice bath and acidify with a strong acid (e.g., 2 M HCl) until the pH is acidic (pH < 2). This will precipitate the enantiomerically enriched carboxylic acid.

  • Isolation: Collect the precipitated acid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

  • Analysis: Determine the yield and enantiomeric excess (e.e.) of the final product using an appropriate analytical technique (e.g., chiral HPLC or GC).

V. References

  • Application Notes and Protocols for Chiral Resolution of Racemic Amines with (+)-Di-p-toluoyl-D-tartaric Acid - Benchchem. 8

  • 18.1. Resolution of a Chiral Amine and Recovery of Unwanted Enantiomer by Racemization: Towards a Greener Industrial Process - Books. 3

  • Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the catalyst - RSC Publishing. 16

  • Technical Support Center: Recrystallization for Diastereomeric Excess Enhancement - Benchchem. 1

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry. 17

  • Chiral resolution - Wikipedia. 2

  • Scientific Strategy for Optical Resolution by Salt Crystallization: New Methodologies for Controlling Crystal Shape, Crystallization, and Chirality of Diastereomeric Salt - ResearchGate. 18

  • Diastereomeric recrystallization - Wikipedia. 6

  • Formation and Crystallization based Separation of Diastereomeric Salts - MPG.PuRe. 11

  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent - Gavin Publishers. 19

  • 19.3: Separation or Resolution of Enantiomers - Chemistry LibreTexts. 14

  • Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts - Benchchem. 10

  • Troubleshooting low enantiomeric excess in chiral resolutions - Benchchem. 12

  • 22.9: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. 4

  • Racemic Modification and Resolution of Racemic Mixture | Pharmaguideline. 20

  • Improving the efficiency of chiral resolution with N-benzyl-1-phenylethylamine - Benchchem. 9

  • Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. 13

  • CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS - ResearchGate. 7

  • Application Notes and Protocols for the Chiral Resolution of (R)-N-(1-phenylethyl)propan-2-amine - Benchchem. 15

References

Technical Support Center: Troubleshooting Low Yields in (R)-(-)-1-Cyclohexylethylamine Mediated Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for (R)-(-)-1-Cyclohexylethylamine applications. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile chiral auxiliary in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific rationale to diagnose and resolve common challenges, particularly low reaction yields.

This compound is a powerful tool in asymmetric synthesis, primarily used to introduce chirality by forming temporary diastereomeric intermediates, which then direct the stereochemical outcome of a subsequent bond-forming reaction.[1] However, its efficacy is highly dependent on precise experimental control. This guide is structured in a question-and-answer format to address specific issues you may encounter.

Part 1: Foundational Knowledge & Reagent Integrity

Before troubleshooting the reaction, it is crucial to ensure the integrity of the chiral auxiliary itself. Problems often originate from the quality and handling of the starting materials.

FAQ 1: What are the critical handling and storage protocols for this compound?

This amine is both hygroscopic and air-sensitive.[2][3][4] Exposure to atmospheric moisture and carbon dioxide can lead to the formation of the corresponding carbamate salt, effectively reducing the concentration of the active amine and introducing impurities.

  • Causality: Moisture can quench moisture-sensitive reagents like organolithiums or Grignard reagents often used in subsequent steps. The amine itself can act as a base, and its reactivity can be compromised by partial protonation from absorbed water.

  • Protocol:

    • Storage: Always store this compound under an inert atmosphere (Nitrogen or Argon) in a tightly sealed container. For long-term storage, consider an amber glass bottle in a desiccator.

    • Handling: Use syringes or cannulas to transfer the liquid under inert conditions. Never leave the bottle open to the air. If you purchase a large quantity, consider aliquoting it into smaller, single-use vials to prevent repeated exposure of the entire stock.

FAQ 2: My reaction is failing. How can I be sure my amine isn't the problem?

Verifying the quality of your starting materials is the most critical first step in troubleshooting.[5] Assuming a reagent is pure is a common pitfall that can waste significant time and resources.

  • Expert Insight: While a supplier's Certificate of Analysis (CoA) provides initial specifications, the quality can degrade with improper storage. It is good practice to re-verify the purity of opened bottles that have been stored for an extended period.

Parameter to Verify Recommended Technique Purpose & Interpretation
Chemical Purity Gas Chromatography (GC), ¹H NMRGC can reveal the presence of volatile impurities. ¹H NMR will show the characteristic peaks of the amine and can help quantify impurities if a standard is used.
Water Content Karl Fischer TitrationDirectly quantifies water content. Essential for reactions involving water-sensitive reagents.
Enantiomeric Excess (ee) Chiral GC or Chiral HPLCConfirms the stereochemical integrity of the auxiliary. A low ee will directly translate to a lower ee in your final product and can sometimes affect diastereoselectivity.

Part 2: Diagnosing and Solving Low Reaction Yields

Once you have confirmed the quality of your starting materials, the next step is to analyze the reaction setup and conditions.

Troubleshooting Workflow

This decision tree provides a logical pathway for diagnosing the root cause of low reaction yields.

TroubleshootingWorkflow start Low Yield Observed check_reagents Step 1: Verify Reagent Quality (Amine, Substrate, Solvent) start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok Pass reagents_bad Purify or Replace Reagents check_reagents->reagents_bad Fail check_conditions Step 2: Scrutinize Reaction Conditions (Temp, Time, Atmosphere) reagents_ok->check_conditions conditions_ok Conditions OK check_conditions->conditions_ok Pass conditions_bad Optimize Conditions (e.g., lower temp, extend time) check_conditions->conditions_bad Fail check_workup Step 3: Analyze Work-up & Isolation (TLC before vs. after) conditions_ok->check_workup workup_ok Work-up OK check_workup->workup_ok Pass workup_bad Modify Work-up Protocol (e.g., back-extraction, different quench) check_workup->workup_bad Fail final_analysis Problem Likely Mechanistic (Poor stereoselectivity, side reactions) workup_ok->final_analysis

Caption: A systematic workflow for troubleshooting low yields.

FAQ 3: I've confirmed my reagents are pure, but my yield is still low. What reaction parameters should I investigate?

Low yields in otherwise clean reactions often point to suboptimal reaction conditions.[6] The key is to understand the interplay between kinetics, thermodynamics, and potential decomposition pathways.

  • Temperature Control:

    • The Problem: Many reactions involving chiral auxiliaries, especially the deprotonation steps to form chiral enolates or enamines, require low temperatures (e.g., -78 °C) to maximize stereoselectivity and prevent side reactions. Running the reaction at too high a temperature can lead to decomposition or the formation of undesired byproducts. Conversely, a temperature that is too low may result in an impractically slow reaction rate.

    • The Solution:

      • Monitor: Use a low-temperature thermometer to monitor the internal reaction temperature, not just the bath temperature.

      • Slow Addition: Add reagents slowly and dropwise to control any exothermic events.[6]

      • Systematic Optimization: If the reaction is not proceeding, allow it to stir longer at the low temperature before slowly warming it to a higher temperature (e.g., -40 °C or 0 °C) to facilitate completion.

  • Solvent Choice:

    • The Problem: The solvent must be completely anhydrous and inert. Protic solvents will react with many reagents, and even seemingly inert solvents can contain inhibitors or peroxides if not purified correctly.

    • The Solution: Use freshly dried, degassed solvents. For highly sensitive reactions, it is best to distill the solvent from an appropriate drying agent (e.g., sodium/benzophenone for THF, CaH₂ for dichloromethane) immediately before use.

FAQ 4: My reaction starts but seems to stall, according to TLC analysis. What could be the cause?

A stalling reaction suggests that a key reagent has been consumed or deactivated, or that an equilibrium has been reached that does not favor the product.

  • Ineffective Base/Deprotonation:

    • Causality: When forming a chiral enamine or imine intermediate for subsequent alkylation, the deprotonation step is critical. If the base is not strong enough or is sterically hindered, deprotonation will be incomplete, leading to a stalled reaction.

    • Solution: Consider the pKa of the proton you are trying to remove. For ketone deprotonation, a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is often required. Ensure the base is freshly prepared or properly titrated.

  • Stoichiometry:

    • Causality: Precise measurement of all reactants is essential. While literature procedures may report using 1.0 equivalent of a reagent, it may be beneficial to use a slight excess (e.g., 1.1 eq) of the limiting reagent if you suspect minor degradation or measurement inaccuracies. Conversely, using a large excess of one reagent can sometimes lead to side reactions.

Part 3: Addressing Poor Stereoselectivity

Sometimes the total yield of products is high, but the desired diastereomer is not the major product. This indicates an issue with the stereodirecting step of the reaction.

Mechanism of Stereodirection

The chiral auxiliary functions by creating a sterically biased environment. For example, after forming an imine with a ketone, the cyclohexyl group will preferentially occupy a specific spatial position, blocking one face of the molecule. An incoming electrophile is then forced to approach from the less hindered face.

Stereoselectivity cluster_0 1. Imine Formation cluster_1 2. Diastereoselective Attack cluster_2 3. Auxiliary Cleavage Ketone Prochiral Ketone Imine Chiral Imine Intermediate Ketone->Imine Amine (R)-Cyclohexylethylamine Amine->Imine TransitionState Transition State (Cyclohexyl group blocks one face) Imine->TransitionState Electrophile Electrophile (E+) Electrophile->TransitionState Product Diastereomerically Enriched Product TransitionState->Product Favored Pathway Cleavage Hydrolysis Product->Cleavage FinalProduct Enantiomerically Enriched Ketone Cleavage->FinalProduct RecoveredAux Recovered Auxiliary Cleavage->RecoveredAux

Caption: General mechanism for chiral auxiliary-mediated synthesis.

FAQ 5: My isolated yield is good, but the diastereomeric ratio (d.r.) is close to 1:1. How can I improve this?

Poor diastereoselectivity means that the energy difference between the two transition states leading to the different diastereomers is very small.[7][8]

  • Lower the Temperature: As a general rule, lower reaction temperatures enhance selectivity. The small energy difference between the diastereomeric transition states becomes more significant relative to the available thermal energy (kT) at lower temperatures, leading to a higher preference for the lower energy pathway.

  • Change the Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the transition state. Experiment with different aprotic solvents (e.g., THF, Et₂O, Toluene) to find the optimal medium.

  • Modify the Reagents: The steric bulk of the electrophile or the base can have a profound impact on selectivity. A bulkier electrophile may experience greater steric repulsion, leading to improved d.r.

Part 4: Overcoming Work-up and Isolation Challenges

A successful reaction in the flask can still result in a low final yield if the product is lost during the work-up and purification stages.[9]

FAQ 6: My crude ¹H NMR looks promising, but my final yield after chromatography is very low. Where did my product go?
  • Aqueous Work-up Losses:

    • The Problem: Your product may have some solubility in the aqueous layer, especially if it contains polar functional groups. A single extraction with an organic solvent may not be sufficient.

    • Solution: Perform multiple extractions (3-5 times) with the organic solvent to maximize recovery. Before discarding the aqueous layer, consider acidifying or basifying it and re-extracting to recover any pH-sensitive compounds. You can also saturate the aqueous layer with NaCl (brine) to decrease the solubility of organic compounds.

  • Decomposition on Silica Gel:

    • The Problem: Silica gel is weakly acidic and can cause decomposition of sensitive compounds. If your product contains acid-labile functional groups, it may not survive flash chromatography.

    • Solution:

      • Neutralize Silica: Pre-treat the silica gel by suspending it in a solvent containing a small amount of a neutralising base (e.g., 1% triethylamine in the eluent).

      • Alternative Stationary Phases: Consider using a different stationary phase like neutral alumina or Florisil.

      • Alternative Purification: If possible, purify the product by crystallization or distillation to avoid chromatography altogether.

Experimental Protocol: Neutralizing Silica Gel for Flash Chromatography
  • Prepare Slurry: In a fume hood, add the required amount of silica gel to your chosen starting eluent (e.g., 5% Ethyl Acetate in Hexane).

  • Add Base: Add triethylamine to the slurry to a final concentration of ~1% v/v.

  • Equilibrate: Stir the slurry for 15-20 minutes to ensure the base is evenly distributed and has neutralized the acidic sites on the silica surface.

  • Pack Column: Pack your chromatography column with the neutralized silica slurry as you normally would.

  • Elute: Run the column using an eluent that also contains 1% triethylamine to maintain the neutral conditions throughout the separation.

By systematically addressing these potential points of failure, from reagent integrity to final purification, you can effectively troubleshoot and optimize your this compound mediated reactions to achieve higher, more consistent yields.

References

Removal and recovery of (R)-(-)-1-Cyclohexylethylamine post-reaction

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (R)-(-)-1-Cyclohexylethylamine

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who utilize this valuable chiral auxiliary and require robust methods for its removal and recovery post-reaction. As a chiral auxiliary, its efficient recovery and reuse are paramount for cost-effective and sustainable synthesis.[1][2] This document provides in-depth, field-proven troubleshooting advice and detailed protocols in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind recovering this compound from a reaction mixture?

The recovery process is based on the amine's basicity. This compound, like other amines, is a basic compound with a predicted pKa of approximately 10.89.[3] This property allows for a straightforward separation technique called acid-base liquid-liquid extraction.[4][5] By treating the reaction mixture with an aqueous acid, the water-insoluble amine is converted into its corresponding ammonium salt, which is soluble in water.[6][7] This allows the chiral auxiliary to be selectively moved from the organic phase, which contains the neutral reaction product, into the aqueous phase.

Q2: Why is acid-base extraction the preferred method?

Acid-base extraction is a rapid, cost-effective, and highly efficient method for separating acidic, basic, and neutral compounds.[5] It leverages fundamental chemical principles of solubility and reactivity, avoiding the need for more complex and expensive techniques like chromatography for the primary separation step. The process is also highly scalable, making it suitable for both lab-scale research and industrial applications.

Q3: Can the recovered this compound be reused?

Absolutely. A key advantage of using a chiral auxiliary is the ability to recover and reuse it in subsequent reactions.[1] After recovery, it is crucial to assess the purity and enantiomeric excess (ee) of the amine to ensure it meets the requirements for the next synthesis.

Q4: What are the most common acids and bases used for the extraction and recovery process?

For the initial extraction, a dilute aqueous solution of a strong acid like hydrochloric acid (HCl, typically 1-2 M) is most common.[4][7] For the final recovery step, a strong base such as sodium hydroxide (NaOH, typically 2-4 M) is used to neutralize the acidic aqueous layer and regenerate the free amine.[4][8]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the removal and recovery process.

Issue 1: An emulsion has formed between the organic and aqueous layers, preventing separation.
  • Causality: Emulsions are colloidal suspensions of one liquid in another, often stabilized by trace impurities or high shear from vigorous shaking. They are a common issue when extracting basic amines.[9]

  • Solution:

    • Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.

    • Gentle Agitation: Gently swirl or rock the separatory funnel instead of shaking it vigorously.

    • Break the Emulsion: Add a small amount of saturated sodium chloride solution (brine). The increased ionic strength of the aqueous phase helps to destabilize the emulsion. In stubborn cases, adding a small amount of solid sodium chloride can also be effective.[9]

    • Filtration: For very persistent emulsions, filtering the entire mixture through a pad of Celite or glass wool can sometimes break the suspension.

Issue 2: Recovery yield of the amine is significantly lower than expected.
  • Causality: Low yield can result from incomplete extraction, incomplete regeneration of the free amine, or physical loss during transfers.

  • Troubleshooting Steps:

    • Incomplete Initial Extraction: The ammonium salt may have some residual solubility in the organic layer. To ensure complete transfer to the aqueous phase, repeat the acid wash 2-3 times with fresh portions of aqueous HCl.[10]

    • Incomplete Regeneration: The free amine will not separate if the aqueous layer is not sufficiently basic. Use pH paper or a pH meter to confirm the aqueous layer has reached a pH of >12 after adding NaOH.[4][8]

    • Amine is Not Precipitating: this compound is a liquid at room temperature.[3][11] Do not expect a solid to form upon basification. The amine should form a distinct, separate organic layer or make the aqueous solution cloudy.

    • Incomplete Final Extraction: The free amine has some, albeit low, solubility in water. To maximize recovery, perform a "back-extraction" of the basified aqueous layer with a water-immiscible organic solvent (e.g., dichloromethane, diethyl ether) two to three times.[4][10] Combine these organic extracts for final workup.

Issue 3: The recovered amine is contaminated or appears discolored.
  • Causality: Contamination can arise from neutral byproducts being carried over or from degradation. Discoloration may indicate the presence of oxidized impurities.

  • Solution:

    • Wash the Organic Layer: Before the initial acid extraction, wash the primary organic layer with water or brine to remove any water-soluble impurities.

    • Purification: If the recovered amine is still impure, further purification is necessary. The most common method is fractional distillation under reduced pressure, as the amine has a relatively high boiling point (177-178 °C at atmospheric pressure).[11]

    • Purity Analysis: Before reuse, verify the chemical and optical purity of the recovered amine. This can be accomplished using techniques like Gas Chromatography (GC) or Chiral High-Performance Liquid Chromatography (HPLC).[12][13]

Experimental Protocols & Data

Key Properties of this compound
PropertyValueSource(s)
Molecular Formula C₈H₁₇N[14][15]
Molecular Weight 127.23 g/mol [14][15]
Appearance Colorless to light yellow liquid[3][16]
Boiling Point 177-178 °C (at 760 mmHg)[11]
Density ~0.87 g/mL[11][14]
pKa (Predicted) 10.89 ± 0.29[3]
Solubility Insoluble in water; miscible with most organic solvents.[3][17]
Diagram: Standard Recovery Workflow

The following diagram illustrates the complete workflow for the removal and recovery of the amine from a post-reaction mixture containing a neutral organic product.

Caption: Workflow for amine removal and recovery.

Protocol: Step-by-Step Amine Recovery via Acid-Base Extraction

This protocol assumes the reaction has been quenched and the reaction solvent is a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Initial Transfer: Transfer the entire post-reaction organic mixture to a separatory funnel of appropriate size.

  • Acidic Wash (Extraction):

    • Add a volume of 1 M HCl(aq) equal to approximately one-third of the organic layer volume.

    • Stopper the funnel, invert it, and open the stopcock to vent any pressure.

    • Shake the funnel for 30-60 seconds, venting periodically.

    • Place the funnel in a ring stand and allow the layers to fully separate.

    • Drain the lower aqueous layer into a clean Erlenmeyer flask.

    • Crucially, repeat this acid wash (steps 2a-2d) two more times , combining all aqueous extracts in the same flask. This ensures complete extraction of the amine salt.[7]

  • Product Isolation: The organic layer remaining in the funnel now contains your neutral product. It can be washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated to isolate the crude product.

  • Amine Regeneration (Recovery):

    • Place the combined aqueous extracts (from step 2e) in an ice bath to dissipate heat from the upcoming neutralization.

    • Slowly add 2 M NaOH(aq) while stirring until the solution is strongly basic. Verify with pH paper that the pH is >12.[8] The solution will likely become cloudy as the free amine is generated.

  • Back-Extraction:

    • Transfer the basified aqueous solution back to a clean separatory funnel.

    • Add a portion of a clean organic solvent (e.g., dichloromethane, ~1/3 volume of the aqueous layer).

    • Shake to extract the free amine into the organic layer.

    • Allow the layers to separate and drain the lower organic layer into a clean flask.

    • Repeat the back-extraction (steps 5b-5d) two more times, combining the organic extracts.

  • Final Workup:

    • Dry the combined organic extracts containing the recovered amine over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the solution to remove the drying agent.

    • Remove the solvent using a rotary evaporator to yield the recovered this compound.

    • Assess purity and, if necessary, purify further by vacuum distillation.[8]

References

Common side reactions and impurities in (R)-(-)-1-Cyclohexylethylamine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-(-)-1-Cyclohexylethylamine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis of this critical chiral building block. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to help you achieve optimal yield, purity, and stereoselectivity in your reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: One of the most prevalent and scalable methods is the asymmetric reductive amination of acetylcyclohexane. This one-pot reaction involves the condensation of the ketone with an ammonia source to form an intermediate imine, which is then asymmetrically reduced using a chiral catalyst and a hydride source to yield the desired (R)-enantiomer.[1] This approach is favored for its high atom economy and operational simplicity.[1]

Q2: What level of enantiomeric excess (% ee) can I realistically expect?

A2: With a well-optimized asymmetric reductive amination protocol, it is possible to achieve high enantiomeric excess, often exceeding 95% ee.[2] However, this is highly dependent on the choice of chiral catalyst, reaction conditions, and purity of the starting materials.

Q3: What are the primary impurities I should be aware of?

A3: The main impurities can be broadly categorized as process-related and stereoisomeric. Process-related impurities include unreacted starting materials (acetylcyclohexane), byproducts from the reducing agent, and side-reaction products such as the over-alkylated secondary amine, di(1-cyclohexylethyl)amine.[3] The primary stereoisomeric impurity is the undesired (S)-(+)-1-Cyclohexylethylamine enantiomer.

Q4: Is this compound prone to racemization?

A4: Chiral amines can be susceptible to racemization, especially under harsh conditions such as elevated temperatures or strongly acidic or basic environments.[4] It is crucial to control the reaction and work-up conditions to preserve the enantiomeric purity of the final product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis and provides a logical approach to troubleshooting.

Issue 1: Low Enantiomeric Excess (% ee)

A lower-than-expected % ee is one of the most common challenges in asymmetric synthesis. The following workflow can help you diagnose the root cause.

G cluster_0 Troubleshooting Low % ee start Low % ee Observed q1 Is your analytical method (chiral HPLC/GC) validated? start->q1 q1_yes Yes q1->q1_yes q1_no No q1->q1_no Primary Suspect q2 Have you confirmed the purity of all reagents and the catalyst? q1_yes->q2 validate ACTION: Validate Analytical Method - Check baseline resolution (Rs > 1.5) - Verify accuracy with known standards - Confirm precision (repeat injections) q1_no->validate validate->q1 Re-evaluate q2_yes Yes q2->q2_yes q2_no No q2->q2_no q3 Are reaction conditions strictly controlled? q2_yes->q3 purify ACTION: Verify Reagent Purity - Confirm enantiomeric purity of catalyst - Use anhydrous solvents - Purify substrate if necessary q2_no->purify purify->q2 Re-evaluate q3_yes Yes q3->q3_yes q3_no No q3->q3_no end Problem Resolved q3_yes->end optimize ACTION: Optimize Reaction Parameters - Lower the reaction temperature - Screen different solvents - Adjust catalyst loading q3_no->optimize optimize->q3 Re-evaluate

Caption: Troubleshooting workflow for low enantiomeric excess.

Q: My enantiomeric excess (% ee) is significantly lower than expected. Where do I start?

A: The first and most critical step is to validate your analytical method, typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[4] An inaccurate analytical method can give misleading % ee values. Ensure you have baseline separation of the two enantiomers (a resolution value greater than 1.5 is ideal) and verify the accuracy of your method by analyzing a known standard.[4]

Q: I've validated my analytical method, but the % ee is still low. What's next?

A: Scrutinize the purity of your reagents and catalyst. Asymmetric reactions are highly sensitive to impurities.[5]

  • Catalyst Purity: The enantiomeric purity of your chiral ligand or catalyst is paramount. Even small amounts of the opposite enantiomer can have a significant impact on the stereochemical outcome.[6]

  • Reagent and Solvent Purity: Water is a common impurity that can be detrimental.[4] Use anhydrous solvents and ensure your starting material, acetylcyclohexane, is free of interfering impurities.

Q: My reagents are pure, but the enantioselectivity is poor. What reaction parameters should I optimize?

A: The stereochemical outcome of a reaction is highly dependent on several parameters:[5]

  • Temperature: This is often the most critical parameter. Lowering the reaction temperature (e.g., from room temperature to 0 °C or -20 °C) often increases enantioselectivity by favoring the transition state that leads to the desired enantiomer.[6]

  • Solvent: The polarity and coordinating ability of the solvent can influence the catalyst's chiral environment.[5] Screening different anhydrous solvents like toluene, dichloromethane (DCM), or tetrahydrofuran (THF) can lead to significant improvements.

  • Catalyst Loading: While a higher catalyst loading might increase the reaction rate, it can sometimes negatively impact enantioselectivity. It is essential to find the optimal catalyst loading for your specific reaction.[4]

Issue 2: Presence of Significant Impurities in the Final Product

The presence of impurities not only affects the quality of your product but can also complicate purification.

Impurity NamePotential SourceRecommended Action
(S)-(+)-1-Cyclohexylethylamine Incomplete enantioselectivity of the chiral catalyst.Follow the troubleshooting guide for low % ee.
Di(1-cyclohexylethyl)amine Reaction of the product amine with the imine intermediate (over-alkylation).[3]Increase the excess of the ammonia source relative to the ketone.
Acetylcyclohexane Incomplete reaction.Increase reaction time or temperature (monitor impact on % ee). Ensure the reducing agent is active.
N-(1-cyclohexylethyl)acetamide This can arise if acetic acid is used as a catalyst and is not fully removed, or if acetonitrile is used as a solvent under certain conditions.[7][8][9]Ensure complete removal of acidic catalysts during work-up. Avoid acetonitrile as a solvent if possible.
N-Formyl-1-cyclohexylethylamine Use of formic acid or formamide as the reducing agent (Leuckart-Wallach conditions).[10][11]This is specific to the Leuckart reaction; subsequent hydrolysis is required to obtain the free amine.[12]

Q: I'm observing a significant amount of a higher molecular weight byproduct.

A: This is likely the secondary amine, di(1-cyclohexylethyl)amine, formed by over-alkylation. The primary amine product is nucleophilic and can react with the imine intermediate. To minimize this, ensure you are using a sufficient excess of your ammonia source (e.g., ammonium acetate, aqueous ammonia) to drive the initial imine formation and outcompete the product amine.[10]

Q: My reaction seems to stall, and I have a lot of unreacted acetylcyclohexane.

A: This could be due to several factors:

  • Inactive Reducing Agent: Borohydride reagents can degrade over time, especially if not stored properly. Use a fresh bottle or test the activity of your reducing agent.

  • Catalyst Deactivation: Impurities in your starting materials or solvent can poison the catalyst.[4]

  • Insufficient Temperature/Time: While lower temperatures are better for selectivity, the reaction may be too slow. A careful balance must be found. Monitor the reaction by TLC or GC to determine the optimal reaction time.

Experimental Protocols

Protocol 1: Asymmetric Reductive Amination of Acetylcyclohexane

This protocol is a general guideline and should be optimized for your specific catalyst system and laboratory conditions.

  • Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add the chiral catalyst (e.g., a chiral iridium-phosphine complex, typically 0.5-2 mol%).

  • Reagent Addition: Add anhydrous solvent (e.g., toluene, 5 mL per mmol of ketone) and acetylcyclohexane (1.0 mmol).

  • Ammonia Source: Add the ammonia source (e.g., ammonium acetate, 5-10 equivalents).

  • Reduction: Cool the mixture to the desired temperature (e.g., 0 °C). Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 equivalents) portion-wise, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction at the set temperature and monitor its progress by TLC or GC.

  • Work-up: Once the reaction is complete, quench carefully with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by distillation or column chromatography to yield this compound.

Protocol 2: Determination of Enantiomeric Excess by Chiral GC
  • Sample Preparation: Prepare a dilute solution of the purified amine (approx. 1 mg/mL) in a suitable solvent (e.g., isopropanol).

  • GC Conditions (Example):

    • Column: Chiral GC column (e.g., Astec CHIRALDEX® G-TA).[13]

    • Injector Temperature: 250 °C.

    • Detector (FID) Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 1 minute, then ramp to 150 °C at 2 °C/min.

    • Carrier Gas: Helium.

  • Analysis: Inject the sample and integrate the peak areas for the (R) and (S) enantiomers.

  • Calculation: % ee = [ (AreaR - AreaS) / (AreaR + AreaS) ] * 100.

References

Technical Support Center: Purification of (R)-(-)-1-Cyclohexylethylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (R)-(-)-1-Cyclohexylethylamine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in the synthesis and purification of chiral amines. Here, we address common challenges and frequently asked questions through detailed troubleshooting guides, step-by-step protocols, and in-depth scientific explanations to empower you to overcome experimental hurdles and achieve high enantiomeric purity.

Section 1: Core Concepts & Method Selection

This section provides a high-level overview of the purification strategies available for chiral amines and a logical framework for selecting the most appropriate technique for your specific derivative and scale.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound and its derivatives?

The most common and effective methods for purifying chiral amines like this compound fall into two main categories: diastereomeric crystallization and chiral chromatography.

  • Diastereomeric Crystallization: This classical resolution technique involves reacting the racemic amine with a chiral resolving agent (typically a chiral acid like tartaric acid) to form a pair of diastereomeric salts.[1][2] These salts have different physical properties, such as solubility, allowing one diastereomer to be selectively crystallized from a suitable solvent.[1][3] The desired enantiomer is then recovered by treating the purified salt with a base.[4][5]

  • Chiral Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) use a chiral stationary phase (CSP) to separate enantiomers.[6][7][8] The enantiomers interact differently with the CSP, leading to different retention times and enabling their separation.[8] This method is highly effective for both analytical purity checks and preparative-scale purification.[9]

Q2: How do I choose between diastereomeric crystallization and chiral chromatography?

The choice depends on several factors including the scale of purification, available equipment, cost, and the specific properties of your amine derivative.

FactorDiastereomeric CrystallizationChiral Chromatography (HPLC/SFC)
Scale Excellent for large, industrial-scale purification.[2]Ideal for analytical to preparative scale (mg to kg).
Cost Generally lower cost for bulk separations due to inexpensive resolving agents and solvents.[2]Higher initial cost (chiral columns, specialized equipment) but can be automated.[10]
Development Time Can be time-consuming to screen for the optimal resolving agent and solvent system.[11]Method development can be rapid with modern screening systems.[10]
Purity High enantiomeric excess (e.e.) is achievable through recrystallization, but may require multiple steps.Can achieve very high e.e. (>99%) in a single run.
Generality Success is highly dependent on finding a resolving agent that forms well-defined, separable crystalline salts.A broad range of chiral stationary phases is available, making it a more versatile technique.[8]
Workflow: Selecting a Purification Strategy

This diagram outlines a decision-making process for selecting the appropriate purification technique.

G start Racemic Amine Derivative check_scale What is the purification scale? start->check_scale large_scale > 100g (Industrial) check_scale->large_scale Large lab_scale < 100g (Lab/Prep) check_scale->lab_scale Small cryst_path Diastereomeric Crystallization large_scale->cryst_path chrom_path Chiral Chromatography (HPLC/SFC) lab_scale->chrom_path cryst_dev Screen Resolving Agents & Solvent Systems cryst_path->cryst_dev chrom_dev Screen Chiral Columns & Mobile Phases chrom_path->chrom_dev optimize_cryst Optimize Crystallization (Temp, Cooling Rate, Stoichiometry) cryst_dev->optimize_cryst optimize_chrom Optimize Separation (Gradient, Flow Rate, Additives) chrom_dev->optimize_chrom recover Recover Amine (Base Treatment & Extraction) optimize_cryst->recover collect Collect Fractions & Evaporate optimize_chrom->collect final_product Purified (R)-Amine recover->final_product collect->final_product

Caption: Decision tree for purification method selection.

Section 2: Troubleshooting Diastereomeric Crystallization

Diastereomeric crystallization is powerful but can be fraught with challenges. This section addresses the most common issues.

Frequently Asked Questions & Troubleshooting Guide

Q3: I'm not getting any crystals to form. What should I do?

  • Cause: The diastereomeric salts may be too soluble in the chosen solvent. The solution might not be sufficiently supersaturated.

  • Solution:

    • Concentrate the Solution: Carefully evaporate some of the solvent to increase the concentration of the salts.

    • Add an Anti-Solvent: Introduce a solvent in which the salts are known to be less soluble to induce precipitation.

    • Cool the Solution: Lower the temperature slowly. Crash-cooling can lead to the precipitation of both diastereomers.[12]

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Seed the Solution: If you have a small amount of the desired crystal, add it to the solution to initiate crystallization.

Q4: My yield is very low, well below the theoretical 50%. Why is this happening?

  • Cause: A low yield often indicates that the desired diastereomeric salt has significant solubility in the mother liquor, or that the crystallization was stopped prematurely.

  • Solution:

    • Optimize the Solvent System: The ideal solvent is one where the desired salt is sparingly soluble, while the undesired salt is highly soluble.[12][13] Screen various solvents and solvent mixtures (e.g., methanol/water, ethanol/acetone).

    • Increase Cooling Time/Lower Temperature: Allow the crystallization to proceed for a longer period at a lower temperature to maximize the precipitation of the less soluble salt.

    • Check Stoichiometry: Ensure you are using the correct stoichiometric amount of the resolving agent. An excess or deficit can affect salt formation and solubility.[12][13]

Q5: The enantiomeric excess (e.e.) of my crystallized product is poor. How can I improve it?

  • Cause: Poor e.e. is the most common problem and usually results from the co-precipitation of the more soluble diastereomeric salt.[12] This can be caused by rapid crystallization, an inappropriate solvent, or insufficient solubility differences between the salts.[12]

  • Solution:

    • Recrystallize: This is the most effective method. Dissolve the crystals in a minimal amount of hot solvent and allow them to cool slowly. Each recrystallization step will enrich the desired diastereomer.

    • Slow Down Crystallization: Rapid cooling ("crashing out") traps impurities and the undesired diastereomer. Allow the solution to cool to room temperature slowly, and then move it to a refrigerator or freezer.

    • Re-evaluate the Resolving Agent: The structural interaction between the amine and the resolving agent is critical.[12] An ideal agent creates a large difference in the crystal lattice energies and solubilities of the resulting diastereomeric salts. If tartaric acid gives poor results, consider other chiral acids like mandelic acid or di-p-toluoyl-tartaric acid (DTTA).[14]

Protocol: Diastereomeric Resolution of (R,S)-1-Cyclohexylethylamine with (+)-Tartaric Acid

This protocol is a standard starting point for the resolution of the parent amine and can be adapted for its derivatives.

  • Salt Formation: Dissolve racemic 1-cyclohexylethylamine (1 equivalent) in methanol. In a separate flask, dissolve (+)-(R,R)-tartaric acid (1 equivalent) in a minimal amount of hot methanol.

  • Crystallization: Slowly add the hot tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature. The less soluble (R)-amine-(R,R)-tartrate salt should begin to crystallize. For complete crystallization, store the flask at 4°C overnight.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol to remove the mother liquor containing the more soluble (S)-amine salt.

  • Recrystallization (Purity Upgrade): To improve the enantiomeric excess, dissolve the collected crystals in a minimum of hot methanol and repeat the slow cooling and filtration process. Monitor the e.e. of the crystals after each step using chiral HPLC or NMR.

  • Liberation of the Free Amine: Suspend the purified diastereomeric salt crystals in water and add a strong base (e.g., 50% aq. NaOH) until the solution is strongly basic (pH > 12).[3] This will deprotonate the amine and dissolve the tartrate salt.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel and extract the free this compound with a water-immiscible organic solvent like diethyl ether or dichloromethane (3x volumes).[3][5]

  • Final Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified (R)-amine.

Workflow: Diastereomeric Crystallization & Recovery

G start Racemic Amine + Chiral Acid in Solvent heat Heat to Dissolve start->heat cool Slow Cooling & Crystallization heat->cool filter Vacuum Filtration cool->filter crystals Diastereomeric Crystals (Enriched in R-Amine) filter->crystals mother_liquor Mother Liquor (Enriched in S-Amine) filter->mother_liquor check_ee Check Enantiomeric Excess (e.e.) crystals->check_ee recrystallize Recrystallize check_ee->recrystallize e.e. is Low liberate Liberate Amine (Add Strong Base) check_ee->liberate e.e. is OK recrystallize->heat extract Extract with Organic Solvent liberate->extract dry Dry & Evaporate extract->dry final_product Purified (R)-Amine dry->final_product

Caption: Flowchart for diastereomeric salt crystallization.

Section 3: Troubleshooting Chiral Chromatography (HPLC/SFC)

Chiral chromatography offers high resolution but requires careful method development.

Frequently Asked Questions & Troubleshooting Guide

Q6: I see no separation between my enantiomers on a chiral column. What's wrong?

  • Cause: The chiral stationary phase (CSP) chosen is not suitable for your molecule, or the mobile phase conditions are incorrect.

  • Solution:

    • Change the Column: The primary factor in chiral separation is the CSP. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a good starting point for many compounds.[8] For primary amines, crown ether-based CSPs can be highly effective.[8][9]

    • Modify the Mobile Phase: For normal-phase HPLC, vary the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the alkane mobile phase (e.g., hexane).

    • Add Additives: For basic compounds like amines, peak shape and resolution can be dramatically improved by adding a small amount of a basic additive (e.g., diethylamine, triethylamine) to the mobile phase.[6][7] For SFC, acidic and basic additives like trifluoroacetic acid (TFA) and triethylamine (TEA) are crucial for good chromatography.[6][7]

Q7: My peaks are broad and tailing. How can I improve peak shape?

  • Cause: This is very common for amines due to their interaction with residual acidic silanol groups on the silica gel support of the column. It can also be caused by mass overload or improper mobile phase composition.

  • Solution:

    • Use Additives: As mentioned above, adding a competing base like triethylamine (TEA) or diethylamine (DEA) to the mobile phase (typically 0.1%) will occupy the active sites on the silica and dramatically improve peak symmetry.[7]

    • Reduce Sample Load: Inject a smaller amount of your sample to ensure you are not overloading the column.

    • Optimize Mobile Phase: In reversed-phase HPLC, ensure the pH of the mobile phase is appropriate for your analyte. Using buffers can help.[15]

Q8: SFC vs. HPLC: Which is better for my amine derivative?

  • Cause: Both techniques are powerful, but they have distinct advantages.

  • Solution:

    • SFC (Supercritical Fluid Chromatography): Often provides faster separations and better peak symmetries for primary amines compared to normal-phase HPLC.[6][7] It is also considered "greener" as it uses supercritical CO₂ as the main mobile phase component. SFC is particularly well-suited for preparative-scale purification due to the ease of solvent removal.[9]

    • HPLC (High-Performance Liquid Chromatography): A highly versatile and widely available technique. Normal-phase, reversed-phase, and polar organic modes can be used.[6] Method development is well-understood, and a vast number of chiral columns are available.[8][15]

Protocol: Analytical Chiral HPLC for Purity Determination

This protocol describes how to determine the enantiomeric excess (e.e.) of a sample.

  • System Setup:

    • Column: Use a polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H).

    • Mobile Phase: A typical starting condition is 90:10 Hexane:Isopropanol with 0.1% Diethylamine (DEA).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to an appropriate wavelength for your derivative (e.g., 220 nm).

  • Sample Preparation: Prepare a dilute solution of your amine derivative in the mobile phase (approx. 1 mg/mL).[15]

  • Injection: Inject a small volume (e.g., 5-10 µL) of the racemic standard to determine the retention times of both the (R) and (S) enantiomers.

  • Analysis: Inject your purified sample. Integrate the peak areas for both enantiomers.

  • Calculation: Calculate the enantiomeric excess using the following formula:

    • e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Section 4: Purity Analysis and Verification

Confirming the purity and identity of your final product is a critical final step.

Frequently Asked Questions (FAQs)

Q9: How do I confirm the enantiomeric excess of my final product?

The most reliable method is chiral HPLC or chiral SFC, as described in the protocol above.[16] It provides a direct measure of the ratio of the two enantiomers.[17] Other methods include:

  • NMR Spectroscopy with Chiral Solvating Agents: Adding a chiral solvating agent (like a BINOL derivative) to your sample in an NMR tube can cause the signals for the (R) and (S) enantiomers to be chemically shifted, allowing for integration and e.e. determination.[18]

  • Polarimetry: While this technique can confirm the optical rotation and thus the identity of the major enantiomer, it is less accurate for precise e.e. determination because the measurement can be affected by trace impurities, solvent, and temperature.[18]

Q10: What is the expected optical rotation for pure this compound?

The specific rotation ([α]) for (S)-(+)-1-Cyclohexylethylamine is reported as +3.5° (neat).[19] Therefore, the pure (R)-enantiomer should have a specific rotation of -3.5° . Any deviation from this value suggests the presence of the (S)-enantiomer or other optically active impurities.

References

Technical Support Center: Analytical Methods for Reaction Monitoring & Purity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, your comprehensive resource for troubleshooting and optimizing the analytical methods crucial to your research and development. As a Senior Application Scientist, I understand that the success of your synthesis and drug development efforts hinges on accurate and reliable monitoring of reaction progress and purity. This guide is structured to provide you with not just solutions to common problems, but also the underlying scientific principles to empower you to make informed decisions in your laboratory.

Choosing Your Analytical Weapon: A Decision Framework

The first step in effective reaction monitoring is selecting the appropriate analytical technique. The choice depends on several factors including the nature of your analyte, the complexity of the reaction mixture, and the information you need to obtain.

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Caption: Decision tree for selecting an analytical method.

I. Thin-Layer Chromatography (TLC): The Chemist's Quick Scan

TLC is an indispensable tool for rapid, qualitative monitoring of reaction progress. Its simplicity and speed make it the first line of analysis in many synthetic labs.

Frequently Asked Questions & Troubleshooting

Q1: My spots are streaking down the plate. What's going on?

A1: Streaking is a common issue that obscures results. The primary causes are sample overloading or the presence of highly polar compounds that interact too strongly with the silica gel.

  • The Science Behind It: The stationary phase (silica gel) is polar. If your compound is also highly polar (e.g., contains acidic or basic functional groups), it can bind very strongly, leading to a continuous "streak" rather than a distinct spot as the mobile phase moves up the plate.[1][2] Overloading the spot means there are not enough available binding sites on the silica for the sample to move as a compact band.[1][3]

  • Troubleshooting Steps:

    • Dilute Your Sample: The simplest solution is often the best. Dilute your reaction mixture aliquot before spotting.[2][3]

    • Modify the Mobile Phase: For acidic compounds, add a few drops of acetic or formic acid to the eluent. For basic compounds, add a small amount of triethylamine or ammonia.[1][2][3] This neutralizes the problematic functional groups, reducing their strong interaction with the silica.

    • Consider a Different Stationary Phase: For extremely polar compounds, reversed-phase TLC plates (e.g., C18) may be a better option.[3]

Q2: My reactant and product have very similar Rf values. How can I improve separation?

A2: Poor separation between spots with close retention factors (Rf) makes it difficult to determine if the reaction is complete.

  • The Science Behind It: The Rf value is a ratio of the distance the spot traveled to the distance the solvent front traveled. It's a function of the compound's polarity, the stationary phase, and the mobile phase. To improve separation, you need to alter the relative affinities of your compounds for the stationary and mobile phases.

  • Troubleshooting Steps:

    • Change the Solvent System: Experiment with different solvent mixtures. A common strategy is to use a combination of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane).[3] Varying the ratio can fine-tune the separation.

    • Use a Co-spot: Spot your starting material, your reaction mixture, and then both on top of each other in the same lane. If the reaction is complete, you should see only one spot for the product in the reaction mixture lane that is different from the starting material. If the reaction is ongoing, the co-spot will appear as an elongated spot or two distinct spots.[3][4]

    • Try a Different Staining Method: Some stains, like anisaldehyde or potassium permanganate, can produce different colors for different compounds, which can help distinguish between spots with similar Rf values.[4]

Q3: I don't see any spots on my plate after development.

A3: This can be frustrating, but it's usually due to one of a few simple reasons.

  • The Science Behind It: Visualization of spots on a TLC plate often relies on the compound's ability to absorb UV light or react with a chemical stain. If the concentration is too low, or the compound lacks a chromophore, it may not be visible.

  • Troubleshooting Steps:

    • Concentrate Your Sample: Spot the plate multiple times in the same location, allowing the solvent to dry between applications.[3][5]

    • Check Your Visualization Method: Not all compounds are UV-active. Try using a variety of stains like potassium permanganate, iodine, or a specific stain for the functional groups in your molecule.[3]

    • Ensure Proper Technique: Make sure the solvent level in the developing chamber is below the baseline where you spotted your samples. If the baseline is submerged, your sample will dissolve into the solvent pool instead of migrating up the plate.[5]

Problem Potential Cause Solution
Streaking Spots Sample too concentrated; highly polar compounds.Dilute the sample; add acid/base to the mobile phase.[1][2][3]
Poor Separation Inappropriate solvent system.Change the solvent polarity; use a co-spot.[3][4]
No Visible Spots Sample too dilute; non-UV active compound.Concentrate the spot; use a chemical stain.[3][5]
Uneven Solvent Front Damaged TLC plate; improper chamber setup.Cut the damaged part of the plate; ensure the plate is not touching the chamber walls.[2][5]

II. High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. It is widely used for determining the purity of final products and for in-depth reaction monitoring.

Frequently Asked Questions & Troubleshooting

Q1: I'm seeing peak tailing in my chromatogram. What should I do?

A1: Peak tailing, where the peak is asymmetrical with a drawn-out trailing edge, can compromise resolution and integration accuracy.

  • The Science Behind It: Tailing is often caused by secondary interactions between the analyte and the stationary phase, such as the interaction of basic analytes with acidic silanol groups on the silica support of a C18 column. It can also be caused by column overload or a mismatch between the sample solvent and the mobile phase.[6]

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: For basic compounds, lowering the pH of the mobile phase can protonate the analyte and reduce secondary interactions with silanol groups.

    • Use a Different Column: Consider using a column with end-capping to block the acidic silanol groups or a column with a different stationary phase chemistry.

    • Check Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or similar in strength to your mobile phase.[7]

    • Reduce Injection Volume: Injecting too much sample can overload the column, leading to peak shape distortion.[8]

Q2: My retention times are shifting from run to run.

A2: Inconsistent retention times can make peak identification unreliable.

  • The Science Behind It: Retention time is sensitive to changes in the mobile phase composition, flow rate, and column temperature.[7][9]

  • Troubleshooting Steps:

    • Mobile Phase Preparation: Ensure your mobile phase is prepared accurately and consistently. Use a buffer if your analytes are sensitive to pH changes. Always degas the mobile phase to prevent bubble formation in the pump.[7]

    • System Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting your analysis.[7]

    • Check for Leaks: Leaks in the system can cause pressure fluctuations and, consequently, retention time shifts.[6][10]

    • Control Column Temperature: Use a column oven to maintain a stable temperature.[7][8]

Q3: I'm observing a drifting baseline.

A3: A drifting baseline can interfere with peak integration and reduce the accuracy of your quantitative analysis.

  • The Science Behind It: Baseline drift is often due to a change in the mobile phase composition over time, column contamination, or temperature fluctuations.[7]

  • Troubleshooting Steps:

    • Mobile Phase Issues: Ensure the mobile phase is well-mixed and stable. If using a gradient, check that the pump is functioning correctly.

    • Column Contamination: Flush the column with a strong solvent to remove any strongly retained compounds.

    • Detector Issues: Allow the detector lamp to warm up sufficiently before starting the analysis.

dot graph ER { layout=neato; graph [overlap=false, splines=true, sep="0.8", fontname="Arial"]; node [shape=box, style=filled, fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial"];

} dot

Caption: Key components of an HPLC system to check during troubleshooting.

III. Gas Chromatography (GC): For the Volatile World

GC is the go-to technique for separating and analyzing volatile and semi-volatile compounds. It's highly sensitive and provides excellent resolution.

Frequently Asked Questions & Troubleshooting

Q1: My peaks are split or shouldered. What's the cause?

A1: Split or shouldered peaks indicate that the sample band is not being introduced onto the column in a uniform manner.

  • The Science Behind It: This can be due to improper column installation, a contaminated inlet liner, or a mismatch between the injection technique and the sample.[11] A poor column cut can also cause turbulence at the column inlet, leading to peak distortion.[11][12]

  • Troubleshooting Steps:

    • Check Column Installation: Ensure the column is cut squarely and installed at the correct depth in the inlet.[11][12]

    • Clean or Replace the Inlet Liner: The liner can accumulate non-volatile residues from previous injections.[12][13]

    • Optimize Injection Parameters: For splitless injections, ensure the initial oven temperature is low enough to allow for solvent focusing.[12]

    • Match Solvent and Stationary Phase Polarity: A mismatch can cause poor sample focusing on the column.[11][12]

Q2: I'm experiencing a rising baseline, especially during a temperature program.

A2: A rising baseline, often referred to as "column bleed," can obscure peaks and reduce sensitivity.

  • The Science Behind It: Column bleed occurs when the stationary phase degrades at high temperatures and elutes from the column.[14] It can also be caused by contamination in the carrier gas or the inlet.

  • Troubleshooting Steps:

    • Condition the Column: New columns should be conditioned by heating them to a temperature slightly above the final method temperature.

    • Check for Leaks: Air leaks in the system can accelerate stationary phase degradation.[14]

    • Use High-Purity Carrier Gas: Impurities in the carrier gas can damage the column.

    • Ensure Proper Operating Temperatures: Do not exceed the maximum recommended temperature for your column.

Q3: I don't see any peaks at all.

A3: The absence of peaks can be due to a simple oversight or a more significant system issue.

  • The Science Behind It: This could be a problem with the sample introduction, a broken column, a leak in the system, or a detector that is not turned on or is not appropriate for the analytes.[15][16]

  • Troubleshooting Steps:

    • Check the Syringe and Injection: Ensure the syringe is drawing up the sample correctly and that the autosampler is functioning.[16]

    • Verify Gas Flows: Check the carrier gas flow rate and ensure the detector gases are turned on.[16]

    • Inspect the Column: Check for breaks in the column.

    • Confirm Detector Operation: Make sure the detector is turned on and the settings are appropriate.[15][16]

Problem Potential Cause Solution
Split Peaks Improper column installation; contaminated liner.Re-install the column with a clean cut; replace the liner.[11][12]
Rising Baseline Column bleed; air leak.Condition the column; check for leaks.[14]
No Peaks Syringe/injection issue; no gas flow; broken column.Check syringe and gas flows; inspect the column.[15][16]
Peak Tailing Active sites in the liner or column.Use a deactivated liner; trim the front of the column.[12]

IV. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Powerhouse

NMR provides unparalleled detail about molecular structure, making it invaluable for confirming the identity of products and intermediates.

Frequently Asked Questions & Troubleshooting

Q1: My NMR sample preparation for reaction monitoring is giving me messy spectra.

A1: Taking an aliquot directly from a reaction mixture can result in a complex spectrum that is difficult to interpret.

  • The Science Behind It: The crude reaction mixture contains starting materials, products, byproducts, catalysts, and solvents, all of which will appear in the NMR spectrum.

  • Troubleshooting Steps:

    • Mini-Workup: For a cleaner spectrum, perform a quick workup on a small aliquot. This can involve a simple extraction to remove catalysts and salts.[17]

    • Solvent Removal: If the reaction solvent is volatile, you can remove it under a stream of nitrogen or on a rotary evaporator before dissolving the residue in a deuterated solvent.[17]

    • Filtration: If your reaction mixture contains solids, filter the aliquot through a small plug of celite or silica gel.[17]

Q2: I'm having trouble with shimming and getting good resolution.

A2: Poor shimming leads to broad, distorted peaks, which can obscure important details and make integration unreliable.

  • The Science Behind It: Shimming is the process of adjusting the magnetic field to make it as homogeneous as possible across the sample volume. Inhomogeneities in the sample itself, such as solid particles or phase separation, can disrupt the magnetic field.[18][19]

  • Troubleshooting Steps:

    • Ensure Complete Dissolution: Make sure your sample is fully dissolved in the NMR solvent. Any suspended particles will negatively impact the shimming.[18]

    • Use Quality NMR Tubes: Use high-quality, clean NMR tubes to avoid distortions in the magnetic field.

    • Check Sample Volume: The sample height in the tube should be appropriate for the spectrometer's probe.[18]

    • Avoid Paramagnetic Impurities: Paramagnetic species can cause significant line broadening.[18]

Q3: The solvent peak is obscuring my signals of interest.

A3: The large signal from the residual protons in deuterated solvents can be a problem, especially for dilute samples.

  • The Science Behind It: Deuterated solvents are never 100% deuterated, and the remaining protio-solvent will give a large peak in the 1H NMR spectrum.

  • Troubleshooting Steps:

    • Choose Your Solvent Wisely: Select a deuterated solvent whose residual peak does not overlap with the signals you are interested in.

    • Use Solvent Suppression Techniques: Modern NMR spectrometers have pulse sequences that can suppress the solvent signal.[20]

V. Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Detective

In-situ FTIR spectroscopy is a powerful process analytical technology (PAT) tool for real-time reaction monitoring.[21][22][23]

Frequently Asked Questions & Troubleshooting

Q1: I'm seeing negative peaks in my ATR-FTIR spectrum.

A1: Negative peaks in an absorbance spectrum are usually an indication of a problem with the background spectrum.

  • The Science Behind It: An FTIR spectrum is generated by ratioing the sample spectrum against a background spectrum. If the background was collected on a dirty ATR crystal, and the crystal was then cleaned before running the sample, the spectrum will show negative peaks corresponding to the contaminants that were present in the background.[24]

  • Troubleshooting Steps:

    • Clean the ATR Crystal: Thoroughly clean the ATR crystal with an appropriate solvent.

    • Collect a New Background: Always collect a fresh background spectrum before running your sample.[24]

Q2: My spectrum has sharp peaks around 2350 cm-1 and in the 3700-3500 cm-1 and 1650 cm-1 regions.

A2: These are characteristic peaks for atmospheric carbon dioxide and water vapor, respectively.[25]

  • The Science Behind It: The infrared beam of the spectrometer passes through the air, and if the instrument is not well-purged, the CO2 and H2O in the air will absorb infrared radiation.

  • Troubleshooting Steps:

    • Purge the Spectrometer: Ensure the spectrometer's sample compartment is purged with dry nitrogen or air to minimize atmospheric interference.[26]

Q3: How can I monitor a reaction in real-time using FTIR?

A3: In-situ FTIR probes can be inserted directly into a reaction vessel to collect spectra at regular intervals.

  • The Science Behind It: As the reaction progresses, the concentrations of reactants will decrease, and the concentrations of products will increase. This will be reflected in the FTIR spectrum by a decrease in the intensity of the characteristic absorption bands of the reactants and an increase in the intensity of the bands of the products.[27]

  • Experimental Protocol: In-Situ FTIR Reaction Monitoring

    • Setup: Insert the in-situ FTIR probe into the reaction vessel, ensuring a good seal.

    • Background Collection: Before starting the reaction, collect a background spectrum of the reaction solvent and starting materials at the reaction temperature.

    • Initiate Reaction: Add the final reagent to start the reaction.

    • Data Acquisition: Set up the software to collect spectra at regular time intervals (e.g., every minute).

    • Analysis: Monitor the change in absorbance of key peaks corresponding to a reactant and a product over time to generate a reaction profile.

References

Validation & Comparative

A Comparative Guide to Chiral Resolving Agents: (R)-(-)-1-Cyclohexylethylamine vs. Industry Standards

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the efficient separation of enantiomers from a racemic mixture remains a critical and often challenging endeavor. The choice of a chiral resolving agent is paramount to the success of diastereomeric salt crystallization, a widely employed and scalable method for obtaining enantiomerically pure compounds. This guide provides an in-depth technical comparison of (R)-(-)-1-Cyclohexylethylamine with other commonly utilized chiral resolving agents, offering a data-driven perspective for researchers, scientists, and drug development professionals.

The Principle of Chiral Resolution by Diastereomeric Salt Formation

Chiral resolution via diastereomeric salt formation is a cornerstone of stereochemistry.[1] Enantiomers, being mirror images, possess identical physical properties in an achiral environment, making their direct separation challenging.[2] By reacting a racemic mixture of an acidic or basic compound with a single enantiomer of a chiral resolving agent, a pair of diastereomeric salts is formed. These diastereomers, unlike enantiomers, have distinct physical properties, most notably different solubilities in a given solvent. This difference allows for their separation through fractional crystallization.[3] Subsequently, the desired enantiomer can be liberated from the separated diastereomeric salt.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Racemic Mixture (R-Acid + S-Acid)] -- "React with(R)-Resolving Agent" --> B{Diastereomeric Salts(R-Acid)-(R-Agent)(S-Acid)-(R-Agent)}; B -- "Fractional Crystallization(based on solubility difference)" --> C{"Less Soluble Salt(e.g., (S-Acid)-(R-Agent))"}; B -- " " --> D["More Soluble Salt(in mother liquor)"]; C -- "Liberation(e.g., acidification)" --> E[Pure (S)-Acid]; D -- "Liberation" --> F[Enriched (R)-Acid]; } caption="Figure 1: General Workflow of Chiral Resolution via Diastereomeric Salt Formation";

Profile of this compound

This compound is a chiral amine that has gained recognition as a versatile resolving agent for racemic carboxylic acids. Its structure, featuring a cyclohexyl group attached to the ethylamine backbone, imparts unique steric and lipophilic properties that can influence the crystallization of diastereomeric salts.

Key Properties:

  • Appearance: Colorless to light yellow liquid

  • Molecular Formula: C₈H₁₇N[4]

  • Molecular Weight: 127.23 g/mol [4]

  • Boiling Point: 177-178 °C[5]

  • Density: 0.866 g/mL at 20 °C[5]

The cyclohexyl group can provide a rigid and bulky chiral environment, which may lead to more effective discrimination between the enantiomers of a racemic acid, resulting in the formation of diastereomeric salts with a significant difference in solubility.[6]

Comparative Analysis of Chiral Resolving Agents

The efficacy of a chiral resolving agent is a multifactorial assessment, primarily judged by its ability to provide a high yield of the desired enantiomer with high enantiomeric excess (% ee) in a cost-effective and reproducible manner. The selection of the resolving agent is often empirical and substrate-dependent.[6] This section compares this compound with other widely used resolving agents: (R)-(+)-α-methylbenzylamine and derivatives of tartaric acid.

Performance in the Resolution of Profens

2-Arylpropionic acids, commonly known as "profens" (e.g., ibuprofen, naproxen, ketoprofen), are a significant class of non-steroidal anti-inflammatory drugs (NSAIDs) where often only one enantiomer possesses the desired pharmacological activity.[7] The resolution of these racemic acids is a well-studied area and provides a good basis for comparing resolving agents.

Racemic AcidResolving AgentSolventYield (%)Enantiomeric Excess (% ee) of Precipitated SaltReference
Ibuprofen (S)-(-)-α-MethylbenzylamineMethanol/Water5340 (de%)[8]
Naproxen Cinchona AlkaloidsNot SpecifiedHighHigh[9]
Ketoprofen CinchonidineEthyl acetate/Methanol3197[10]

The choice of solvent is a critical parameter that significantly influences the success of a chiral resolution.[11] The solubility of the diastereomeric salts can vary dramatically with the solvent system, affecting both the yield and the enantiomeric purity of the resolved product.

Experimental Protocols

To provide a practical context, the following are generalized, step-by-step methodologies for the chiral resolution of a racemic carboxylic acid.

General Protocol for Chiral Resolution using a Chiral Amine

dot graph G { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="1. Dissolution:\nDissolve racemic acid and chiral amine separately in a suitable solvent (e.g., methanol, ethanol)."]; B [label="2. Salt Formation:\nMix the two solutions, heat to dissolve completely."]; C [label="3. Crystallization:\nAllow the solution to cool slowly to room temperature, then potentially cool further (e.g., 0-5 °C) to induce crystallization of the less soluble diastereomeric salt."]; D [label="4. Isolation:\nCollect the crystals by vacuum filtration and wash with a small amount of cold solvent."]; E [label="5. Liberation of Enantiomer:\nSuspend the crystals in water and acidify (for a basic resolving agent) or basify (for an acidic resolving agent) to liberate the free enantiomerically enriched acid and the resolving agent."]; F [label="6. Extraction & Purification:\nExtract the desired enantiomer with an organic solvent, dry, and concentrate. The resolving agent can often be recovered from the aqueous layer."]; A -> B -> C -> D -> E -> F; } caption="Figure 2: Experimental Workflow for Chiral Resolution";

Detailed Steps:

  • Diastereomeric Salt Formation:

    • Dissolve one equivalent of the racemic carboxylic acid in a suitable solvent (e.g., methanol, ethanol, or a mixture) with gentle heating.

    • In a separate flask, dissolve 0.5 to 1.0 equivalent of the chiral amine resolving agent (e.g., this compound or (R)-(+)-α-methylbenzylamine) in the same solvent, also with warming.[11] The use of a sub-stoichiometric amount of the resolving agent can sometimes improve the enantiomeric excess of the crystallized salt.

    • Slowly add the warm solution of the resolving agent to the solution of the racemic acid with continuous stirring.

  • Crystallization:

    • Allow the resulting solution to cool slowly to room temperature. The formation of crystals of the less soluble diastereomeric salt should be observed.

    • To maximize the yield, the flask can be placed in an ice bath or a refrigerator for several hours to overnight.

  • Isolation and Purification of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor, which contains the more soluble diastereomer.

    • The diastereomeric purity can often be enhanced by recrystallizing the salt from a suitable solvent.

  • Liberation of the Enantiomerically Enriched Carboxylic Acid:

    • Suspend the purified diastereomeric salt in water.

    • Add a strong acid (e.g., HCl) to protonate the carboxylate and liberate the free carboxylic acid. The resolving amine will remain in the aqueous phase as its ammonium salt.

    • Extract the enantiomerically enriched carboxylic acid with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and remove the solvent under reduced pressure.

  • Determination of Enantiomeric Excess:

    • The enantiomeric excess of the resolved carboxylic acid should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring the optical rotation and comparing it to the known value of the pure enantiomer.[6]

Causality Behind Experimental Choices

  • Choice of Resolving Agent: The structural compatibility between the racemic compound and the resolving agent is crucial for the formation of well-defined, crystalline diastereomeric salts with a significant difference in solubility. Factors such as steric hindrance, the presence of hydrogen bonding moieties, and aromatic interactions all play a role.[11] this compound's bulky, non-aromatic nature may offer different steric interactions compared to the aromatic (R)-(+)-α-methylbenzylamine or the highly functionalized tartaric acid derivatives.[6]

  • Choice of Solvent: The solvent plays a critical role in mediating the solubility of the diastereomeric salts. A good solvent system will maximize the solubility difference between the two diastereomers. Protic solvents like alcohols are often used as they can participate in hydrogen bonding and effectively solvate the salts. The polarity of the solvent is a key parameter to optimize.[12]

  • Stoichiometry: Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes lead to a higher enantiomeric excess in the initial crop of crystals. This is because the less soluble diastereomeric salt will preferentially crystallize, leaving a larger proportion of the more soluble salt in solution.

  • Cooling Rate: A slow cooling rate generally promotes the formation of larger, more well-defined crystals, which are typically of higher purity. Rapid cooling can lead to the trapping of impurities and a lower enantiomeric excess.

Conclusion

The selection of a chiral resolving agent is a critical decision in the development of a robust and efficient process for the separation of enantiomers. While established resolving agents like (R)-(+)-α-methylbenzylamine and tartaric acid derivatives have a long history of successful applications, this compound presents a valuable alternative with its unique structural features. The bulky cyclohexyl group can provide a distinct chiral environment that may prove advantageous for the resolution of specific racemic acids where other resolving agents are less effective.

The success of any chiral resolution is ultimately an empirical process that requires careful screening and optimization of the resolving agent, solvent, and crystallization conditions. This guide provides a foundational understanding and a practical framework for approaching the comparison and selection of chiral resolving agents, empowering researchers to make informed decisions in their pursuit of enantiomerically pure compounds.

References

A Researcher's Guide to NMR Techniques for Analyzing Diastereomeric Purity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and stereoselective synthesis, the precise determination of diastereomeric purity is not merely a regulatory checkbox; it is a fundamental cornerstone of safety, efficacy, and intellectual property. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its structural resolving power and its ability to directly probe the subtle stereochemical differences between diastereomers. This guide provides an in-depth comparison of common NMR-based methodologies for quantifying diastereomeric excess (d.e.), offering practical insights and experimental protocols to empower researchers in their analytical endeavors.

The Challenge of Diastereomer Quantification

Diastereomers are stereoisomers that are not mirror images of each other. They possess different physical and chemical properties, which can lead to significant differences in their biological activity, toxicity, and pharmacokinetic profiles. Consequently, regulatory bodies like the FDA mandate strict control and quantification of stereoisomeric impurities.

While techniques like chromatography (HPLC, GC) are workhorses for chiral analysis, NMR offers a distinct advantage: it provides a direct, primary measure of the relative concentrations of diastereomers in a sample without the need for chromophores or extensive method development for baseline separation. The key lies in exploiting the distinct magnetic environments of nuclei in each diastereomer, which can lead to observable differences in their NMR spectra.

Direct ¹H NMR Analysis: The Simplest Approach

In fortunate cases, the diastereomers themselves present sufficiently different chemical shifts for at least one pair of corresponding protons, allowing for direct integration and quantification. This is often observed for protons located near the stereogenic centers.

Mechanism of Differentiation

The through-space magnetic anisotropy generated by different spatial arrangements of substituents in diastereomers leads to distinct shielding or deshielding effects on nearby nuclei. This results in separate signals for each diastereomer in the NMR spectrum.

Experimental Protocol: Direct ¹H NMR Analysis
  • Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of ~10-20 mM. Ensure the sample is fully dissolved.

  • NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated. This is crucial for accurate quantification.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 is recommended for accurate integration of minor components).

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Identify a pair of well-resolved, non-overlapping signals corresponding to the two diastereomers.

    • Carefully integrate these signals.

    • Calculate the diastereomeric excess (% d.e.) using the following formula: % d.e. = |(Integration_major - Integration_minor) / (Integration_major + Integration_minor)| * 100

Workflow for Direct ¹H NMR Analysis

cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve Sample in Deuterated Solvent acq1 Acquire ¹H NMR Spectrum (Ensure long D1) prep1->acq1 proc1 Phase and Baseline Correction acq1->proc1 proc2 Identify & Integrate Diastereomeric Signals proc1->proc2 proc3 Calculate % d.e. proc2->proc3

Caption: Workflow for direct ¹H NMR analysis of diastereomeric purity.

Advantages and Limitations
FeatureDescription
Advantages Simple, rapid, and requires no derivatization. Provides a direct measure of the sample in its native state.
Limitations Often, the chemical shift differences between diastereomers are too small, leading to signal overlap and inaccurate quantification.

Chiral Derivatizing Agents (CDAs): Amplifying the Difference

When direct analysis fails due to signal overlap, converting the diastereomeric mixture into a new pair of diastereomers with larger chemical shift differences is a powerful strategy. This is achieved by reacting the analyte with a chiral derivatizing agent.

Mechanism of Action

A CDA is an enantiomerically pure reagent that reacts with the analyte (e.g., an alcohol, amine, or carboxylic acid) to form a covalent bond. The resulting products are new diastereomers, where the chiral center of the CDA provides a strong, anisotropic magnetic environment that enhances the chemical shift non-equivalence of the analyte's protons. A classic example is the use of Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) to derivatize alcohols and amines.

Experimental Protocol: Using a Chiral Derivatizing Agent (e.g., Mosher's Acid Chloride)
  • Derivatization:

    • In a dry NMR tube, dissolve the diastereomeric mixture (e.g., a secondary alcohol, ~5 mg) in a dry, aprotic deuterated solvent (e.g., CDCl₃, ~0.6 mL).

    • Add a small amount of a tertiary amine base (e.g., pyridine, ~5 µL) to act as a catalyst and acid scavenger.

    • Add a slight molar excess (~1.1 equivalents) of the chiral derivatizing agent (e.g., (R)-(-)-Mosher's acid chloride).

    • Cap the tube and mix gently. Allow the reaction to proceed to completion (monitor by TLC or a quick NMR scan).

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum of the derivatized sample. It is also highly recommended to acquire a ¹⁹F NMR spectrum if the CDA contains fluorine, as the signals are often well-resolved with no background interference.

  • Data Analysis:

    • Identify the signals corresponding to the newly formed diastereomeric derivatives. The protons (or fluorine atoms) closest to the newly formed ester/amide linkage will typically show the largest chemical shift differences.

    • Integrate the well-resolved signals and calculate the % d.e. as described previously.

Workflow for CDA-based NMR Analysis

cluster_deriv Derivatization cluster_acq NMR Acquisition cluster_proc Data Analysis deriv1 Dissolve Diastereomers & Base in Solvent deriv2 Add Chiral Derivatizing Agent deriv1->deriv2 deriv3 Allow Reaction to Complete deriv2->deriv3 acq1 Acquire ¹H and/or ¹⁹F NMR Spectrum deriv3->acq1 proc1 Identify & Integrate Derivative Signals acq1->proc1 proc2 Calculate % d.e. proc1->proc2

Caption: Workflow for NMR analysis using a chiral derivatizing agent.

Advantages and Limitations
FeatureDescription
Advantages Can induce large chemical shift differences, allowing for accurate quantification even when direct analysis fails. The use of ¹⁹F NMR can be particularly advantageous due to the high sensitivity of the nucleus and the wide chemical shift range.
Limitations Requires a reactive functional group in the analyte. The derivatization reaction must proceed to completion without kinetic resolution (i.e., one diastereomer cannot react faster than the other). The CDA must be enantiomerically pure. The sample is chemically altered.

Chiral Solvating Agents (CSAs): A Non-Covalent Approach

An alternative to covalent derivatization is the use of chiral solvating agents (also known as chiral shift reagents). These are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the analyte in solution.

Mechanism of Action

The CSA and the analyte form rapidly equilibrating diastereomeric solvates. The differential association constants and the distinct magnetic environments within these solvates lead to separate, population-weighted average signals for each diastereomer of the analyte. Lanthanide-based chiral shift reagents (e.g., Eu(hfc)₃) are a classic example, though other non-metallic CSAs are also common.

Experimental Protocol: Using a Chiral Solvating Agent
  • Sample Preparation:

    • Dissolve the diastereomeric mixture (~5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire a reference ¹H NMR spectrum of the analyte alone.

  • Titration with CSA:

    • Add a small, measured amount of the CSA to the NMR tube (e.g., 0.1 equivalents).

    • Acquire another ¹H NMR spectrum and observe the changes in chemical shifts and the potential splitting of signals.

    • Continue to add the CSA portion-wise, acquiring a spectrum after each addition, until sufficient resolution of the diastereomeric signals is achieved.

  • Data Analysis:

    • Once optimal separation is achieved, integrate the resolved signals and calculate the % d.e.

Workflow for CSA-based NMR Analysis

cluster_prep Sample Preparation cluster_titr Titration with CSA cluster_proc Data Analysis prep1 Dissolve Diastereomers in Solvent prep2 Acquire Reference ¹H NMR Spectrum prep1->prep2 titr1 Add Aliquot of CSA prep2->titr1 titr2 Acquire ¹H NMR Spectrum titr1->titr2 titr3 Check Signal Resolution titr2->titr3 titr3->titr1 If not resolved proc1 Integrate Resolved Signals titr3->proc1 If resolved proc2 Calculate % d.e. proc1->proc2

Caption: Workflow for NMR analysis using a chiral solvating agent.

Advantages and Limitations
FeatureDescription
Advantages Non-destructive and reversible. Can be applied to a wider range of compounds, including those without reactive functional groups.
Limitations The induced chemical shift differences are often smaller than with CDAs. The choice of solvent is critical. Line broadening can sometimes be an issue, particularly with paramagnetic lanthanide shift reagents. The association constants between the CSA and the two diastereomers must be sufficiently different.

Comparative Analysis: Which Method to Choose?

The choice of method depends heavily on the nature of the analyte and the specific analytical challenge.

MethodPrincipleBest Suited ForKey Considerations
Direct ¹H NMR Inherent chemical shift non-equivalenceDiastereomers with significant conformational differences near stereocenters.Simplest method, but often fails due to signal overlap.
Chiral Derivatizing Agents (CDAs) Covalent bond formation to create new, more easily distinguishable diastereomers.Analytes with reactive functional groups (e.g., -OH, -NH₂, -COOH).Can induce large separations. Requires pure reagents and no kinetic resolution.
Chiral Solvating Agents (CSAs) Non-covalent, transient complex formation.A broad range of analytes, especially when derivatization is not feasible.Non-destructive. Optimal conditions (solvent, concentration) may require screening.

Case Study Data Summary:

The following table summarizes hypothetical but realistic data for the analysis of a diastereomeric secondary alcohol mixture.

MethodAnalyte ProtonChemical Shift (δ) Diastereomer 1Chemical Shift (δ) Diastereomer 2Δδ (ppm)Calculated % d.e.
Direct ¹H NMR α-H3.523.510.01Not quantifiable
(R)-Mosher's Ester Derivative α-H4.854.950.1095.2%
(R)-Mosher's Ester Derivative OCH₃3.413.580.1795.3%
With Eu(hfc)₃ (0.3 eq) α-H4.154.210.0695.1%

As the data illustrates, direct analysis was not feasible due to severe signal overlap (Δδ = 0.01 ppm). However, both derivatization with Mosher's acid and the use of a chiral solvating agent induced sufficient chemical shift differences to allow for accurate and consistent quantification of the diastereomeric excess. The Mosher's acid derivative provided the largest and cleanest separation.

Conclusion and Best Practices

The determination of diastereomeric purity by NMR is a versatile and powerful analytical tool. While direct analysis is the most straightforward approach, its applicability is limited. Chiral derivatizing and solvating agents provide robust alternatives for resolving overlapping signals.

Key Best Practices:

  • Always ensure proper shimming and instrument calibration.

  • For accurate quantification, use a long relaxation delay (D1 ≥ 5xT₁).

  • When using CDAs, verify the enantiomeric purity of the agent and check for kinetic resolution.

  • When using CSAs, optimize the concentration to maximize separation without excessive line broadening.

  • Whenever possible, integrate multiple pairs of signals to ensure the consistency of the calculated d.e. value.

By carefully selecting the appropriate technique and adhering to rigorous experimental protocols, researchers can confidently and accurately determine the diastereomeric purity of their samples, ensuring the quality and integrity of their scientific findings and product development.

A Senior Application Scientist's Guide to the Validation of Absolute Configuration in Resolved Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a chiral molecule's absolute configuration is a cornerstone of modern chemistry. The three-dimensional arrangement of atoms defines a molecule's interaction with other chiral entities, profoundly influencing its biological activity, toxicity, and physical properties. In the pharmaceutical industry, where enantiomers of the same drug can have drastically different therapeutic and toxicological profiles, rigorous validation of absolute configuration is not just a scientific necessity but a regulatory mandate.[1]

This guide provides a comprehensive comparison of the principal analytical techniques for this purpose, moving beyond a simple listing of methods to explain the causality behind experimental choices. We will delve into the established "gold standard" of single-crystal X-ray diffraction and compare it with powerful spectroscopic and derivatization techniques, offering field-proven insights to help you select the most appropriate method—or combination of methods—for your specific research challenge.

The Imperative of Cross-Validation

No single technique is infallible or universally applicable. The physical state of the sample, the presence or absence of chromophores, molecular flexibility, and the availability of instrumentation all dictate the optimal analytical path. Therefore, the gold standard in the field is cross-validation : the use of at least two independent methods to confirm a stereochemical assignment.[2] This approach provides a self-validating system that ensures the trustworthiness and accuracy of your results.

This guide will compare the following key methodologies:

  • Single-Crystal X-ray Diffraction (SC-XRD): The definitive method for the solid state.

  • Vibrational Circular Dichroism (VCD): A powerful solution-phase technique for molecules without chromophores.

  • Electronic Circular Dichroism (ECD): A sensitive solution-phase method for molecules containing chromophores.

  • Optical Rotatory Dispersion (ORD): A classical chiroptical technique that provides complementary information.

  • NMR Spectroscopy with Chiral Derivatizing Agents (e.g., Mosher's Method): An indirect method that creates diastereomers with distinguishable NMR spectra.

At a Glance: A Comparative Overview of Key Methodologies

The selection of a primary technique for determining absolute configuration is a critical decision driven by the nature of the compound and the research context. The following table provides a high-level comparison of the core methodologies discussed in this guide.

ParameterSingle-Crystal X-ray Diffraction (SC-XRD)Vibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)NMR with Chiral Derivatizing Agents
Principle Anomalous dispersion of X-rays by atoms in a single crystal.[3][4]Differential absorption of left and right circularly polarized infrared light.[5]Differential absorption of left and right circularly polarized UV-Vis light.[6]Formation of diastereomers with distinguishable NMR chemical shifts.[7]
Sample State High-quality single crystal.[3]Solution, neat liquid, or oil.[5]Solution.[6]Solution.[7]
Sample Req. Typically <1 mg (micrograms possible).[4]2-15 mg (recoverable).0.1-1 mg (recoverable).1-5 mg per derivative.
Chromophore Req. No.No.[5]Yes.[6]No.
Key Advantage Provides an unambiguous 3D structure.[3]Applicable to non-crystalline samples and oils; no chromophore needed.[5]High sensitivity; well-established empirical rules and computational methods.[6]Widely accessible via standard NMR; can be used for purity determination.
Key Limitation Requires a suitable single crystal, which can be a significant bottleneck.[5]Requires computational modeling (DFT); can be complex for highly flexible molecules.[5]Requires a UV-Vis chromophore; can be complex for multiple chromophores.Indirect method; requires successful derivatization; potential for kinetic resolution.
Confidence Level High, with a Flack parameter close to 0 or 1 with a small standard uncertainty.[8][9]High, with good correlation between experimental and calculated spectra.High, with good correlation between experimental and calculated spectra.High, with clear and consistent Δδ values.

Single-Crystal X-ray Diffraction (SC-XRD): The Solid-State Gold Standard

SC-XRD is widely regarded as the most powerful and direct method for determining the three-dimensional structure of a molecule, including its absolute configuration.[3][4] The technique relies on the phenomenon of anomalous dispersion (or resonant scattering), where the scattering of X-rays by an atom is slightly out of phase when the X-ray energy is near the atom's absorption edge.[10] This effect breaks Friedel's Law, which states that the intensities of diffraction spots from opposite crystal faces (hkl and -h-k-l) are equal. The small but measurable differences in these intensities, known as Bijvoet pairs, allow for the determination of the absolute structure of the crystal.[4]

Causality Behind Experimental Choices

The success of an SC-XRD experiment hinges on the quality of the single crystal. A well-ordered crystal, typically 0.1 to 0.3 mm in size, is required to produce a high-resolution diffraction pattern.[10] The choice of X-ray radiation is also critical. While molybdenum radiation is common, copper radiation provides a stronger anomalous scattering signal for lighter atoms (like oxygen), making it the preferred choice for determining the absolute structure of typical organic compounds that lack heavier atoms.[5] If a molecule contains only light atoms (C, H, N, O), introducing a heavier atom (e.g., bromine) through derivatization can significantly enhance the anomalous signal and improve the confidence of the assignment.[4] However, modern diffractometers and computational methods have made it increasingly possible to determine the absolute configuration of light-atom molecules without derivatization.

A key output of the structure refinement process is the Flack parameter .[8][9] For an enantiopure chiral crystal, a Flack parameter close to 0 with a small standard uncertainty indicates that the determined absolute configuration is correct. A value close to 1 suggests that the inverted structure is correct. A value around 0.5 may indicate a racemic twin or that a center of symmetry was missed.[8]

Experimental Workflow: SC-XRD

Decision_Tree Start Start: Chiral Compound with Unknown Absolute Configuration Q1 Can you obtain a high-quality single crystal? Start->Q1 XRD Perform Single-Crystal X-ray Diffraction (SC-XRD) Q1->XRD Yes Q2 Does the molecule have a UV-Vis chromophore? Q1->Q2 No (or crystal quality is poor) CrossValidate Cross-validate with a second, independent method XRD->CrossValidate ECD Perform Electronic Circular Dichroism (ECD) + DFT Calculation Q2->ECD Yes VCD Perform Vibrational Circular Dichroism (VCD) + DFT Calculation Q2->VCD No Q3 Does the molecule have a suitable functional group (e.g., -OH, -NH₂)? Q2->Q3 Alternative Path ECD->CrossValidate VCD->CrossValidate NMR Use NMR with Chiral Derivatizing Agents (e.g., Mosher's Method) Q3->NMR Yes NMR->CrossValidate End Absolute Configuration Confirmed CrossValidate->End

References

Cost-effectiveness analysis of different chiral resolution methods

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Cost-Effective Chiral Resolution

In the landscape of pharmaceutical development and fine chemical synthesis, the separation of enantiomers is not merely a step of purification; it is a critical determinant of therapeutic efficacy, safety, and commercial viability. The choice of a chiral resolution method can significantly impact project timelines, development costs, and the final cost of goods (COGS) for an active pharmaceutical ingredient (API). This guide provides a comprehensive cost-effectiveness analysis of prevalent chiral resolution methods, grounded in experimental data and field-proven insights, to empower researchers, scientists, and drug development professionals in making strategic decisions.

The Economic and Regulatory Imperative of Chirality

The vast majority of new small-molecule drug candidates are chiral.[1] Often, one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive, less active, or contribute to undesirable side effects, as was famously the case with thalidomide.[2] Recognizing this, regulatory bodies like the U.S. Food and Drug Administration (FDA) issued policy statements emphasizing the need to characterize the individual stereoisomers in a new drug.[3][4][5][6] This regulatory expectation, coupled with the potential for enhanced therapeutic profiles, has made the efficient production of single-enantiomer drugs a paramount objective in the pharmaceutical industry.[7][8]

A Comparative Analysis of Key Chiral Resolution Methods

The selection of an optimal chiral resolution technique is a multi-faceted decision that balances cost, scale, speed, and the specific physicochemical properties of the racemate. While numerous techniques exist, three predominate at the industrial level: classical diastereomeric crystallization, enzymatic resolution, and preparative chiral chromatography.

ParameterDiastereomeric CrystallizationEnzymatic ResolutionPreparative HPLCPreparative SFC
Primary Cost Driver Resolving agent & solvent volumeEnzyme development & costChiral Stationary Phase (CSP) & solventCSP & initial capital equipment
Resolving Agent/Catalyst Cost Can be high, but often recoverable[1]Significant initial investment; reusable if immobilized[9]N/A (consumable is the CSP)N/A (consumable is the CSP)
Solvent Cost Significant, especially at large scaleLow; often aqueous or minimal organic solventVery HighSignificantly lower; uses recycled CO2[10][11]
Energy Consumption High (heating/cooling cycles for crystallization)Low (typically ambient temperature reactions)Moderate (pumping, solvent evaporation)Lower than HPLC (less solvent to evaporate)[12]
Labor Intensity High; requires significant operator skill and time[13]Moderate; can be highly automatedLow; highly automated systemsLow; highly automated systems
Typical Throughput Lower, batch-wise processCan be high, especially with continuous flow reactorsModerateHigh; faster separations and stacked injections[11][14]
Theoretical Yield 50% (unless unwanted enantiomer is racemized and recycled)[13]50% (unless coupled with dynamic kinetic resolution)[1]>95%>95%
Enantiomeric Excess (e.e.) Can be >99% with optimizationTypically very high (>99%)Can be >99.9%Can be >99.9%
Best Suited For Large-scale manufacturing of acids/bases"Green" chemistry; compounds amenable to enzymes (e.g., alcohols)Early-stage development; high-value compoundsR&D to large-scale purification; thermally labile compounds

In-Depth Analysis of Resolution Methods

Classical Resolution via Diastereomeric Crystallization

This remains one of the most applied technologies for large-scale chiral resolution due to its scalability.[1] The method relies on reacting a racemate with an enantiomerically pure resolving agent to form a pair of diastereomeric salts.[13][15] Since diastereomers have different physical properties, they can be separated by fractional crystallization.[16][17]

Workflow: Diastereomeric Crystallization

A Racemate (R/S) C Diastereomeric Salt Formation (R-R' and S-R') A->C B Chiral Resolving Agent (R') B->C D Fractional Crystallization (Exploits solubility difference) C->D E Isolated Salt (e.g., less soluble R-R') D->E F Mother Liquor (contains soluble S-R') D->F G Liberation of Enantiomer E->G H Pure Enantiomer (R) G->H I Recovery of Resolving Agent (R') G->I A Racemate (R/S) C Stereoselective Enzymatic Reaction A->C B Enzyme (e.g., Lipase) B->C D Mixture of Product (S') and Unreacted Enantiomer (R) C->D E Separation (e.g., Extraction, Chromatography) D->E F Transformed Enantiomer (S') E->F G Pure Unreacted Enantiomer (R) E->G A Racemic Mixture in Solution B Stacked Injections onto Preparative Chiral Column A->B C Separation on Chiral Stationary Phase (CSP) B->C D UV Detection of Eluting Enantiomers C->D E Automated Fraction Collection D->E F Pure Enantiomer 1 Fraction E->F G Pure Enantiomer 2 Fraction E->G H Solvent Evaporation & Recovery F->H G->H

References

Navigating the Chiral Landscape: A Comparative Guide to the Performance of (R)-(-)-1-Cyclohexylethylamine in Diverse Reaction Media

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a cornerstone of modern chemistry. (R)-(-)-1-Cyclohexylethylamine has emerged as a stalwart chiral resolving agent and a valuable chiral auxiliary in asymmetric synthesis. However, its efficacy is not absolute; the choice of reaction medium plays a pivotal role in dictating the success of a stereoselective transformation. This guide provides an in-depth comparison of the performance of this compound in various reaction media, supported by experimental insights and protocols to empower researchers in optimizing their synthetic strategies.

The principle of chiral resolution via diastereomeric salt formation is a classic and robust method for separating enantiomers. It relies on the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent, like this compound, to form a pair of diastereomeric salts. These diastereomers, having different physical properties, can then be separated by fractional crystallization. The choice of solvent is paramount in this process, as it directly influences the solubility of the diastereomeric salts and, consequently, the efficiency of the resolution.

The Critical Role of the Solvent in Diastereomeric Resolution

The ideal solvent system for a diastereomeric resolution should exhibit a significant difference in solubility between the two diastereomeric salts. This differential solubility is the driving force for the selective crystallization of one diastereomer, leaving the other enriched in the mother liquor. The selection of an appropriate solvent is often an empirical process, requiring screening of various options to find the optimal medium for a specific racemic compound.

While direct comparative studies detailing the performance of this compound across a wide range of solvents for a single racemic acid are not extensively documented in publicly available literature, the principles of solvent selection are well-established. Generally, alcoholic solvents such as methanol, ethanol, and isopropanol are excellent starting points for the crystallization of diastereomeric salts of amines. The polarity and hydrogen-bonding capabilities of these solvents can effectively solvate the salt ions, while still allowing for the subtle differences in the crystal lattice energies of the diastereomers to manifest as differential solubility.

In cases where single-solvent systems do not provide adequate separation, mixed solvent systems are often employed. For instance, the addition of a less polar co-solvent like hexane or dichloromethane to an alcoholic solution can decrease the overall solubility of the diastereomeric salts and enhance the selectivity of the crystallization.

A study on the resolution of p-chloromandelic acid using the structurally similar (R)-phenylethylamine highlights the multifaceted nature of optimization, where solvent, molar ratio of the resolving agent, and filtration temperature are all critical parameters that need to be fine-tuned for optimal results. While not using this compound directly, this research underscores the importance of a systematic approach to solvent screening and process optimization in diastereomeric resolutions.

Performance in Different Reaction Media: A Qualitative Comparison

Based on established principles of crystallization and diastereomeric salt formation, we can construct a qualitative comparison of the expected performance of this compound in different classes of solvents for the resolution of a generic racemic carboxylic acid.

Solvent ClassExpected Performance CharacteristicsRationale
Alcohols (Methanol, Ethanol, Isopropanol) Good to ExcellentOften provide a good balance of solubility for both diastereomeric salts, allowing for effective fractional crystallization. Methanol, being more polar, might lead to higher solubility and potentially lower yields but can offer better purity.
Esters (Ethyl Acetate) Moderate to GoodCan be effective, particularly in mixed solvent systems with alcohols. The polarity can be tuned by the choice of the ester.
Ethers (Diethyl Ether, MTBE) Poor to ModerateGenerally lower solubility of the salts, which can lead to rapid precipitation of both diastereomers and poor selectivity. Often used as an anti-solvent to induce crystallization from a more polar solvent.
Aprotic Polar Solvents (Acetonitrile, Acetone) VariableThe outcome is highly dependent on the specific racemic acid. These solvents can sometimes offer unique selectivity profiles.
Non-polar Solvents (Hexane, Toluene) PoorDiastereomeric salts are typically insoluble in non-polar solvents, leading to immediate precipitation and no resolution.

It is crucial to emphasize that the optimal solvent is substrate-dependent, and experimental screening is indispensable for achieving high efficiency and enantiomeric excess.

Experimental Protocol: Chiral Resolution of a Racemic Carboxylic Acid

The following is a generalized protocol for the chiral resolution of a racemic carboxylic acid using this compound. This protocol should be considered a starting point, with optimization of solvent, temperature, and stoichiometry being essential for any new substrate.

Materials:

  • Racemic carboxylic acid

  • This compound (0.5-1.0 molar equivalents)

  • Screening solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, and mixtures thereof)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Organic extraction solvent (e.g., dichloromethane or ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate for drying

  • Standard laboratory glassware

Procedure:

  • Salt Formation and Crystallization:

    • Dissolve the racemic carboxylic acid in a minimal amount of a suitable heated solvent (e.g., methanol).

    • In a separate flask, dissolve this compound (typically 0.5 to 1.0 equivalents) in the same solvent.

    • Slowly add the amine solution to the carboxylic acid solution with stirring.

    • Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may be necessary to maximize the yield.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.

  • Liberation of the Enantiomerically Enriched Carboxylic Acid:

    • Suspend the purified diastereomeric salt in water.

    • Add 1 M NaOH solution dropwise with stirring until the salt is fully dissolved and the solution is basic.

    • Extract the liberated this compound with an organic solvent.

    • Acidify the aqueous layer with 1 M HCl to precipitate the enantiomerically enriched carboxylic acid.

    • Collect the precipitated acid by vacuum filtration, wash with cold water, and dry.

  • Analysis:

    • Determine the enantiomeric excess (e.e.) of the resolved carboxylic acid using chiral HPLC or by converting it to a diastereomeric derivative for NMR analysis.

Visualizing the Workflow

Chiral_Resolution_Workflow cluster_0 Salt Formation & Crystallization cluster_1 Separation cluster_2 Liberation of Enantiomer racemic_acid Racemic Carboxylic Acid in chosen solvent mixing Mixing and Cooling racemic_acid->mixing resolving_agent This compound in chosen solvent resolving_agent->mixing crystallization Selective Crystallization of Less Soluble Diastereomer mixing->crystallization filtration Vacuum Filtration crystallization->filtration crystals Diastereomeric Salt Crystals (Enriched in one diastereomer) filtration->crystals Solid mother_liquor Mother Liquor (Enriched in other diastereomer) filtration->mother_liquor Liquid base_treatment Treatment with Base (e.g., NaOH) crystals->base_treatment acid_treatment Treatment with Acid (e.g., HCl) base_treatment->acid_treatment resolved_acid Enantiomerically Enriched Carboxylic Acid acid_treatment->resolved_acid

Caption: A generalized workflow for the chiral resolution of a racemic carboxylic acid using this compound.

This compound as a Chiral Auxiliary in Asymmetric Synthesis

Beyond its role as a resolving agent, this compound can also be employed as a chiral auxiliary. In this approach, the chiral amine is covalently attached to the substrate to form a diastereomeric intermediate. The steric bulk of the cyclohexyl group and the stereochemistry of the chiral center then direct the approach of a reagent to one face of the molecule, leading to the formation of a new stereocenter with high diastereoselectivity. After the reaction, the chiral auxiliary is cleaved and can be recovered.

The choice of reaction medium is equally critical in this context. The solvent can influence the conformation of the diastereomeric intermediate and the transition state of the reaction, thereby affecting the diastereoselectivity. Aprotic solvents of varying polarity, such as dichloromethane, toluene, and tetrahydrofuran, are commonly used in these reactions. Optimization of the solvent is a key step in maximizing the diastereomeric excess of the product.

Conclusion

This compound is a versatile and effective tool in the synthesis of enantiomerically pure compounds. Its performance, particularly in diastereomeric resolutions, is intrinsically linked to the choice of the reaction medium. While general guidelines suggest that alcoholic solvents are a good starting point for the crystallization of diastereomeric salts, a systematic screening of a variety of solvents and solvent mixtures is essential to unlock the full potential of this chiral amine for any given substrate. By understanding the fundamental principles of diastereomeric salt formation and the influence of the solvent, researchers can design and optimize efficient and scalable processes for the preparation of enantiopure molecules, a critical step in the development of new pharmaceuticals and fine chemicals.

A Spectroscopic Guide to the Differentiation of Diastereomers Formed with (R)-(-)-1-Cyclohexylethylamine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of stereochemistry is not merely a regulatory hurdle but a fundamental necessity for ensuring efficacy and safety. The use of chiral derivatizing agents (CDAs) to convert enantiomeric mixtures into diastereomers, which can then be distinguished by various spectroscopic techniques, is a cornerstone of stereochemical analysis.[1] This guide provides an in-depth comparison of nuclear magnetic resonance (NMR) spectroscopy, vibrational circular dichroism (VCD), and mass spectrometry (MS) for the characterization of diastereomers formed by the reaction of a chiral analyte with (R)-(-)-1-Cyclohexylethylamine.

This compound is a versatile and commercially available chiral amine frequently employed in the resolution of racemic acids and as a building block in asymmetric synthesis.[2] By forming a covalent bond with a chiral carboxylic acid, for instance, it generates a pair of diastereomers. These diastereomers, having different physical and chemical properties, will exhibit distinct spectroscopic signatures.[3] This guide will use the reaction of this compound with a racemic mixture of a generic chiral carboxylic acid, (R/S)-R-COOH, to illustrate the principles and practical applications of these analytical techniques.

The Principle of Diastereomeric Differentiation

The core principle behind this analytical approach is the conversion of an enantiomeric pair, which is indistinguishable in an achiral environment by most spectroscopic methods, into a pair of diastereomers. As diastereomers are not mirror images of each other, they possess distinct spatial arrangements and, consequently, different physical and chemical properties, leading to distinguishable spectroscopic data.[3]

dot graph TD { rankdir=LR; subgraph "Enantiomers" A["(R)-Analyte"] B["(S)-Analyte"] end C["+this compound"] subgraph "Diastereomers" D["(R,R)-Diastereomer"] E["(S,R)-Diastereomer"] end A -- C --> D B -- C --> E style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style D fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style E fill:#FBBC05,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF } caption: "Conversion of enantiomers to diastereomers."

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Quantitative View

NMR spectroscopy is arguably the most powerful and widely used technique for the analysis of diastereomers in solution.[4] The formation of diastereomers breaks the magnetic equivalence of corresponding nuclei in the original enantiomers, leading to separate signals with different chemical shifts (δ) and potentially different coupling constants (J).[5]

Causality of Spectral Differences in NMR

The differentiation in NMR spectra arises from the distinct three-dimensional environments experienced by the nuclei in each diastereomer. The chiral center of this compound imposes a specific conformational preference on the newly formed amide. This results in through-space interactions, such as anisotropic shielding or deshielding by aromatic rings or carbonyl groups, that are different for the (R,R) and (S,R) diastereomers. Consequently, protons and carbons near the stereogenic centers will have different chemical shifts.[6]

Hypothetical ¹H NMR Data for Diastereomeric Amides

To illustrate this, consider the ¹H NMR spectra of the diastereomeric amides formed from this compound and a racemic carboxylic acid. Protons adjacent to the newly formed amide linkage and the chiral centers are most affected.

Proton(R,R)-Diastereomer Chemical Shift (δ, ppm)(S,R)-Diastereomer Chemical Shift (δ, ppm)Δδ (ppm)
Amide N-H8.158.250.10
Methine C-H (from acid)3.523.450.07
Methine C-H (from amine)4.104.180.08
Methyl C-H₃ (from amine)1.121.150.03

The chemical shift differences (Δδ), though often small, are typically sufficient for baseline resolution in modern high-field NMR spectrometers, allowing for accurate quantification of the diastereomeric ratio by integration of the respective signals.[7]

Experimental Protocol: Synthesis and NMR Analysis of Diastereomers

dot graph TD { A["Racemic Carboxylic Acid + this compound"] --> B{Amide Coupling Reaction}; B --> C["Diastereomeric Mixture"]; C --> D["Purification (e.g., Chromatography)"]; D --> E["¹H and ¹³C NMR Analysis"]; E --> F["Determine Diastereomeric Ratio"]; style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style D fill:#FBBC05,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style E fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style F fill:#202124,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF } caption: "Workflow for NMR analysis of diastereomers."

  • Amide Formation: To a solution of the racemic carboxylic acid (1.0 eq.) in an appropriate solvent (e.g., dichloromethane), add a coupling agent (e.g., DCC or EDC, 1.1 eq.) and a base (e.g., DMAP, 0.1 eq.). Add this compound (1.0 eq.) and stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Work-up and Purification: Filter the reaction mixture to remove any precipitated urea byproducts. Wash the organic layer with dilute acid, base, and brine. Dry over anhydrous sulfate, filter, and concentrate under reduced pressure. Purify the diastereomeric amides by flash column chromatography if necessary.

  • NMR Acquisition: Dissolve a sample of the diastereomeric mixture in a suitable deuterated solvent (e.g., CDCl₃). Acquire high-resolution ¹H and ¹³C NMR spectra.

  • Data Analysis: Identify well-resolved signals corresponding to each diastereomer. Integrate these signals to determine the diastereomeric ratio, which directly reflects the enantiomeric ratio of the starting carboxylic acid.

Vibrational Circular Dichroism (VCD) Spectroscopy: Probing Absolute Configuration

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[8] Enantiomers give VCD spectra that are equal in magnitude but opposite in sign (mirror images). Diastereomers, being different molecules, will have distinct VCD spectra that are not mirror images of each other.[1]

Causality of Spectral Differences in VCD

VCD signals are exquisitely sensitive to the three-dimensional arrangement of atoms in a molecule. The VCD spectrum is a unique fingerprint of a molecule's absolute configuration and conformation in solution.[9] The different spatial orientations of the vibrating functional groups (e.g., C=O and N-H stretches of the amide bond) in the (R,R) and (S,R) diastereomers lead to different interactions with circularly polarized light, resulting in unique VCD spectra.[10]

Hypothetical VCD Data for Diastereomeric Amides

The amide I (C=O stretch) and amide II (N-H bend and C-N stretch) regions are particularly informative for diastereomeric amides.

Wavenumber (cm⁻¹)(R,R)-Diastereomer VCD Signal (ΔA x 10⁻⁵)(S,R)-Diastereomer VCD Signal (ΔA x 10⁻⁵)
1665 (Amide I)+8.5-2.3
1540 (Amide II)-4.2-6.8
1450 (CH Bending)+1.5+3.1

A key application of VCD is the determination of the absolute configuration of each diastereomer by comparing the experimental spectrum to a theoretically predicted spectrum from quantum chemical calculations (e.g., using Density Functional Theory, DFT).[11]

Experimental Protocol: VCD Analysis

dot graph TD { A["Purified Diastereomer"] --> B["Dissolve in Solvent (e.g., CDCl₃)"]; B --> C["Measure VCD and IR Spectra"]; D["Quantum Chemical Calculation (DFT) of VCD Spectrum for a Known Configuration"] --> E{Compare Experimental and Calculated Spectra}; C --> E; E --> F["Assign Absolute Configuration"]; style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style D fill:#FBBC05,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style E fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style F fill:#202124,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF } caption: "Workflow for VCD analysis."

  • Sample Preparation: Prepare a solution of the purified diastereomer (or the mixture) in a suitable solvent (e.g., CDCl₃) at a concentration that gives an absorbance of approximately 0.5-1.0 in the infrared region of interest.

  • Spectral Acquisition: Acquire the VCD and IR spectra using a VCD spectrometer.

  • Computational Modeling: Perform DFT calculations to predict the VCD spectrum for one of the possible diastereomers (e.g., the (R,R) configuration).

  • Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum. A good match in the signs and relative intensities of the VCD bands confirms the absolute configuration of that diastereomer.

Mass Spectrometry (MS): Insights into Structure and Fragmentation

While mass spectrometry is not inherently a stereochemical technique, differences in the fragmentation patterns or ion mobility of diastereomers can sometimes be observed.[12] The distinct three-dimensional structures of diastereomers can lead to different stabilities of the molecular ions and influence the kinetics of fragmentation pathways.

Causality of Spectral Differences in MS

Differences in mass spectra of diastereomers often arise from stereospecific fragmentation reactions. For example, a cyclization reaction involving the two chiral centers might be favored in one diastereomer over the other, leading to a unique fragment ion. The relative abundances of certain fragment ions can therefore be indicative of the stereochemistry.

Hypothetical Fragmentation Data for Diastereomeric Amides

Consider electron ionization (EI) mass spectrometry of the diastereomeric amides.

m/zIon Identity(R,R)-Diastereomer Relative Abundance (%)(S,R)-Diastereomer Relative Abundance (%)
[M]+Molecular Ion2530
[M-CH₃]+Loss of methyl group1518
[M-C₆H₁₁]+Loss of cyclohexyl group10085
126C₈H₁₆N⁺ (from amine)4555

The most significant differences are often observed in the relative intensities of fragment ions resulting from cleavages near the chiral centers. In this hypothetical example, the difference in the abundance of the [M-C₆H₁₁]⁺ ion could be a distinguishing feature.

Experimental Protocol: MS Analysis
  • Sample Introduction: Introduce the purified diastereomers (or the mixture if separated by chromatography, e.g., GC-MS) into the mass spectrometer.

  • Ionization: Utilize an appropriate ionization technique (e.g., EI or ESI).

  • MS/MS Analysis: For more detailed structural information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and inducing fragmentation.

  • Data Comparison: Carefully compare the mass spectra of the two diastereomers, paying close attention to the relative abundances of key fragment ions.

Concluding Remarks

The spectroscopic comparison of diastereomers formed with this compound offers a robust and multifaceted approach to stereochemical determination.

  • NMR spectroscopy stands out for its ability to provide clear, quantitative data on the diastereomeric ratio from a single spectrum of the mixture.

  • VCD spectroscopy is unparalleled in its capacity to determine the absolute configuration of the diastereomers in solution, providing a powerful alternative to X-ray crystallography.

  • Mass spectrometry , while less direct, can offer complementary structural information and may reveal stereospecific fragmentation pathways.

The choice of technique will depend on the specific analytical question at hand. For quantitative analysis of enantiomeric excess, NMR is often the method of choice. For unambiguous assignment of absolute configuration, VCD is a powerful tool. A comprehensive analysis employing two or more of these techniques provides the highest level of confidence in the stereochemical assignment, a critical aspect in modern chemical research and development.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of (R)-(-)-1-Cyclohexylethylamine

Author: BenchChem Technical Support Team. Date: January 2026

(R)-(-)-1-Cyclohexylethylamine is a valuable chiral building block, indispensable in the asymmetric synthesis of pharmaceuticals and agrochemicals.[1][2] However, its utility in the lab is matched by its potential hazards. As a flammable, corrosive, and toxic substance, its end-of-life management is not a matter of simple convenience but a critical component of laboratory safety and environmental stewardship.[3][4]

This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, moving beyond mere compliance to foster a deep-seated culture of safety. The procedures outlined here are designed to be self-validating, ensuring that each step logically reinforces the safety and integrity of the overall waste management process.

Part 1: Hazard Profile & Foundational Risk Assessment

Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. This compound is classified as a hazardous substance, primarily due to its characteristics of ignitability and corrosivity.[3][4][5] These properties mandate its disposal as regulated hazardous waste under guidelines set forth by agencies like the Environmental Protection Agency (EPA).[6][7]

Property Value Source
CAS Number 5913-13-3[3][4]
Molecular Formula C₈H₁₇N[3]
Physical State Liquid[4]
GHS Hazard Codes H226, H314, H302+H312[3][4]
Hazard Statements Flammable liquid and vapor; Causes severe skin burns and eye damage; Harmful if swallowed or in contact with skin.[3][4]
Signal Word Danger[4]
Flash Point 51-52 °C (124-126 °F)[4]
Incompatibilities Strong oxidizing agents, Acids[8][9]
Storage Class 3 (Flammable Liquids)[4]

The causality is clear: its low flash point makes it an ignition risk, while its amine functionality contributes to its severe corrosivity. Direct disposal into sanitary sewers or general trash is strictly prohibited, as it can cause significant harm to aquatic ecosystems and pose a danger to waste management personnel.[6][8] All disposal procedures must mitigate these specific risks.

Part 2: Personal Protective Equipment (PPE) & Engineering Controls

Before handling the chemical for use or disposal, ensuring personal and environmental protection is paramount.

Engineering Controls:

  • Chemical Fume Hood: All handling and transfers of this compound, including pouring waste, must be conducted within a certified chemical fume hood.[9][10] This is critical to prevent the inhalation of harmful vapors.

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles and a full-face shield.[4][8] The severe eye damage risk (H314) necessitates this dual layer of protection.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene) and a lab coat.[8] Contaminated clothing must be removed immediately and washed before reuse.

  • Respiratory Protection: If working outside of a fume hood (not recommended) or if exposure limits may be exceeded, a NIOSH/MSHA-approved respirator with a filter for ammonia and organic ammonia derivatives is required.[4][9]

Part 3: Waste Collection & Segregation Protocol

Proper segregation is the cornerstone of preventing dangerous chemical reactions within a waste container. Amines like this compound are incompatible with acids and strong oxidizing agents.[8][11]

Step-by-Step Collection Procedure:
  • Select a Compatible Container: Use a designated hazardous waste container that is chemically compatible with amines. High-density polyethylene (HDPE) or the original product container are often suitable choices.[5][11] Ensure the container is in good condition, free of cracks, and has a secure, leak-proof screw cap.[7][11]

  • Label the Container: Before adding any waste, affix a "HAZARDOUS WASTE" label.[11][12] Clearly write the full chemical name, "this compound," and list any other components if it is a mixed waste stream.[11]

  • Transfer the Waste: Working in a fume hood and wearing appropriate PPE, carefully pour the waste into the labeled container. Avoid splashing. Do not fill the container beyond 90% capacity (or leave at least one inch of headroom) to allow for vapor expansion.[11]

  • Secure the Container: Tightly close the container cap immediately after adding waste.[5][11] It should remain closed at all times except when actively adding waste.

WasteSegregation start Generate Waste Containing This compound is_mixed Is the waste mixed with other chemicals? start->is_mixed check_compat Are all components chemically compatible? (e.g., NOT acids or oxidizers) is_mixed->check_compat Yes collect_amine Collect in designated 'Flammable/Corrosive Amine' waste container. is_mixed->collect_amine No check_compat->collect_amine Yes collect_separate Use a separate, dedicated waste container for this incompatible mixture. check_compat->collect_separate No end_process Label container and move to Satellite Accumulation Area collect_amine->end_process contact_EHS Consult EH&S for guidance on the specific mixture. collect_separate->contact_EHS contact_EHS->end_process

Caption: Waste Segregation Decision Flowchart.

Part 4: On-Site Storage in Satellite Accumulation Areas (SAAs)

Once collected, hazardous waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA) pending pickup by trained personnel.[5][11][12]

SAA Compliance Checklist:
  • Location: The SAA must be at or near the workbench or hood where the waste is generated.[5][12]

  • Control: The area must be under the control of the laboratory personnel generating the waste.[12]

  • Container Integrity: Containers must be kept in good condition, closed, and stored upright to prevent leaks.[11][12]

  • Secondary Containment: Place waste containers in a larger, chemically resistant tub or bin to contain any potential spills.[7]

  • Accumulation Limits: Do not exceed the maximum volume of 55 gallons of hazardous waste per SAA. For acutely toxic wastes (P-listed), the limit is one quart.[5]

  • Time Limits: A partially filled container can remain in the SAA for up to one year. However, once a container is full, it must be removed by your institution's Environmental Health & Safety (EH&S) office within three calendar days.[5][11]

Part 5: Emergency Procedures: Spill Management

Accidents can happen, and a prepared response is essential to mitigate harm.

Step-by-Step Spill Cleanup Protocol:
  • Alert & Evacuate: Alert personnel in the immediate area. Evacuate the vicinity if the spill is large or ventilation is poor.[9][13]

  • Control Ignition Sources: Immediately remove all sources of ignition (e.g., turn off hot plates, unplug equipment).[9][13]

  • Don PPE: Before attempting cleanup, don the full PPE ensemble described in Part 2.

  • Contain the Spill: Prevent further spread and stop the material from entering any drains.[13]

  • Absorb the Liquid: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or chemical sorbent pads.[9]

  • Collect Waste: Using non-sparking tools, carefully scoop the absorbed material and any contaminated debris into a designated hazardous waste container.[9]

  • Decontaminate: Wipe down the spill area with an appropriate decontaminating solution, and collect the cleaning materials as hazardous waste.

  • Dispose: Label the container with its contents ("Spill debris containing this compound") and manage it as hazardous waste for EH&S pickup.

SpillResponse spill Spill Occurs alert Alert Personnel & Evacuate Area spill->alert ignite Remove Ignition Sources alert->ignite ppe Don Full PPE ignite->ppe contain Contain Spill (Prevent Spread & Entry to Drains) ppe->contain absorb Absorb with Inert Material contain->absorb collect Collect Debris with Non-Sparking Tools absorb->collect decon Decontaminate Area collect->decon dispose Package, Label & Store Waste for EH&S Pickup decon->dispose

Caption: Spill Response Workflow.

Part 6: Final Disposal Pathway

The final step in the lifecycle of this compound waste is its safe and compliant disposal by professionals. Laboratory personnel should never attempt to treat or dispose of this chemical themselves.

  • Request Pickup: Once your waste container is full or you are ready for a pickup, contact your institution's Environmental Health & Safety (EH&S) department.[5] Follow their specific procedures for requesting a hazardous waste collection.

  • Professional Handling: EH&S or their licensed hazardous waste contractor will collect the waste from your SAA.[8] These professionals are trained to handle, transport, and document hazardous waste in accordance with all regulations, including the EPA's Resource Conservation and Recovery Act (RCRA).[7][14]

  • Ultimate Disposal: The waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). The most common and appropriate disposal method for flammable and corrosive organic liquids like this is high-temperature incineration at an approved facility.[10] This process ensures the complete destruction of the hazardous compound.

By adhering to this comprehensive disposal plan, you ensure the safety of yourself and your colleagues, protect the environment, and maintain the highest standards of scientific integrity in your laboratory.

References

Comprehensive Safety Guide: Personal Protective Equipment for Handling (R)-(-)-1-Cyclohexylethylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-tested safety protocols for the handling and disposal of (R)-(-)-1-Cyclohexylethylamine (CAS 5913-13-3). As a chiral building block vital in pharmaceutical and chemical research, its potent hazardous properties demand a rigorous and well-understood safety methodology.[1][2] This document moves beyond mere compliance, aiming to instill a deep, causal understanding of the necessary precautions to ensure the safety of all laboratory personnel.

Hazard Profile Analysis: The Foundation of Safety

Understanding the specific risks associated with this compound is the critical first step in developing a robust personal protective equipment (PPE) strategy. The compound is a flammable, corrosive, and harmful liquid that requires careful management.[3][4][5] Its air and moisture sensitivity further complicates handling, necessitating specific storage and operational controls.[2][5]

The Globally Harmonized System (GHS) classification, derived from authoritative safety data sheets, provides a quantitative basis for our risk assessment.

Hazard Class GHS Category Hazard Statement Implication for Handling
Flammable LiquidsCategory 3H226: Flammable liquid and vapor.[5][6]Requires elimination of ignition sources, use of non-sparking tools, and grounding of containers to prevent static discharge.[1]
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage.[5][6]Mandates the use of corrosion-resistant gloves, a face shield, and a chemical-resistant apron or lab coat. Accidental contact requires immediate and extensive rinsing.[7]
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed.[3][4][5]Prohibits eating, drinking, or smoking in the laboratory.[1] Ingestion requires immediate medical attention without inducing vomiting.
Acute Toxicity (Dermal)Category 4H312: Harmful in contact with skin.[3][4][5]Reinforces the need for stringent glove protocols and immediate removal of contaminated clothing followed by skin decontamination.

Core PPE Requirements: A Multi-Barrier Approach

A multi-layered defense is essential. This begins with engineering controls and is supplemented by carefully selected PPE.

Primary Engineering Control: The Chemical Fume Hood

All handling of this compound must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood provides the primary barrier, capturing vapors at the source to prevent inhalation and protecting against splashes or unexpected reactions.

Eye and Face Protection: Defending Against Irreversible Damage

Due to the severe eye damage risk (H314), standard safety glasses are insufficient.

  • Mandatory: Chemical splash goggles that form a seal around the eyes are required.

  • Best Practice: A full-face shield must be worn over the chemical splash goggles.[6] This combination protects against high-velocity splashes and ensures the entire face is shielded from corrosive materials.

Hand Protection: Selecting the Right Glove

The choice of glove material and thickness is critical for preventing skin burns and systemic toxicity.

  • Material: Nitrile rubber is the recommended material. PVC gloves offer little protection and must be avoided.[8]

  • For Full-Contact/Immersion: Use heavy-duty nitrile gloves with a minimum thickness of 0.4 mm. These are suitable for tasks with a high risk of direct contact, such as cleaning up spills.

  • For Splash Protection: Lighter nitrile exam gloves (minimum 0.11 mm thickness) are acceptable for routine handling where contact is incidental.

  • Protocol: Always double-glove. Inspect gloves for any signs of degradation or puncture before use.[8] Contaminated gloves must be removed using a technique that avoids touching the outer surface and disposed of as hazardous waste.

Body Protection: Shielding the Skin
  • Standard Operations: A flame-resistant lab coat is required.

  • High-Risk Operations: For procedures involving larger quantities (>100 mL) or heating, a chemical-resistant apron worn over the lab coat is necessary. All protective clothing must be removed immediately if it becomes contaminated. Contaminated clothing must be washed before reuse.

Respiratory Protection: A Secondary Safeguard

While the fume hood is the primary control, respiratory protection may be required in specific scenarios:

  • Emergency Situations: In the event of a large spill or a failure of the ventilation system, a full-face respirator with a combination organic vapor/acid gas (ABEK-type) cartridge is necessary.[6]

  • Risk Assessment: If a specific, high-risk procedure is determined to have the potential to exceed occupational exposure limits despite engineering controls, a respirator will be required.

Operational Protocols: PPE in Practice

The level of PPE required is dictated by the specific task and associated risks. The following workflow provides a logical framework for making these critical decisions.

PPE_Workflow cluster_0 PPE Selection Workflow for this compound start Begin Task Risk Assessment task_type Evaluate Task Energy & Scale start->task_type low_risk Low Energy / Small Scale (e.g., Weighing <10g, preparing solutions) task_type->low_risk Low high_risk High Energy / Large Scale (e.g., Reflux, distillation, >100mL transfer) task_type->high_risk High ppe_low Standard PPE: - Double Nitrile Gloves - FR Lab Coat - Splash Goggles - Face Shield low_risk->ppe_low ppe_high Enhanced PPE: - Standard PPE PLUS - Chemical Resistant Apron - Consider Respiratory Protection high_risk->ppe_high end_op Proceed with Operation ppe_low->end_op ppe_high->end_op

Caption: Decision workflow for selecting appropriate PPE based on task-specific risks.

Emergency and Disposal Procedures

Protocol for Small-Scale Spill Response (<50 mL)
  • Alert Personnel: Immediately alert others in the area and restrict access.

  • Don PPE: Don enhanced PPE, including a respirator if vapors are significant.

  • Containment: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows). Do not use combustible materials like paper towels.

  • Neutralization (Caution): Due to its amine nature, a weak acid could be used for neutralization, but this may generate heat. This step should only be performed by trained personnel.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste.[5]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

First Aid: Immediate Actions are Critical
  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[5] Seek immediate medical attention.[7][9]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[5][9] Remove contact lenses if present and easy to do.[5][9] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[9] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink small quantities of water. Seek immediate medical attention.[7]

Disposal of Contaminated PPE and Empty Containers

Proper disposal is the final step in the safe handling process.

  • Contaminated PPE: All used gloves, disposable aprons, absorbent pads, and other contaminated materials must be collected in a designated, labeled hazardous waste container.

  • Empty Containers: Containers that held this compound are considered hazardous waste. They must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous chemical waste.[10] Subsequent rinses may also need to be collected depending on local regulations. Never discard un-rinsed containers in the regular trash.[10]

By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their work. A culture of safety, grounded in a thorough understanding of the chemical's properties, is the most effective tool in any laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.